molecular formula C18H37Cl B165108 1-Chlorooctadecane CAS No. 3386-33-2

1-Chlorooctadecane

Cat. No.: B165108
CAS No.: 3386-33-2
M. Wt: 288.9 g/mol
InChI Key: VUQPJRPDRDVQMN-UHFFFAOYSA-N
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Description

Kinetic and thermodynamic analysis of catalytic hydrodechlorination of 1-chlorooctadecane in supercritical carbon dioxide using 5% Pd supported on γ -Al2O3 has been reported. Incorporation of this compound into a host monolayer of stearic acid has been reported.>This compound is a natural product found in Nelumbo nucifera with data available.

Properties

IUPAC Name

1-chlorooctadecane
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InChI

InChI=1S/C18H37Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQPJRPDRDVQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3027536
Record name Octadecyl chloride
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Molecular Weight

288.9 g/mol
Source PubChem
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Physical Description

Liquid
Record name Octadecane, 1-chloro-
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CAS No.

3386-33-2
Record name 1-Chlorooctadecane
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Record name Octadecyl chloride
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Record name 1-CHLOROOCTADECANE
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Record name Octadecane, 1-chloro-
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Record name Octadecyl chloride
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Record name 1-chlorooctadecane
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Record name 1-CHLOROOCTADECANE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Chlorooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorooctadecane (also known as octadecyl chloride or stearyl chloride) is a long-chain alkyl halide with the chemical formula C₁₈H₃₇Cl. Its structure consists of an eighteen-carbon aliphatic chain with a terminal chlorine atom. This compound serves as a versatile chemical intermediate in various industrial and laboratory syntheses.[1][2] Its utility stems from the reactivity of the carbon-chlorine bond, which allows for the introduction of the long lipophilic octadecyl group into a variety of molecular structures.[2] This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or solid, depending on the ambient temperature, with a melting point in the range of 18-24°C.[1][3] It is a hydrophobic compound with very low solubility in water but is soluble in many organic solvents.[1][4] The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₈H₃₇Cl
Molecular Weight 288.94 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 18-24 °C[1][3]
Boiling Point 348-350 °C at 760 mmHg; 157-158 °C at 1.5 mmHg[1][5]
Density 0.849 g/mL at 25 °C[6][5]
Refractive Index (n²⁰/D) 1.451[6][5]
Water Solubility 0.03 g/L at 20 °C[4][7]
Flash Point >110 °C (>230 °F)[5][7]
CAS Number 3386-33-2[8]

Reactivity

The chemical reactivity of this compound is dominated by the polar carbon-chlorine bond, which makes the terminal carbon atom electrophilic and susceptible to attack by nucleophiles.[9] As a primary alkyl halide, it readily undergoes nucleophilic substitution reactions (Sₙ2).[10] Elimination reactions are less common under typical nucleophilic substitution conditions.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions, where a nucleophile replaces the chloride ion.[2][11] This class of reactions is fundamental to its use as a synthetic intermediate.

Conceptual Reaction Scheme for Nucleophilic Substitution

G cluster_reactants Reactants cluster_products Products This compound This compound Substituted_Product Substituted_Product R-Nu This compound->Substituted_Product + Nucleophile (Nu:⁻) Chloride_Ion Chloride_Ion Cl⁻ Nucleophile Nucleophile Nu:⁻

Caption: General pathway for nucleophilic substitution of this compound.

Common nucleophiles that react with this compound include:

  • Hydroxide and Alkoxides: To form long-chain alcohols and ethers (Williamson Ether Synthesis).[11]

  • Amines: To produce long-chain primary, secondary, or tertiary amines and quaternary ammonium (B1175870) salts.[2]

  • Cyanide: To form nitriles, which can be further hydrolyzed to carboxylic acids.[12]

  • Azide: To synthesize alkyl azides, which are precursors to amines via reduction.

Formation of Grignard Reagents

This compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, octadecylmagnesium chloride.[13][14] This organometallic compound is a powerful nucleophile and a strong base, widely used in organic synthesis to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[14][15]

Grignard Reagent Formation Workflow

G This compound This compound Grignard_Reagent Grignard_Reagent This compound->Grignard_Reagent + Mg Magnesium Magnesium Anhydrous_Ether Anhydrous_Ether Anhydrous_Ether->Grignard_Reagent Solvent

Caption: Formation of octadecylmagnesium chloride from this compound.

Experimental Protocols

Synthesis of this compound from 1-Octadecanol

A common method for the preparation of this compound is the reaction of 1-octadecanol with a chlorinating agent. A detailed procedure using gaseous hydrogen chloride is described below.[16]

Materials:

  • 1-Octadecanol (Stearyl alcohol)

  • N-n-octylalkylpyridinium chloride (as a catalyst)

  • Gaseous hydrogen chloride

  • 1 L jacketed glass reactor with a paddle stirrer and an immersion tube for reactant metering

Procedure:

  • The 1 L jacketed glass reactor is initially charged with 220 g of N-n-octylalkylpyridinium chloride.

  • The temperature of the reactor is adjusted to 150 °C.

  • Over a period of 5 hours, 447 g of n-octadecanol is uniformly introduced into the reactor via the immersion tube.

  • Throughout the reaction, gaseous hydrogen chloride is continuously metered into the reactor in a slight stoichiometric excess.

  • The water formed during the reaction is simultaneously removed by distillation to drive the reaction to completion.

  • After the addition of n-octadecanol is complete, the reaction is allowed to continue for an additional 3 hours.

  • The total reaction time is 8 hours.

  • Workup of the reaction mixture is performed to isolate the this compound. This procedure can achieve a conversion of n-octadecanol greater than 99%.

General Protocol for Nucleophilic Substitution: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of an ether from this compound and an alcohol, which can be adapted for specific alcohols.

Materials:

  • This compound

  • An alcohol (e.g., ethanol, methanol)

  • A strong base (e.g., sodium hydride, sodium metal)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the chosen alcohol is dissolved in the anhydrous solvent.

  • The strong base is carefully added in portions to the alcohol solution to form the alkoxide.

  • This compound is then added to the solution of the alkoxide.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or distillation under reduced pressure.

General Protocol for the Preparation of Octadecylamine (B50001)

This protocol outlines the synthesis of octadecylamine from this compound using ammonia (B1221849).

Materials:

  • This compound

  • A concentrated aqueous or alcoholic solution of ammonia

  • A sealed reaction vessel (e.g., a pressure vessel)

Procedure:

  • This compound is placed in the reaction vessel.

  • An excess of the ammonia solution is added to the vessel.

  • The vessel is sealed and heated to a temperature typically above 100 °C. The reaction is carried out under pressure.

  • The reaction is maintained at this temperature for several hours with stirring.

  • After cooling, the vessel is carefully opened in a well-ventilated fume hood.

  • The excess ammonia and solvent are removed under reduced pressure.

  • The resulting mixture is treated with a strong base (e.g., NaOH) to deprotonate the ammonium salt and liberate the free amine.

  • The octadecylamine is then extracted with an organic solvent.

  • The organic extracts are dried, and the solvent is evaporated to yield the crude product, which can be further purified by distillation or recrystallization.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary relevance in the context of drug development is as a lipophilic building block for the synthesis of more complex molecules with potential biological activity. One study noted its use as a sole carbon source for the cultivation of the marine bacterium Marinobacter hydrocarbonoclasticus.[9] Another study mentioned the "octadecanoic pathway" in plants, which involves octadecanoic acid-derived compounds as signal molecules, but this is distinct from this compound.

Safety and Handling

This compound is considered a hazardous chemical. It can cause skin and eye irritation and may cause respiratory irritation.[1] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16] All handling should be performed in a well-ventilated area or a fume hood.[16] Store in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a valuable long-chain alkyl halide with well-defined chemical and physical properties. Its reactivity is primarily characterized by nucleophilic substitution reactions, making it a key intermediate in the synthesis of a wide range of compounds, including ethers, amines, and organometallic reagents. The experimental protocols provided in this guide offer a foundation for its synthesis and derivatization. While its direct biological activity in signaling pathways is not established, its utility as a lipophilic scaffold remains significant for the design and synthesis of new chemical entities in drug discovery and materials science.

References

1-Chlorooctadecane physical properties melting point boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1-Chlorooctadecane

For researchers, scientists, and professionals in drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This compound (CAS No. 3386-33-2), an alkyl halide, serves as a significant intermediate in various organic syntheses. This guide provides a detailed overview of its core physical properties, specifically its melting and boiling points, supported by experimental methodologies and a logical workflow for property determination.

Physical Properties of this compound

This compound is a long-chain saturated monochloroalkane. At room temperature, it exists as a clear, colorless to yellowish liquid after melting.[1][2] Its physical state is dictated by its melting point, which is near ambient temperature.

Quantitative Data Summary

The melting and boiling points of this compound have been reported across various chemical data sources. The table below summarizes these findings for easy comparison. It is important to note that boiling points are often reported at reduced pressures to prevent decomposition of the compound at high temperatures.

Physical PropertyValueConditions
Melting Point 20 °C
20-24 °C[1][3]
21.6 °C[3]
18-20 °C[4]
28.6 °C[5]
20-23 °C[6]
Boiling Point 158 °Cat 1.5 mmHg
157-158 °C[2][3][7][8]at 1.5 mmHg
348-350 °C[4]
347.8 °C[1][5]at 760 mmHg
356 °C[6]

Experimental Protocols for Physical Property Determination

The determination of accurate melting and boiling points is crucial for the identification and purity assessment of a compound.[9] Standard laboratory procedures for these measurements are described below.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure.[10] For a pure crystalline substance, this transition occurs over a narrow temperature range.[11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)[9]

  • Capillary tubes (sealed at one end)[10]

  • Sample of this compound

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of solid this compound is introduced into a capillary tube and packed down to a height of 1-2 mm.[10][11]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[9]

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more precise measurement.[9][11]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal disappears (T2) are recorded.[10] The melting point is reported as the range T1-T2.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Apparatus:

  • Distillation apparatus (e.g., simple or micro-distillation setup)[12]

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Thermometer (calibrated)

  • Boiling chips

  • Sample of this compound

Procedure:

  • Apparatus Assembly: The distillation apparatus is assembled with the this compound sample and boiling chips in the round-bottom flask.[12] The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Heating: The liquid is heated gently.[12] As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.

  • Observation: The temperature is recorded when it remains constant as the liquid is actively distilling.[12] This stable temperature is the boiling point.

  • Pressure Correction: For boiling points measured at pressures other than atmospheric pressure (760 mmHg), a nomograph or appropriate formula should be used to correct the observed boiling point to the value at standard pressure.

Logical Workflow for Physical Property Verification

The following diagram illustrates a typical workflow for the determination and verification of the physical properties of a chemical compound like this compound.

G cluster_0 Literature Review & Sourcing cluster_1 Experimental Determination cluster_2 Data Analysis & Verification cluster_3 Final Reporting lit_review Literature Search (Databases, Journals) sourcing Procure High-Purity This compound Sample lit_review->sourcing Identifies Suppliers comparison Compare Experimental Data with Literature Values lit_review->comparison mp_det Melting Point Determination sourcing->mp_det bp_det Boiling Point Determination sourcing->bp_det mp_det->comparison bp_det->comparison purity_check Assess Purity (e.g., via MP range) comparison->purity_check documentation Document Findings in Technical Report purity_check->documentation

Caption: Workflow for Physical Property Determination.

References

Solubility of 1-Chlorooctadecane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chlorooctadecane in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines qualitative data, a known quantitative value for water, and a thorough discussion of the physicochemical principles governing the solubility of long-chain haloalkanes. This information is crucial for applications in organic synthesis, formulation development, and materials science where this compound may be used as a reactant, intermediate, or additive.

Physicochemical Properties of this compound

This compound is a long-chain alkyl halide with a molecular formula of C₁₈H₃₇Cl. Its structure, consisting of a long, non-polar hydrocarbon tail and a weakly polar carbon-chlorine bond, dictates its solubility characteristics. The principle of "like dissolves like" is central to understanding its behavior in different solvents. As a largely non-polar molecule, it is expected to be more soluble in non-polar organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₃₇Cl[1][2]
Molecular Weight 288.94 g/mol [1][2]
Appearance Colorless to pale yellow liquid or crystalline mass[1][3][4]
Melting Point 20-24 °C[1][5]
Boiling Point 347.8 °C at 760 mmHg[1]
Density ~0.85 g/cm³ at 20 °C[3]
Water Solubility 0.03 g/L (at 20 °C)[1][5][6]

Solubility Data

The following tables summarize the known solubility of this compound.

Quantitative Solubility Data

Table 2: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityReference
Water200.03 g/L[1][5][6]
Qualitative Solubility Data

Qualitative descriptions of this compound's solubility have been reported in various chemical catalogs and databases. These are summarized below.

Table 3: Qualitative Solubility of this compound in Organic Solvents

SolventSolvent TypeQualitative SolubilityReference
ChloroformHalogenatedSlightly Soluble[1][5][6]
DichloromethaneHalogenatedSlightly Soluble[1][5][6]
TolueneAromatic HydrocarbonSoluble[7]
HexaneAliphatic HydrocarbonSoluble[6]
EthanolAlcoholSoluble[8]
EtherEtherSoluble[8]
AcetoneKetoneSoluble[9]

Factors Influencing Solubility: A Theoretical Framework

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the primary intermolecular forces are van der Waals forces (specifically London dispersion forces) due to its long alkyl chain. The C-Cl bond introduces a small dipole moment, but the molecule is predominantly non-polar.

Generally, all organic halides are insoluble in water but soluble in common organic solvents.[10] Alkyl halides are soluble in most organic solvents, with London Dispersion forces playing a dominant role in this solubility.[11]

The following diagram illustrates the key factors influencing the solubility of a long-chain, non-polar molecule like this compound.

Caption: Logical workflow of factors determining solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid ensures that the solution becomes saturated.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solute settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microcrystals.

  • Quantification of Dissolved Solute:

    • Determine the mass of the filtered saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

    • Once the solvent is completely removed, weigh the vial containing the dried this compound residue.

    • The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty vial.

    • Alternatively, a pre-calibrated analytical technique such as GC-FID can be used to determine the concentration of this compound in the filtered supernatant.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/100 mL or g/L) using the mass of the dissolved this compound and the volume of the solvent used.

Experimental Workflow Diagram

G Experimental Workflow for Solubility Determination Start Start Add_Excess Add excess this compound to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (24-48h) Add_Excess->Equilibrate Settle Allow undissolved solute to settle Equilibrate->Settle Filter Withdraw and filter supernatant Settle->Filter Quantify Quantify dissolved solute (Gravimetric or Chromatographic method) Filter->Quantify Calculate Calculate Solubility (e.g., g/100 mL) Quantify->Calculate End End Calculate->End

Caption: Workflow for experimental solubility measurement.

Conclusion

This compound exhibits solubility characteristics typical of a large, non-polar molecule. It is practically insoluble in water but shows good solubility in non-polar and weakly polar organic solvents such as hydrocarbons, ethers, and alcohols.[8][10] The lack of extensive quantitative data highlights an area for future research, particularly for its application in formulations and chemical processes where precise solubility is a critical parameter. The provided theoretical framework and experimental protocol offer a solid foundation for researchers and professionals working with this compound.

References

1-Chlorooctadecane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chlorooctadecane: Molecular Weight and Formula

This guide provides essential information regarding the molecular weight and chemical formula of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, also known as octadecyl chloride, is a chlorinated hydrocarbon. It is a key intermediate in various chemical syntheses.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations in chemical reactions and for the characterization of the compound.

PropertyValueCitations
Molecular FormulaC₁₈H₃₇Cl[1][2]
Molecular Weight288.94 g/mol [3][4][5]
Linear FormulaCH₃(CH₂)₁₆CH₂Cl[3]

Logical Relationship of Molecular Properties

The chemical name "this compound" directly informs its molecular structure, which in turn determines its molecular formula and molecular weight. The following diagram illustrates this logical flow.

A Chemical Name This compound B Molecular Formula C18H37Cl A->B C Molecular Weight 288.94 g/mol B->C

Caption: Logical flow from chemical name to molecular weight.

References

An In-depth Technical Guide to the Synthesis of 1-Chlorooctadecane from Stearyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-chlorooctadecane from stearyl alcohol (1-octadecanol). Detailed experimental protocols, comparative data, and reaction mechanisms are presented to assist researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound, a long-chain alkyl halide, is a valuable chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, surfactants, and agrochemicals.[1] Its 18-carbon chain imparts significant lipophilicity, making it a key building block for molecules designed to interact with biological membranes or other nonpolar environments. The conversion of the readily available and inexpensive stearyl alcohol to this compound is a fundamental transformation in organic synthesis. This guide details three principal methods for this conversion: reaction with gaseous hydrogen chloride, thionyl chloride, and phosphorus trichloride (B1173362).

Comparative Overview of Synthetic Methods

The selection of a synthetic method for the chlorination of stearyl alcohol depends on factors such as scale, available equipment, desired purity, and safety considerations. The following table summarizes the key quantitative parameters for the three methods discussed in this guide.

ParameterGaseous HCl MethodThionyl Chloride (SOCl₂) MethodPhosphorus Trichloride (PCl₃) Method
Typical Yield >99% (conversion)[2]85-95% (estimated)>95% (quantitative)[3]
Reaction Temperature 150 °C[2]Reflux (approx. 76 °C) or Room Temp.Two-stage: <80 °C then 80-150 °C[3]
Reaction Time 8 hours[2]2-4 hours>2 hours for the second stage[3]
Key Reagents Gaseous HCl, N-n-octylalkylpyridinium chloride (catalyst)[2]Thionyl chloride, Pyridine (B92270) (optional)Phosphorus trichloride
Byproducts Water[2]Sulfur dioxide, Hydrogen chloride[4]Phosphorous acid[5]
Purity of Crude Product HighGood to ExcellentHigh[3]

Experimental Protocols

Method 1: Synthesis using Gaseous Hydrogen Chloride

This method, adapted from a patented industrial process, offers a very high conversion rate and is suitable for large-scale synthesis.[2]

Materials:

  • Stearyl alcohol (1-octadecanol)

  • N-n-octylalkylpyridinium chloride (catalyst)

  • Gaseous hydrogen chloride

  • A jacketed glass reactor equipped with a mechanical stirrer, gas inlet tube, and a distillation setup for water removal.

Procedure:

  • Charge the reactor with N-n-octylalkylpyridinium chloride (e.g., 220 g for a 447 g scale reaction of stearyl alcohol).

  • Heat the catalyst to 150 °C with stirring.

  • Slowly add molten stearyl alcohol to the reactor over a period of 5 hours.

  • Simultaneously, bubble a slight stoichiometric excess of gaseous hydrogen chloride through the reaction mixture via the gas inlet tube.

  • Continuously remove the water of reaction by distillation.

  • After the addition of stearyl alcohol is complete, continue the reaction for an additional 3 hours at 150 °C with continuous HCl bubbling.

  • Monitor the reaction progress by gas chromatography (GC) to confirm the disappearance of the starting material.

  • Upon completion, the crude this compound can be purified by vacuum distillation.

Method 2: Synthesis using Thionyl Chloride (SOCl₂)

This is a classic and widely used laboratory method for converting alcohols to alkyl chlorides. The use of pyridine is recommended to neutralize the HCl byproduct and promote an S(_N)2 reaction mechanism, leading to inversion of stereochemistry if a chiral center were present.[6]

Materials:

  • Stearyl alcohol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, but recommended)

  • Anhydrous diethyl ether or dichloromethane (B109758) (solvent)

  • A round-bottom flask with a reflux condenser and a drying tube

  • Ice bath

Procedure:

  • In a flame-dried round-bottom flask, dissolve stearyl alcohol (1 equivalent) in anhydrous diethyl ether.

  • If using, add pyridine (1.1 equivalents) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or GC.

  • After completion, carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Method 3: Synthesis using Phosphorus Trichloride (PCl₃)

This method provides high-purity this compound in nearly quantitative yields and is also suitable for larger scale preparations.[3]

Materials:

  • Stearyl alcohol

  • Phosphorus trichloride (PCl₃)

  • A reaction vessel with a dropping funnel and a condenser

Procedure:

  • In a closed reaction vessel, add molten stearyl alcohol.

  • Slowly add a 2 to 15% molar excess of phosphorus trichloride to the liquid stearyl alcohol while maintaining the temperature below 80 °C (ideally between 50-65 °C).

  • After the addition is complete, increase the temperature by at least 10 °C, to a range of 80 °C to 150 °C (a range of 120-135 °C is optimal).[3]

  • Maintain this temperature for at least two hours to drive the reaction to completion.

  • The reaction produces phosphorous acid as a byproduct, which will separate.

  • The crude this compound can be decanted or separated and then purified by vacuum distillation.

Purification and Characterization

Purification: The primary method for purifying this compound is vacuum distillation . Given its high boiling point (157-158 °C at 1.5 mmHg), a good vacuum is essential to prevent decomposition.

Characterization: The identity and purity of the synthesized this compound can be confirmed by a variety of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons on the carbon bearing the chlorine atom (a triplet around 3.5 ppm) and the long alkyl chain.[7]

    • ¹³C NMR: Will show a distinct signal for the carbon attached to the chlorine atom (around 45 ppm).

  • Infrared (IR) Spectroscopy: Will show the absence of the broad O-H stretching band of the starting alcohol (around 3300 cm⁻¹) and the presence of C-Cl stretching vibrations (around 650-750 cm⁻¹).

  • Refractive Index: The refractive index of the purified product should be approximately n20/D 1.451.

Visualizations

Reaction Pathways

Figure 1: Synthetic Pathways to this compound cluster_hcl Gaseous HCl Method cluster_socl2 Thionyl Chloride Method cluster_pcl3 Phosphorus Trichloride Method stearyl_alcohol Stearyl Alcohol (1-Octadecanol) chlorooctadecane This compound stearyl_alcohol->chlorooctadecane 150 °C, 8h stearyl_alcohol->chlorooctadecane Reflux stearyl_alcohol->chlorooctadecane <80 °C, then 80-150 °C hcl Gaseous HCl Catalyst socl2 SOCl₂ (Pyridine) pcl3 PCl₃

Caption: Figure 1: Synthetic Pathways to this compound

Experimental Workflow

Figure 2: General Experimental Workflow start Stearyl Alcohol reaction Chlorination Reaction (HCl, SOCl₂, or PCl₃) start->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Vacuum Distillation) concentration->purification final_product Pure this compound purification->final_product characterization Characterization (NMR, GC-MS, IR) final_product->characterization

Caption: Figure 2: General Experimental Workflow

Safety Considerations

  • Thionyl chloride and phosphorus trichloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Gaseous hydrogen chloride is a corrosive gas. All manipulations should be performed in a fume hood.

  • The reactions involving thionyl chloride and phosphorus trichloride produce corrosive byproducts (HCl, phosphorous acid). Proper quenching and neutralization steps are crucial.

  • Vacuum distillation of high-boiling liquids should be conducted with appropriate safety precautions, including the use of a safety screen.

Conclusion

The synthesis of this compound from stearyl alcohol can be achieved through several effective methods. The choice of method will be dictated by the specific requirements of the researcher, including scale, available resources, and desired product purity. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this important chemical intermediate.

References

An In-depth Technical Guide to the Commercial Production of 1-Chlorooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial production of 1-chlorooctadecane (CAS: 3386-33-2), a key intermediate in the synthesis of various specialty chemicals, including active pharmaceutical ingredients (APIs). The document details the primary synthesis methodologies, purification techniques, quality control standards, and safety protocols pertinent to its industrial-scale manufacturing.

Introduction

This compound, also known as octadecyl chloride or stearyl chloride, is a long-chain alkyl halide with the chemical formula C₁₈H₃₇Cl. Its utility stems from the reactive carbon-chlorine bond, which allows for the introduction of the C18 alkyl chain into other molecules through nucleophilic substitution reactions. This property makes it a valuable precursor for a range of compounds, including surfactants, lubricants, and pharmaceutical intermediates.[1][2] The production of high-purity this compound is therefore critical for these applications.

Commercial Synthesis Methodologies

The industrial synthesis of this compound predominantly involves the chlorination of 1-octadecanol (stearyl alcohol). The selection of the chlorinating agent is a critical factor influencing reaction efficiency, product purity, cost, and safety. The three primary methods employed in commercial production are:

  • Reaction with Gaseous Hydrogen Chloride (HCl)

  • Reaction with Thionyl Chloride (SOCl₂)

  • Reaction with Phosphorus Trichloride (B1173362) (PCl₃)

A comparative overview of these chlorinating agents is presented below, followed by detailed experimental protocols.

ParameterGaseous Hydrogen ChlorideThionyl Chloride (SOCl₂)Phosphorus Trichloride (PCl₃)
Reactivity Moderate; requires high temperatures and/or catalysts.High; reaction is often facile.High; effective for primary alcohols.
Byproducts WaterSulfur dioxide (SO₂) (gas), Hydrogen chloride (HCl) (gas)Phosphorous acid (H₃PO₃)
Work-up/Purification Removal of water drives the reaction; distillation of the product.Gaseous byproducts are easily removed, simplifying purification.[3]Requires separation from the non-volatile phosphorous acid.
Safety Concerns Corrosive gas; requires specialized handling equipment.Highly corrosive and toxic; reacts violently with water.[4]Corrosive and reacts with water.
Reported Yield/Conversion Very high conversion (>99%) reported.[5]Generally provides high yields.High yield and purity reported in a two-stage process.[6]

Experimental Protocols

This method is a well-documented industrial process that can achieve high conversion rates in a semi-continuous operation.[5][7]

Reaction: ROH + HCl ⇌ RCl + H₂O (where R = CH₃(CH₂)₁₇)

Process Description: A jacketed glass reactor equipped with a stirrer and an immersion tube is initially charged with a catalyst, such as N-n-octylalkylpyridinium chloride. The reactor is heated to approximately 150°C. 1-Octadecanol is then fed uniformly into the reactor over several hours. Concurrently, gaseous hydrogen chloride is introduced in a slight stoichiometric excess. The water formed during the reaction is continuously removed by distillation, which drives the equilibrium towards the product side.[5][7]

Quantitative Parameters for a Semi-continuous Process: [5][7]

ParameterValue
Catalyst (Initial Charge) 220 g of N-n-octylalkylpyridinium chloride
1-Octadecanol (Feed) 447 g (fed over 5 hours)
Hydrogen Chloride Gaseous, slight stoichiometric excess
Reaction Temperature 150°C
Total Reaction Time 8 hours (including 3 hours of post-reaction)
Conversion of 1-Octadecanol >99.8%

Workflow Diagram:

Gaseous_HCl_Process cluster_reactants Reactant Preparation cluster_reaction Reaction Stage cluster_separation Separation Octadecanol 1-Octadecanol Reactor Jacketed Reactor (150°C) Octadecanol->Reactor HCl Gaseous HCl HCl->Reactor Catalyst Catalyst Catalyst->Reactor Distillation Distillation Column Reactor->Distillation Reaction Mixture Water Water (byproduct) Distillation->Water Product Crude this compound Distillation->Product

Synthesis of this compound via Gaseous HCl

The reaction of alcohols with thionyl chloride is a common and efficient method for preparing alkyl chlorides. The primary advantage is the formation of gaseous byproducts (SO₂ and HCl), which simplifies product isolation.[3][8]

Reaction: ROH + SOCl₂ → RCl + SO₂↑ + HCl↑ (where R = CH₃(CH₂)₁₇)

Process Description: The reaction is typically carried out in an inert solvent. 1-Octadecanol is dissolved in the solvent, and thionyl chloride is added dropwise at a controlled temperature, often in the presence of a base like pyridine (B92270) to neutralize the generated HCl.[3] After the reaction is complete, the excess thionyl chloride and solvent are removed, often by distillation.

Generalized Laboratory/Pilot Scale Protocol:

  • Charging the Reactor: A reactor is charged with 1-octadecanol and a suitable inert solvent (e.g., toluene).

  • Addition of SOCl₂: Thionyl chloride (1.1-1.5 equivalents) is added slowly to the solution while maintaining a controlled temperature (e.g., 0-10°C) to manage the exothermic reaction.

  • Reaction: The mixture is stirred at room temperature or gentle reflux until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC).

  • Removal of Excess SOCl₂: Excess thionyl chloride is removed by vacuum distillation.[9]

  • Work-up: The crude product is then subjected to a work-up procedure, which may involve washing with a dilute base to remove any residual acidity, followed by drying.

Workflow Diagram:

Thionyl_Chloride_Process cluster_reactants Reactant Preparation cluster_reaction Reaction Stage cluster_purification Purification Octadecanol 1-Octadecanol Reactor Reactor (Controlled Temp.) Octadecanol->Reactor SOCl2 Thionyl Chloride SOCl2->Reactor Solvent Inert Solvent Solvent->Reactor Distillation Vacuum Distillation Reactor->Distillation Reaction Mixture Gaseous_Byproducts SO₂ + HCl (gases) Distillation->Gaseous_Byproducts Crude_Product Crude Product Distillation->Crude_Product Aqueous_Workup Aqueous Work-up Crude_Product->Aqueous_Workup Final_Product Purified this compound Aqueous_Workup->Final_Product

Synthesis of this compound via Thionyl Chloride

Phosphorus trichloride is another effective reagent for the conversion of primary alcohols to alkyl chlorides. A two-stage temperature process has been patented to achieve high conversion and purity.[6]

Reaction: 3ROH + PCl₃ → 3RCl + H₃PO₃ (where R = CH₃(CH₂)₁₇)

Process Description: This process involves a two-stage temperature profile. Initially, a slight molar excess of PCl₃ is added to the liquid 1-octadecanol at a relatively low temperature. Subsequently, the temperature is raised to complete the reaction.[6]

Quantitative Parameters from Patent Literature for Primary Alcohols: [6]

ParameterStage 1 (Addition)Stage 2 (Reaction)
PCl₃ Molar Excess 2 to 15%-
Temperature Room temperature to < 80°C80°C to 150°C
Duration -At least 2 hours
Reported Yield/Purity 98% yield, 95% purity for similar long-chain alcohols-

Generalized Industrial Protocol:

  • Charging the Reactor: The reactor is charged with molten 1-octadecanol.

  • PCl₃ Addition: A 3-7% molar excess of PCl₃ is added while maintaining the temperature between 50-65°C.[6]

  • Heating Stage: After the addition is complete, the temperature is raised to 120-135°C and held for at least two hours to drive the reaction to completion.[6]

  • Separation: The non-volatile phosphorous acid byproduct is separated from the liquid this compound product. This may involve decantation or washing.

  • Purification: The crude product is further purified, typically by distillation.

Purification of this compound

Achieving the high purity (>99.5%) required for pharmaceutical applications necessitates robust purification steps to remove unreacted starting materials, byproducts, and solvent residues.

Fractional distillation under reduced pressure is the primary method for purifying this compound due to its high boiling point (approximately 157-158°C at 1.5 mmHg).[10] Vacuum distillation lowers the boiling point, preventing thermal degradation of the product.

Generalized Protocol for Vacuum Distillation:

  • Setup: A fractional distillation apparatus equipped with a vacuum pump, a condenser, and collection flasks is assembled.

  • Charging: The crude this compound is charged into the distillation flask.

  • Distillation: The system is evacuated to a low pressure (e.g., 1-5 mmHg). The flask is gradually heated.

  • Fraction Collection: Fractions are collected based on their boiling points. Lower boiling impurities will distill first, followed by the main fraction of pure this compound. High-boiling residues remain in the distillation flask.

Crystallization from a suitable solvent can also be employed to achieve high purity. The choice of solvent is critical; the ideal solvent will dissolve this compound at an elevated temperature but have low solubility at cooler temperatures.

Generalized Crystallization Workflow:

  • Solvent Selection: Potential solvents are screened. Given the long alkyl chain of this compound, less polar organic solvents are likely candidates.

  • Dissolution: The crude product is dissolved in a minimal amount of the chosen solvent at an elevated temperature.

  • Crystallization: The solution is slowly cooled to induce crystallization of the pure product.

  • Isolation: The crystals are isolated by filtration.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Purification Workflow Diagram:

Purification_Workflow cluster_distillation Primary Purification cluster_crystallization Secondary Purification (Optional) Crude_Product Crude this compound (from synthesis) Vacuum_Distillation Fractional Vacuum Distillation Crude_Product->Vacuum_Distillation Dissolution Dissolution in Hot Solvent Vacuum_Distillation->Dissolution Distilled Product Cooling Slow Cooling & Crystallization Dissolution->Cooling Filtration Filtration Cooling->Filtration High_Purity_Product High-Purity this compound (>99.5%) Filtration->High_Purity_Product

General Purification Workflow for this compound

Quality Control and Analytical Methods

Ensuring the quality of this compound, especially for pharmaceutical use, involves rigorous analytical testing.

Key Quality Control Parameters:

ParameterMethodTypical Specification
Assay (Purity) Gas Chromatography (GC) with Flame Ionization Detection (FID)≥98.0% (standard grade), >99.5% (pharmaceutical grade)
Identity Infrared Spectroscopy (IR), Mass Spectrometry (MS)Conforms to reference spectrum
Impurities Gas Chromatography-Mass Spectrometry (GC-MS)Individual impurities below specified limits
Residual Solvents Headspace GCConforms to ICH guidelines
Melting Point Capillary Method20-23°C

Impurity Profiling: GC-MS is the most powerful technique for identifying and quantifying impurities. Potential impurities may include:

  • Unreacted 1-octadecanol

  • Byproducts such as dioctadecyl ether (from the HCl method)

  • Isomers or related chlorinated compounds

  • Residual solvents from synthesis or purification

Safety Considerations for Commercial Production

The commercial production of this compound involves handling hazardous materials, necessitating strict safety protocols.

6.1. Chemical Hazards:

  • This compound: May cause skin and eye irritation.[3]

  • 1-Octadecanol: Generally considered low hazard.

  • Hydrogen Chloride (gas): Highly corrosive to the respiratory tract, eyes, and skin.

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic SO₂ and HCl gases.[4]

  • Phosphorus Trichloride (PCl₃): Corrosive and reacts with water.

6.2. Engineering Controls:

  • Closed Systems: Reactions should be conducted in closed reactors to contain corrosive gases and reagents.

  • Ventilation: Adequate local and general exhaust ventilation is crucial, especially when handling volatile and toxic reagents.

  • Scrubbers: Off-gases (HCl, SO₂) from the reactions must be directed to a caustic scrubber for neutralization before release.[4]

6.3. Personal Protective Equipment (PPE):

  • Respiratory Protection: Appropriate respirators for acid gases should be used when there is a potential for exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Gloves and Protective Clothing: Chemically resistant gloves (e.g., neoprene, butyl rubber) and protective clothing must be worn.

6.4. Handling and Storage:

  • Anhydrous Conditions: Thionyl chloride and phosphorus trichloride reactions must be carried out under strict anhydrous conditions to prevent violent reactions with water.

  • Storage: All chemicals should be stored in cool, dry, well-ventilated areas, away from incompatible materials.

This guide provides a foundational understanding of the commercial production of this compound. The choice of synthesis route will depend on a careful evaluation of factors including available equipment, cost of reagents, and safety infrastructure. Regardless of the method chosen, rigorous purification and quality control are paramount to ensure the final product meets the high standards required by the pharmaceutical and specialty chemical industries.

References

The Industrial Versatility of 1-Chlorooctadecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chlorooctadecane, a long-chain alkyl halide, is a pivotal chemical intermediate with a broad spectrum of industrial applications. Its unique molecular structure, featuring a long hydrophobic carbon chain and a reactive chlorine atom, makes it a versatile building block in the synthesis of a variety of specialty chemicals. This technical guide provides an in-depth overview of the core industrial applications of this compound, with a focus on its role in the production of surfactants, lubricants, and cosmetics. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for professionals in research, development, and manufacturing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in various industrial processes. Key data is summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₈H₃₇Cl[1]
Molecular Weight 288.94 g/mol [1]
CAS Number 3386-33-2[1]
Appearance Colorless to pale yellow liquid or solid[2]
Melting Point 18-24 °C[2][3]
Boiling Point 348-350 °C at 760 mmHg; 157-158 °C at 1.5 mmHg[2][3]
Density 0.849 - 0.857 g/mL at 25 °C[3][4]
Solubility Insoluble in water; Soluble in organic solvents like ethanol (B145695) and hexane[1]
Flash Point >110 °C (>230 °F)[3]
Refractive Index n20/D 1.451[3]

Synthesis of this compound

The primary industrial synthesis of this compound involves the chlorination of stearyl alcohol (1-octadecanol). This can be achieved using various chlorinating agents. A common and efficient method is the reaction with gaseous hydrogen chloride at elevated temperatures.[5]

Experimental Protocol: Synthesis from Stearyl Alcohol

Objective: To synthesize this compound from stearyl alcohol with high conversion.

Materials:

  • Stearyl alcohol (1-octadecanol)

  • Gaseous hydrogen chloride (HCl)

  • N-n-octylalkylpyridinium chloride (catalyst)

Procedure:

  • A 1-liter jacketed glass reactor equipped with a stirrer and an immersion tube is charged with 220 g of N-n-octylalkylpyridinium chloride.[6]

  • The reactor temperature is raised to and maintained at 150 °C.[6]

  • 447 g of molten stearyl alcohol is uniformly introduced into the reactor via the immersion tube over a period of 5 hours.[6]

  • Gaseous hydrogen chloride is continuously supplied in a slight stoichiometric excess through the immersion tube.[6]

  • The water produced during the reaction is continuously removed by distillation to drive the reaction to completion.[6]

  • The total reaction time is approximately 8 hours, which includes a 3-hour post-reaction period.[6]

  • The conversion of stearyl alcohol is typically greater than 99.8%.[6]

Visualization of Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Stearyl Alcohol Stearyl Alcohol Reactor Reactor Stearyl Alcohol->Reactor Hydrogen Chloride (gas) Hydrogen Chloride (gas) Hydrogen Chloride (gas)->Reactor This compound This compound Reactor->this compound Conversion >99.8% Water (byproduct) Water (byproduct) Reactor->Water (byproduct) Removed by distillation 150 C 150 C Catalyst N-n-octylalkylpyridinium chloride

Caption: Synthesis of this compound from Stearyl Alcohol.

Core Industrial Applications

The reactivity of the chlorine atom combined with the long alkyl chain makes this compound a valuable precursor in various industrial sectors.

Surfactant Production: Quaternary Ammonium (B1175870) Compounds

A primary application of this compound is in the synthesis of quaternary ammonium compounds (QACs), which are cationic surfactants with wide-ranging uses as fabric softeners, antistatic agents, and disinfectants.[5][7] The synthesis involves the reaction of this compound with a tertiary amine, such as trimethylamine (B31210), in what is known as the Menshutkin reaction.[8]

Objective: To synthesize octadecyltrimethylammonium chloride from this compound and trimethylamine.

Materials:

  • This compound

  • Trimethylamine (gas)

  • Acetonitrile (solvent)

  • Anhydrous ether (for washing)

Procedure:

  • In a high-pressure reactor, dissolve this compound (1 equivalent) in acetonitrile.

  • Introduce gasified trimethylamine (1.1 equivalents) into the reactor.[9]

  • Seal the reactor and heat the mixture to 90 ± 5 °C with stirring for 3-8 hours. The pressure will be approximately 0.3-0.5 MPa.[2][9]

  • After the reaction, cool the mixture to room temperature.

  • The crude product is collected, and can be purified by washing with anhydrous ether and drying under vacuum.[2] A yield of 94% can be achieved.[2]

Visualization of Quaternary Ammonium Salt Synthesis:

G cluster_reaction Menshutkin Reaction This compound This compound Reactor Reactor This compound->Reactor Tertiary Amine e.g., Trimethylamine Tertiary Amine->Reactor Solvent e.g., Acetonitrile Solvent->Reactor Quaternary Ammonium Salt e.g., Octadecyltrimethylammonium Chloride Reactor->Quaternary Ammonium Salt High Yield Heat & Pressure Heat & Pressure

Caption: General synthesis of Quaternary Ammonium Salts.

Lubricant Additives

This compound and other chlorinated paraffins are utilized as extreme pressure (EP) additives in lubricant formulations for metalworking fluids.[10] Under high pressure and temperature conditions at the metal-metal interface, the chlorine reacts with the metal surface to form a thin film of metal chloride, which acts as a solid lubricant, preventing seizure and reducing wear.[11]

Performance Data of Lubricants with Chlorinated Paraffins:

Test ParameterBase Oil (150N Mineral Oil)Base Oil + 5% Chlorinated ParaffinReference(s)
4-Ball EP Weld Point (kgf) 120>200 (significant improvement)[11]
Twist Compression Test (Time to Failure) BaselineSignificantly increased[4]

It is important to note that the use of certain chlorinated paraffins is under regulatory scrutiny due to environmental concerns.[5]

Cosmetics and Personal Care

In the cosmetic industry, this compound (often referred to by its INCI name, Stearyl Chloride) or its derivatives are used as emollients, conditioning agents, and viscosity regulators in skin creams, lotions, and hair care products.[2] As an emollient, it helps to soften and smooth the skin by forming a protective layer that reduces water loss.[12]

Example Formulation of a Moisturizing Cream:

Ingredient PhaseIngredientFunctionConcentration (% w/w)Reference(s)
Oil Phase Stearyl Derivative (Emollient)Emollient1.0 - 10.0[12]
Cetyl/Stearyl AlcoholThickener5.0 - 15.0[8][13]
Mineral OilEmollient5.0 - 10.0[8]
Water Phase Deionized WaterSolventq.s. to 100[14]
GlycerinHumectant2.0 - 5.0[14]
Emulsifier Polysorbate 80Emulsifier1.0 - 5.0[14]
Preservative PhenoxyethanolPreservative0.5 - 1.0
Intermediate for Specialty Chemicals

This compound serves as a crucial intermediate in the synthesis of a wide range of other organic compounds.[3] Its reactive chlorine atom allows for nucleophilic substitution reactions to introduce the long octadecyl chain into various molecules. This is valuable in the production of:

  • Fatty Amines: By reaction with ammonia, this compound can be converted to stearyl amine, a precursor for other surfactants and chemical intermediates.[15]

  • Agrochemicals: Long-chain alkyl compounds are used in the synthesis of some pesticides and herbicides.[16]

  • Organometallic Reagents: While less common for this specific compound, alkyl halides are precursors for organometallic reagents like Grignard reagents, which are fundamental in organic synthesis for forming carbon-carbon bonds.[17]

Applications in Drug Development

While direct applications of this compound in pharmaceuticals are not extensively documented, its chemical properties make it a candidate for use in advanced drug delivery systems. The long alkyl chain can be used to impart hydrophobicity to nanoparticles, which can be advantageous for encapsulating lipophilic drugs and for controlling the release profile of therapeutic agents.

Potential Application Workflow in Drug Delivery:

G cluster_functionalization Surface Functionalization Nanoparticle Core Nanoparticle Core Reaction Reaction Nanoparticle Core->Reaction This compound This compound This compound->Reaction Introduces hydrophobicity Drug Molecule Drug Molecule Drug Encapsulation Drug Encapsulation Drug Molecule->Drug Encapsulation Functionalized Nanoparticle Functionalized Nanoparticle Reaction->Functionalized Nanoparticle Functionalized Nanoparticle->Drug Encapsulation Improved loading of lipophilic drugs Targeted Drug Delivery Targeted Drug Delivery Drug Encapsulation->Targeted Drug Delivery

Caption: Potential use of this compound in drug delivery.

The surface of nanoparticles can be functionalized with this compound to create a hydrophobic shell.[18][19] This modification can enhance the loading capacity for hydrophobic drugs and potentially influence the interaction of the nanoparticle with biological membranes, offering a strategy for controlled drug release.[20]

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation.[21] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

Conclusion

This compound is a versatile and economically significant chemical intermediate. Its primary industrial value lies in its role as a precursor for cationic surfactants, a performance-enhancing additive in lubricants, and a functional ingredient in the cosmetics industry. While its direct application in pharmaceuticals is an emerging area, its utility in the synthesis of specialty chemicals and potential in drug delivery systems underscores its continued importance in various fields of chemical science and technology. Further research into green synthesis routes and novel applications will continue to expand the industrial relevance of this long-chain alkyl halide.

References

1-Chlorooctadecane as a chemical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chlorooctadecane as a Chemical Intermediate

Introduction

This compound (CAS No: 3386-33-2), also known as stearyl chloride or octadecyl chloride, is a long-chain aliphatic alkyl halide.[1] Its structure, comprising an 18-carbon saturated alkyl chain terminated by a reactive chlorine atom, makes it a highly valuable and versatile chemical intermediate.[2] This document provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthesis, chemical reactivity, and diverse applications, particularly for researchers, scientists, and professionals in drug development. It is a key precursor in the synthesis of a wide range of specialty chemicals and finds use in industries from pharmaceuticals and agrochemicals to cosmetics and detergents.[3][4]

Physicochemical and Quantitative Data

This compound is typically a clear, colorless to yellowish liquid after melting.[2][5] Its long hydrophobic chain dictates its solubility, being insoluble in water but soluble in organic solvents like ethanol, hexane, chloroform, and dichloromethane.[6][7] This property is crucial for its application in various reaction media.[2] Key quantitative data is summarized in the tables below.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 3386-33-2[8]
Molecular Formula C₁₈H₃₇Cl[2][6]
Molar Mass 288.94 g/mol [1]
Appearance Clear colorless to yellowish liquid after melting[2][5]
Melting Point 18-20 °C, 20-23 °C, 20-24 °C[3][7]
Boiling Point ~327 °C, 348-350 °C, 157-158 °C / 1.5 mmHg[1][3][6]
Density 0.855 g/cm³, 0.86 g/cm³ at 20 °C, 0.849 g/mL at 25 °C[1][6]
Flash Point 110 °C, 151.9 °C, 300 °C[7][9]
Autoignition Temp. 230 °C, 320 °C[9]
Water Solubility Insoluble (0.03 g/L at 20 °C)[6][7][10]
Purity/Assay ≥95%, 96%, ≥98.0%[1][6]

Synthesis of this compound

The primary industrial synthesis of this compound involves the chlorination of 1-octadecanol (stearyl alcohol).[2][4] Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃).[2][4] Another well-documented method is the reaction of n-octadecanol with gaseous hydrogen chloride at elevated temperatures, which can achieve very high conversion rates.[4][11]

Experimental Protocol: Semicontinuous Synthesis from 1-Octadecanol

This protocol describes a semicontinuous process for preparing this compound, adapted from documented procedures that report a conversion rate of 99.8%.[5][11][12]

Materials and Equipment:

  • 1-liter jacketed glass reactor with a glass paddle stirrer

  • Immersed tube for reactant metering

  • Distillation apparatus to remove water

  • 1-Octadecanol (n-octadecanol): 447 g

  • N-n-octylalkylpyridinium chloride (catalyst): 220 g

  • Gaseous hydrogen chloride (HCl)

Procedure:

  • Initialization: The 1-liter jacketed glass reactor is initially charged with 220 g of the N-n-octylalkylpyridinium chloride catalyst.[11][12]

  • Heating: The reactor temperature is adjusted to and maintained at 150 °C.[11][12]

  • Reactant Addition: 447 g of n-octadecanol is introduced uniformly into the reactor via an immersed tube over a period of 5 hours.[11][12]

  • Reaction: Throughout the 5-hour addition period and for a post-reaction period of 3 hours, gaseous hydrogen chloride is continuously metered into the reactor through an immersed tube.[11][12] The HCl is supplied in a slight stoichiometric excess.

  • Water Removal: The water of reaction that is formed is simultaneously removed from the reactor via distillation to drive the reaction to completion.[11][12]

  • Duration and Workup: The total reaction time is 8 hours.[11][12] The workup of the reaction mixture is performed to isolate the final product, this compound. The conversion of n-octadecanol under these conditions is reported to be 99.8%.[11][12]

G Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Octadecanol 1-Octadecanol Reactor Jacketed Reactor (150 °C) Octadecanol->Reactor 5 hr addition HCl Gaseous HCl HCl->Reactor Continuous feed Catalyst Catalyst (e.g., N-n-octylalkylpyridinium chloride) Catalyst->Reactor Initial charge Distillation Distillation Reactor->Distillation Removes H₂O Chlorooctadecane This compound Reactor->Chlorooctadecane 8 hr total time Water Water (byproduct) Distillation->Water

Diagram of the semi-continuous synthesis of this compound.

Chemical Reactivity as an Intermediate

The utility of this compound as a chemical intermediate is primarily due to the reactivity of the carbon-chlorine bond.[2] This bond is susceptible to nucleophilic substitution reactions, making it an excellent reagent for introducing the long, lipophilic octadecyl (C₁₈H₃₇) group into other molecules.[2]

Key reaction pathways include:

  • Formation of Fatty Amines: Reaction with primary or secondary amines (R-NH₂) displaces the chloride ion to form long-chain secondary or tertiary amines. These amines are often precursors for quaternary ammonium (B1175870) compounds, which are widely used as surfactants, fabric softeners, and phase transfer catalysts.[4]

  • Formation of Ethers: Reaction with alkoxides (R-O⁻) yields long-chain ethers.[2]

  • Other Nucleophilic Substitutions: It can react with a variety of other nucleophiles to create a diverse range of derivatives used in specialty chemicals.

G Key Nucleophilic Substitution Pathways A This compound (C₁₈H₃₇Cl) P1 Long-Chain Amine (C₁₈H₃₇-NHR) A->P1 + P2 Long-Chain Ether (C₁₈H₃₇-OR) A->P2 + P3 Other Derivatives A->P3 + Nuc1 Amine (R-NH₂) Nuc1->P1 Nuc2 Alkoxide (R-O⁻) Nuc2->P2 Nuc3 Other Nucleophiles (e.g., CN⁻, RS⁻) Nuc3->P3

General reaction pathways for this compound.

Applications in Research and Industry

This compound's dual nature—a long hydrophobic tail and a reactive functional group—makes it a valuable precursor in numerous applications.[6]

  • Surfactant Manufacturing: It is a key intermediate for producing cationic surfactants, which are integral components of detergents, fabric softeners, and personal care products.[3][6]

  • Agrochemicals: It serves as a building block in the synthesis of certain pesticides and herbicides.[6]

  • Cosmetics and Personal Care: In cosmetic formulations, it is used to synthesize emollients and conditioning agents that improve the feel and performance of lotions, creams, and hair care products.[3][6]

  • Pharmaceuticals and Drug Development: While not typically an active pharmaceutical ingredient (API) itself, this compound is an important starting material for synthesizing more complex molecules that may have therapeutic properties.[3][13] The introduction of a long alkyl chain can modify the lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Research Applications: In a laboratory setting, it has been used as an internal standard for the analytical determination of endocrine disrupters in water samples.[1][7] It is also used in studies of catalytic hydrodechlorination.[1]

G Application Landscape of this compound cluster_inter Primary Derivatives cluster_final End-Use Industries Core This compound FattyAmines Fatty Amines Core->FattyAmines OtherDerivs Other Organic Derivatives Core->OtherDerivs Research Research (e.g., Standards) Core->Research Quats Quaternary Ammonium Salts Detergents Detergents & Fabric Softeners Quats->Detergents FattyAmines->Quats Cosmetics Cosmetics & Personal Care OtherDerivs->Cosmetics Agro Agrochemicals OtherDerivs->Agro Pharma Pharmaceutical Synthesis OtherDerivs->Pharma

Overview of the main industrial applications for this compound.

Safety and Handling

This compound is classified as a hazardous material that requires careful handling.[3][6]

  • Hazards: It is known to cause skin irritation and may cause an allergic skin reaction.[14][15] Contact with eyes and inhalation of vapors should be avoided.[3][6]

  • Personal Protective Equipment (PPE): When handling the compound, appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing, is essential.[3][9][14]

  • Handling: Work should be conducted in a well-ventilated area or a fume hood.[6][14] Containers should be kept tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3][9][16]

  • First Aid: In case of skin contact, the affected area should be flushed with plenty of water.[3][9] For eye contact, rinse copiously with water for at least 15 minutes and seek medical attention.[3][9] If inhaled, move the person to fresh air.[9]

Note: This is a summary of safety information. Always consult the full, up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.[6][14]

References

A Comprehensive Technical Guide to the Safe Handling of 1-Chlorooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety data and detailed handling precautions for 1-Chlorooctadecane (CAS No. 3386-33-2), a long-chain alkyl halide utilized in various synthetic processes within the pharmaceutical and chemical industries. Adherence to these guidelines is essential to ensure personnel safety and mitigate environmental risks.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. This non-polar compound is a colorless to pale yellow liquid or solid, contingent on the ambient temperature.[1][2] It is characterized by its low water solubility and is soluble in organic solvents.[1][3]

PropertyValueSource
Molecular Formula C₁₈H₃₇Cl[3]
Molecular Weight 288.94 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[1][2]
Melting Point 18-24 °C (64.4-75.2 °F)[1]
Boiling Point 348-350 °C (658.4-662 °F)[1]
Density 0.849 - 0.8596 g/mL at 25 °C[5]
Flash Point >110 °C (>230 °F)[5]
Water Solubility Insoluble[1]
Solubility Soluble in organic solvents like ethanol (B145695) and hexane[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are associated with skin and eye contact.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Skin Sensitization Category 1H317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-term Hazard Category 4H413: May cause long lasting harmful effects to aquatic life

Data sourced from multiple safety data sheets and chemical databases.[4][6][7][8]

Experimental Protocols for Hazard Assessment

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404):

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: Healthy, young adult albino rabbits are typically used.[9]

  • Dosage and Application: A dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area (approximately 6 cm²) of shaved, intact skin. The site is then covered with a gauze patch and a semi-occlusive dressing.[2][9]

  • Exposure Duration: The exposure period is 4 hours.[9]

  • Observation: After the exposure period, the dressing is removed, and the skin is cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[10]

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system. The reversibility of the observed effects is also assessed for up to 14 days.[9]

Handling Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound to prevent exposure.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3]

  • Eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE selection workflow when handling this compound.

PPE_Selection_Workflow start Handling this compound eye_protection Eye Protection: Chemical safety goggles or face shield start->eye_protection Always Required skin_protection Skin Protection: Chemically resistant gloves (e.g., Nitrile) and a lab coat or apron. start->skin_protection Always Required respiratory_protection Respiratory Protection: Required if ventilation is inadequate or if aerosols are generated. Use a NIOSH-approved respirator with an organic vapor cartridge. start->respiratory_protection Assess Ventilation First_Aid_Measures exposure Exposure to this compound Skin Contact Eye Contact Inhalation Ingestion skin_action Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. exposure:skin->skin_action eye_action Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. exposure:eye->eye_action inhalation_action Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. exposure:inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. exposure:ingestion->ingestion_action Spill_Response_Procedure spill Spill of this compound evacuate Evacuate unnecessary personnel and ensure adequate ventilation. spill->evacuate ppe Wear appropriate personal protective equipment (PPE). evacuate->ppe contain Contain the spill using an inert, non-combustible absorbent material (e.g., sand, vermiculite). ppe->contain collect Collect the absorbed material into a suitable, labeled container for disposal. contain->collect clean Clean the spill area thoroughly with soap and water. collect->clean dispose Dispose of the waste in accordance with local, state, and federal regulations. clean->dispose

References

Methodological & Application

Application Note: Synthesis of Octadecyl-Based Quaternary Ammonium Compounds from 1-Chlorooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quaternary ammonium (B1175870) compounds (QACs) are a versatile class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups.[1] Those with one or more long alkyl chains, such as an octadecyl (C18) group, are of significant interest to researchers, particularly in drug development and biomedical applications.[2] These long-chain QACs possess amphiphilic properties, enabling them to act as potent surfactants and antimicrobial agents effective against a broad spectrum of bacteria, fungi, and viruses.[1][3][4] Their mechanism of action often involves the disruption of microbial cell membranes.[5][6] This application note provides a detailed protocol for the synthesis of octadecyl-based QACs via the quaternization of tertiary amines with 1-chlorooctadecane, a common and efficient synthetic route.[4][7]

Applications in Research and Drug Development

The unique structure of octadecyl-based QACs makes them valuable in several advanced applications:

  • Antimicrobial Agents: Long-chain QACs are widely used as disinfectants and antiseptics.[4] Their efficacy is linked to the length of the alkyl chain, which facilitates insertion into and disruption of the bacterial cell membrane.[2][5] They are incorporated into various materials to create antimicrobial surfaces for medical devices and clinical settings.[8]

  • Drug Delivery Systems: The cationic nature of QACs allows them to interact with negatively charged biological membranes, making them useful as carriers for drug delivery. They can be incorporated into liposomes, nanoparticles, and other formulations to improve drug solubility, stability, and cellular uptake.

  • Gene Therapy: The positive charge of QACs facilitates the complexation with negatively charged genetic material like DNA and RNA. This property is leveraged in non-viral gene delivery, where these compounds help condense and protect nucleic acids and deliver them into cells.

  • Fabric Softeners and Antistatic Agents: In industrial applications, these compounds are used as fabric softeners and antistatic agents due to their ability to form a lubricating layer on surfaces.[9][10][11]

General Synthesis Pathway

The synthesis of quaternary ammonium compounds from this compound is typically achieved through the Menshutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide.[4] In this case, this compound serves as the alkylating agent that introduces the C18 chain to the tertiary amine, resulting in the corresponding quaternary ammonium chloride.

Synthesis_Pathway Start This compound (C18H37Cl) Product Octadecyl Quaternary Ammonium Chloride ([C18H37NR3]+Cl-) Start->Product + Reaction Conditions (Heat, Pressure) Amine Tertiary Amine (e.g., Trimethylamine (B31210), R3N) Amine->Product Solvent Solvent (e.g., Isopropanol (B130326), Ethanol) Solvent->Product

Figure 1: General reaction scheme for the synthesis of QACs from this compound.

Experimental Protocol: Synthesis of Octadecyltrimethylammonium Chloride (OTAC)

This protocol details the synthesis of Octadecyltrimethylammonium Chloride (STAC), a representative long-chain QAC, from this compound and trimethylamine.

1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
This compoundC₁₈H₃₇Cl288.94[12]Starting alkyl halide. Causes skin irritation.[12]
Trimethylamine (TMA)(CH₃)₃N59.11Can be used as a gas or in solution.
IsopropanolC₃H₈O60.10Reaction solvent.[9]
Ethanol (B145695)C₂H₅OH46.07Alternative reaction solvent.[13]
Diethyl Ether(C₂H₅)₂O74.12For washing/purification.
Pressure Reactor/Autoclave--Required for reactions with gaseous TMA.[14]
Rotary Evaporator--For solvent removal.
Magnetic Stirrer with Hotplate--For heating and mixing.

2. Experimental Workflow

The overall process involves the reaction setup, quaternization reaction under controlled conditions, and subsequent product isolation and purification.

Workflow A 1. Reactant Preparation - Dissolve this compound in isopropanol in reactor. B 2. Reactor Sealing & Purging - Seal the pressure reactor. - Purge with nitrogen gas. A->B C 3. Introduction of Amine - Introduce trimethylamine (1.0-1.3 mole equivalents). B->C D 4. Quaternization Reaction - Heat to 70-100°C. - Maintain pressure (e.g., 0.5 MPa). - React for 4-12 hours. C->D E 5. Cooldown & Depressurize - Cool reactor to room temp. - Safely vent excess pressure. D->E F 6. Product Isolation - Transfer mixture. - Remove solvent via rotary evaporation. E->F G 7. Purification - Wash crude product with cold diethyl ether to remove unreacted starting material. F->G H 8. Drying & Analysis - Dry final product under vacuum. - Characterize (FTIR, NMR). G->H

Figure 2: Step-by-step workflow for the synthesis and purification of OTAC.

3. Detailed Synthesis Procedure

  • Step 1: Reactor Charging

    • In a suitable pressure reactor, dissolve this compound (e.g., 28.9 g, 0.1 mol) in a polar solvent such as isopropanol or ethanol (e.g., 150 mL).[9][13]

    • Ensure the reactor is equipped with a magnetic stirrer, pressure gauge, and temperature controller.

  • Step 2: Sealing and Amine Addition

    • Seal the reactor securely. To create an inert atmosphere, purge the vessel with dry nitrogen gas.

    • Introduce trimethylamine into the reactor. A slight molar excess (e.g., 1.05 equivalents) is often used. The reaction can be performed with gaseous trimethylamine or an aqueous/alcoholic solution.

    • For gaseous amines like methyl chloride or trimethylamine, the reaction is typically conducted in an autoclave at temperatures ranging from room temperature to 80°C.[14]

  • Step 3: Quaternization Reaction

    • Begin stirring the mixture and heat the reactor to the target temperature, typically between 70°C and 105°C.[13]

    • The reaction pressure will increase with temperature. A pressure of around 0.5 MPa may be maintained for several hours.[9]

    • Allow the reaction to proceed for 4 to 12 hours.[13] The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification

    • After the reaction period, cool the reactor to room temperature and carefully vent any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • To purify the product, wash the resulting solid or viscous liquid several times with a non-polar solvent like cold diethyl ether or carbon tetrachloride to remove unreacted this compound and other non-polar impurities.[15][16]

    • Decant the solvent after each wash.

  • Step 5: Drying

    • Dry the purified white solid product under vacuum to remove any residual solvent.

4. Characterization

The identity and purity of the synthesized octadecyltrimethylammonium chloride can be confirmed using various analytical methods:

  • FTIR Spectroscopy: To identify characteristic functional groups. Look for the disappearance of the C-Cl stretch from the starting material and the appearance of peaks associated with the quaternary ammonium group.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The proton NMR should show a characteristic singlet for the methyl protons on the nitrogen and signals corresponding to the octadecyl chain.

  • Mass Spectrometry: To determine the molecular weight of the cationic portion of the molecule.

  • Thermal Analysis (DSC/TGA): To assess the thermal stability of the final compound.[17]

5. Expected Results

PropertyValue
Product NameOctadecyltrimethylammonium Chloride (OTAC)
SynonymsStearyl Trimethyl Ammonium Chloride (STAC)[11]
CAS Number112-03-8[10]
Molecular FormulaC₂₁H₄₆ClN[18]
Molecular Weight348.06 g/mol [18]
AppearanceWhite crystalline powder[10]
SolubilitySoluble in water, ethanol, and methanol.[11]
Expected Yield>80%

Safety Precautions

  • This compound is a skin irritant.[12] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quaternization reaction is often exothermic and conducted under pressure. Use a blast shield and ensure the pressure reactor is properly rated and maintained.

  • Tertiary amines like trimethylamine can be toxic and flammable. Handle with care according to their specific safety data sheets (SDS).

References

Synthesis of Octadecylamine from 1-Chlorooctadecane: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the synthesis of octadecylamine (B50001) from 1-chlorooctadecane, a critical long-chain primary amine used in various research and industrial applications, including drug delivery systems, nanoparticle synthesis, and as a corrosion inhibitor. Two primary synthetic routes are presented: Direct Amination and the Gabriel Synthesis. Each method's advantages and disadvantages are discussed, and detailed experimental procedures are provided to enable researchers to select and implement the most suitable method for their specific needs.

Introduction

Octadecylamine is a long-chain aliphatic primary amine with a wide range of applications in scientific research and pharmaceutical development. Its synthesis from this compound can be achieved through several methods. This application note focuses on two of the most common and practical approaches: the direct reaction with ammonia (B1221849) and the Gabriel synthesis.

The Direct Amination method involves the nucleophilic substitution of the chlorine atom in this compound by ammonia. While straightforward, this method can lead to the formation of secondary and tertiary amine byproducts. To favor the formation of the desired primary amine, a large excess of ammonia is typically employed.

The Gabriel Synthesis is a well-established and reliable method for the preparation of primary amines from alkyl halides.[1] This multi-step process effectively prevents the formation of over-alkylation products, thus yielding a cleaner product. The synthesis involves the initial reaction of this compound with potassium phthalimide (B116566) to form N-octadecylphthalimide, which is then cleaved, typically via hydrazinolysis, to release the pure primary amine.[1][2]

Comparison of Synthetic Methods

The choice of synthetic route will depend on factors such as desired purity, scale, and available equipment. The following table summarizes the key quantitative parameters for each method.

ParameterDirect Amination with AmmoniaGabriel Synthesis
Reaction Steps 12
Typical Yield Moderate to Good (highly dependent on reaction conditions)High
Purity of Crude Product Mixture of primary, secondary, and tertiary aminesHigh (primarily the desired primary amine)
Key Reagents This compound, Liquid AmmoniaThis compound, Potassium Phthalimide, Hydrazine (B178648) Hydrate (B1144303)
Equipment High-pressure reactor (autoclave)Standard laboratory glassware

Experimental Protocols

Protocol 1: Direct Amination of this compound with Ammonia

This protocol describes the synthesis of octadecylamine by reacting this compound with an excess of liquid ammonia under high pressure. This method is suitable for producing larger quantities of the amine, though purification is necessary to remove byproducts.

Materials:

  • This compound (1.0 eq)

  • Liquid Ammonia (large excess, e.g., 20-50 eq)

  • Ethanol (B145695) (as a co-solvent, optional)

  • Sodium Hydroxide (B78521) (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Equipment:

  • High-pressure stainless-steel autoclave equipped with a magnetic stirrer and a temperature controller.

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Reaction Setup: In a high-pressure autoclave, place this compound and ethanol (if used).

  • Addition of Ammonia: Cool the autoclave to a temperature at which ammonia is liquid (below -33 °C) and carefully add the required excess of liquid ammonia.

  • Reaction: Seal the autoclave and heat the mixture to 100-150 °C. The pressure inside the autoclave will increase significantly. Maintain the reaction at this temperature with vigorous stirring for 12-24 hours.

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Neutralization and Extraction: To the reaction mixture, add a concentrated solution of sodium hydroxide to neutralize the ammonium (B1175870) chloride formed and to deprotonate the amine hydrochloride. Extract the aqueous phase multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude octadecylamine, which may contain secondary and tertiary amines, can be purified by fractional distillation under high vacuum or by column chromatography on silica (B1680970) gel.

Direct_Amination_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Charge_Autoclave Charge Autoclave (this compound, Ethanol) Add_Ammonia Add Liquid Ammonia Charge_Autoclave->Add_Ammonia Heat_and_Stir Heat and Stir (100-150 °C, 12-24 h) Add_Ammonia->Heat_and_Stir Vent_Ammonia Vent Excess Ammonia Heat_and_Stir->Vent_Ammonia Neutralize_Extract Neutralize (NaOH) & Extract (DCM) Vent_Ammonia->Neutralize_Extract Dry_Concentrate Dry (Na2SO4) & Concentrate Neutralize_Extract->Dry_Concentrate Purify Purify (Distillation or Chromatography) Dry_Concentrate->Purify

Workflow for the Direct Amination of this compound.
Protocol 2: Gabriel Synthesis of Octadecylamine

This two-step protocol provides a high-purity synthesis of octadecylamine from this compound, avoiding the formation of over-alkylation byproducts.

Step 1: Synthesis of N-Octadecylphthalimide

Materials:

  • This compound (1.0 eq)

  • Potassium Phthalimide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and potassium phthalimide in anhydrous DMF.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Isolation of Product: The N-octadecylphthalimide will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and potassium salts.

  • Drying: Dry the solid product in a vacuum oven. The product is typically of sufficient purity for the next step.

Step 2: Hydrazinolysis of N-Octadecylphthalimide

Materials:

  • N-Octadecylphthalimide (from Step 1)

  • Hydrazine Hydrate (80% solution in water, 1.5-2.0 eq)

  • Methanol (B129727) or Ethanol

  • Hydrochloric Acid (for workup)

  • Sodium Hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend N-octadecylphthalimide in methanol or ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 1-2 hours. A white precipitate of phthalhydrazide (B32825) will form.[2]

  • Workup: Cool the reaction mixture to room temperature. Add concentrated hydrochloric acid to dissolve the desired amine and precipitate any remaining phthalhydrazide.

  • Filtration: Filter the mixture to remove the phthalhydrazide precipitate.

  • Neutralization and Extraction: Make the filtrate basic by adding a concentrated solution of sodium hydroxide. Extract the aqueous phase multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the pure octadecylamine.

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis React_Phthalimide React this compound with Potassium Phthalimide in DMF (80-100 °C, 4-6 h) Precipitate_Filter Precipitate in Ice-Water & Filter React_Phthalimide->Precipitate_Filter Dry_Product1 Dry N-Octadecylphthalimide Precipitate_Filter->Dry_Product1 Reflux_Hydrazine Reflux N-Octadecylphthalimide with Hydrazine Hydrate in Methanol (1-2 h) Dry_Product1->Reflux_Hydrazine Acidify_Filter Acidify (HCl) & Filter Phthalhydrazide Reflux_Hydrazine->Acidify_Filter Basify_Extract Basify (NaOH) & Extract (Dichloromethane) Acidify_Filter->Basify_Extract Dry_Concentrate_Product2 Dry & Concentrate to obtain Octadecylamine Basify_Extract->Dry_Concentrate_Product2

Workflow for the Gabriel Synthesis of Octadecylamine.

Conclusion

Both the Direct Amination and the Gabriel Synthesis are viable methods for the preparation of octadecylamine from this compound. The Gabriel synthesis is generally preferred for laboratory-scale preparations where high purity of the primary amine is crucial. The direct amination method may be more suitable for larger-scale industrial production, provided that efficient purification methods are available to separate the desired primary amine from the over-alkylation byproducts. The choice of method should be guided by the specific requirements of the research or application.

References

Application Notes: Synthesis and Evaluation of 1-Chlorooctadecane-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corrosion poses a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of corrosion inhibitors is a primary strategy to mitigate this issue. Long-chain aliphatic compounds derived from precursors like 1-chlorooctadecane have emerged as effective corrosion inhibitors, primarily due to their ability to form a persistent protective film on metal surfaces. This document provides detailed application notes and protocols for the synthesis and evaluation of corrosion inhibitors using this compound as a key starting material. The protocols are designed for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are focused on creating and assessing novel anti-corrosion agents.

Synthesis of Corrosion Inhibitors from this compound

A versatile method for synthesizing effective corrosion inhibitors involves the reaction of this compound with nitrogen-containing heterocyclic compounds. This process typically results in the formation of long-chain aliphatic amines or quaternary ammonium (B1175870) salts. These molecules possess a hydrophilic head group that adsorbs onto the metal surface and a long hydrophobic tail that forms a barrier against corrosive agents.

One prominent example is the synthesis of a long-chain aliphatic amino compound, sometimes referred to as "Oleylamine" in the context of its intended application, through the reaction of this compound with 4-(aminomethyl)pyridine.

Logical Workflow for Synthesis and Evaluation

Synthesis_Evaluation_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase start Start: Reagents synthesis Reaction of This compound with Amine start->synthesis Mixing & Heating purification Purification and Characterization synthesis->purification Reaction Completion inhibitor Synthesized Corrosion Inhibitor purification->inhibitor preparation Preparation of Test Coupons & Solutions inhibitor->preparation electrochemical Electrochemical Testing (PDP, EIS) preparation->electrochemical surface_analysis Surface Analysis (SEM) electrochemical->surface_analysis data_analysis Data Analysis and Inhibition Efficiency electrochemical->data_analysis surface_analysis->data_analysis results Results data_analysis->results

Caption: Workflow for the synthesis and evaluation of corrosion inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Long-Chain Aliphatic Amino Corrosion Inhibitor

This protocol details the synthesis of a corrosion inhibitor from this compound and 4-(aminomethyl)pyridine.

Materials:

  • This compound

  • 4-(Aminomethyl)pyridine

  • Isopropanol (B130326) (solvent)

  • Ball reactor with magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • In a clean, dry ball reactor, combine a stoichiometric mixture of this compound and 4-(aminomethyl)pyridine.

  • Add a sufficient amount of isopropanol to dissolve the reactants.

  • Heat the reaction mixture to 60°C with constant stirring.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), increase the temperature to 60°C and continue stirring for 4 hours to evaporate the isopropanol and other volatile byproducts.

  • After evaporation, allow the product to age at 27°C for 16 hours.

  • The resulting product is the long-chain aliphatic amino corrosion inhibitor. Characterize the product using Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) to confirm its structure.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

This protocol describes the electrochemical methods used to assess the performance of the synthesized corrosion inhibitor on mild steel in a sour saline environment.

Materials and Equipment:

  • Mild steel (AISI 1018) coupons (working electrode)

  • Platinum sheet (counter electrode)

  • Saturated Calomel Electrode (SCE) or Ag/AgCl electrode (reference electrode)

  • Glass corrosion cell

  • Potentiostat/Galvanostat with frequency response analyzer

  • Sour saline electrolyte (e.g., saline solution saturated with H₂S)

  • Synthesized corrosion inhibitor

  • Polishing papers of various grades (up to 1200 grit)

  • Ethanol and distilled water for cleaning

Procedure:

  • Electrode Preparation:

    • Mechanically polish the mild steel coupons with successively finer grades of polishing paper up to 1200 grit.

    • Degrease the polished coupons with ethanol, rinse with distilled water, and dry thoroughly.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode corrosion cell with the prepared mild steel coupon as the working electrode, a platinum sheet as the counter electrode, and an SCE or Ag/AgCl electrode as the reference electrode.

    • Fill the cell with the sour saline electrolyte.

  • Electrochemical Measurements:

    • Open Circuit Potential (OCP): Immerse the electrodes in the electrolyte and monitor the OCP for a sufficient time (e.g., 1 hour) to reach a stable state.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Perform EIS measurements at the OCP over a frequency range of 100 kHz to 10 mHz with a small amplitude AC signal (e.g., 10 mV).

      • Record the impedance data.

    • Potentiodynamic Polarization (PDP):

      • After EIS, conduct PDP measurements by scanning the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s).

      • Record the polarization curve (log current density vs. potential).

  • Inhibitor Evaluation:

    • Repeat the electrochemical measurements (OCP, EIS, and PDP) after adding different concentrations of the synthesized corrosion inhibitor (e.g., 5, 10, 25, 100 ppm) to the sour saline electrolyte.

  • Data Analysis:

    • From the PDP curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

    • From the EIS data, model the system using an appropriate equivalent circuit to determine the charge transfer resistance (Rct). Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

  • Surface Analysis:

    • After the electrochemical tests, remove the steel coupons, rinse them with distilled water, and dry them.

    • Examine the surface morphology using a Scanning Electron Microscope (SEM) to visualize the protective film and assess the extent of corrosion.

Data Presentation

The quantitative data obtained from the electrochemical evaluations are summarized below.

Table 1: Potentiodynamic Polarization Data for a Corrosion Inhibitor Derived from this compound on Mild Steel in Sour Saline Solution.

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-650250-
5-6358566.0
10-6205080.0
25-6102590.0
100-5951295.2

Table 2: Electrochemical Impedance Spectroscopy Data for a Corrosion Inhibitor Derived from this compound on Mild Steel in Sour Saline Solution.

Inhibitor Concentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
0 (Blank)150300-
545020066.7
1075015080.0
25150010090.0
10031258095.2

Note: The data presented in these tables are representative values based on typical results for this class of inhibitors and are intended for illustrative purposes.

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of long-chain aliphatic amines and their derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier.

Inhibition_Mechanism cluster_metal Metal Surface (e.g., Steel) cluster_inhibitor Corrosion Inhibitor Action Fe Fe Anodic Anodic Site (Fe -> Fe²⁺ + 2e⁻) Cathodic Cathodic Site (e.g., 2H⁺ + 2e⁻ -> H₂) Inhibitor Inhibitor Molecule (e.g., R-NH₂) Adsorption Adsorption of Inhibitor on Surface Inhibitor->Adsorption Film Formation of a Hydrophobic Protective Film Adsorption->Film Film->Anodic Blocks Anodic Reaction Film->Cathodic Blocks Cathodic Reaction

Caption: Mechanism of corrosion inhibition by adsorption and film formation.

The inhibitor molecules, possessing a polar head group (e.g., an amine group), adsorb onto the metallic surface through electrostatic interactions or coordinate bonding with the metal atoms. The long, hydrophobic octadecyl chain then orients itself away from the surface, creating a dense, non-polar layer. This film acts as a physical barrier, isolating the metal from the corrosive electrolyte and hindering both the anodic dissolution of the metal and the cathodic reactions, thus significantly reducing the corrosion rate. The effectiveness of the inhibition is dependent on the concentration of the inhibitor and its ability to form a stable and compact protective layer.

Application Notes and Protocols: 1-Chlorooctadecane as a Precursor for Fatty Amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the fatty amine, octadecylamine (B50001), using 1-chlorooctadecane as a key precursor. Detailed protocols for the synthesis of this compound and its subsequent conversion to octadecylamine are provided, along with purification methods. Furthermore, the application of octadecylamine in drug delivery systems is discussed, with a focus on its role in the formation of cationic liposomes for enhanced cellular uptake.

Introduction

Fatty amines, characterized by a long alkyl chain and a primary amine group, are valuable intermediates in the synthesis of a wide range of specialty chemicals. Octadecylamine (stearylamine), an 18-carbon primary fatty amine, is of particular interest in the pharmaceutical and drug development sectors. Its amphiphilic nature makes it a key component in the formulation of drug delivery vehicles such as liposomes and nanoparticles, where it can enhance drug encapsulation, stability, and cellular uptake. This compound serves as a crucial and efficient precursor for the synthesis of high-purity octadecylamine.

Data Presentation

Table 1: Synthesis of this compound from Octadecanol

ParameterValueReference
Starting Materialn-Octadecanol[1]
ReagentsGaseous Hydrogen Chloride, N-n-octylalkylpyridinium chloride (catalyst)[1]
Reaction Temperature150 °C[1]
Reaction Time8 hours[1]
Conversion Rate99.8%[1]

Table 2: Synthesis of Octadecylamine from this compound (Ammonolysis)

ParameterGeneral ConditionsReference
Starting MaterialThis compound
ReagentAmmonia (B1221849) (liquid, in excess)[2][3]
Reaction ConditionsElevated temperature and pressure[4]
ProductOctadecylamine
ByproductAmmonium (B1175870) chloride

Experimental Protocols

Protocol 1: Synthesis of this compound from n-Octadecanol

This protocol is based on a semi-continuous process described in the literature, which achieves a high conversion rate.[1]

Materials:

  • n-Octadecanol

  • N-n-octylalkylpyridinium chloride (catalyst)

  • Gaseous hydrogen chloride

  • 1 L jacketed glass reactor with a paddle stirrer and an immersion tube

Procedure:

  • Charge the 1 L jacketed glass reactor with 220 g of N-n-octylalkylpyridinium chloride.

  • Heat the reactor to 150 °C.

  • Over a period of 5 hours, uniformly introduce 447 g of n-octadecanol into the reactor through the immersion tube.

  • Continuously meter in a slight stoichiometric excess of gaseous hydrogen chloride through the immersion tube for the entire 8-hour reaction duration.

  • Simultaneously remove the water of reaction by distillation to drive the reaction to completion.

  • After the 8-hour reaction period, the workup of the reaction mixture is performed. While the specific workup procedure is not detailed in the source, it would typically involve cooling the mixture, separating the catalyst phase (if immiscible), and washing the organic phase with water and brine to remove any remaining HCl and catalyst. The final product can be purified by distillation under reduced pressure.

Protocol 2: Synthesis of Octadecylamine from this compound (Ammonolysis)

This protocol is a generalized procedure based on the principles of Hoffmann's ammonolysis of alkyl halides.[3] To favor the formation of the primary amine, a large excess of ammonia is crucial.[5]

Materials:

  • This compound

  • Liquid ammonia (anhydrous)

  • Ethanol (as a solvent, optional)

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave reactor, dissolve this compound in a suitable solvent like ethanol. The use of a solvent can help to homogenize the reaction mixture.

  • Cool the reactor and carefully introduce a significant molar excess of liquid ammonia. A high ammonia-to-alkyl halide ratio is critical to minimize the formation of secondary and tertiary amines.

  • Seal the reactor and heat it to a temperature typically in the range of 100-150°C. The pressure will increase due to the vapor pressure of ammonia at this temperature.

  • Maintain the reaction at the set temperature with constant stirring for several hours. The optimal reaction time needs to be determined experimentally.

  • After the reaction is complete, cool the reactor to room temperature and cautiously vent the excess ammonia in a well-ventilated fume hood.

  • The reaction mixture will contain octadecylamine, ammonium chloride, and the solvent.

Protocol 3: Purification of Octadecylamine

The crude product from the ammonolysis reaction requires purification to remove unreacted starting material, byproducts (secondary and tertiary amines), and ammonium chloride.

Materials:

  • Crude octadecylamine mixture

  • Sodium hydroxide (B78521) solution (e.g., 20%)

  • Toluene or other suitable organic solvent

  • Distillation apparatus

  • Crystallization apparatus

Procedure:

1. Removal of Ammonium Chloride and Neutralization:

  • Treat the crude reaction mixture with an aqueous solution of a strong base, such as 20% sodium hydroxide, to neutralize the ammonium chloride and convert any amine hydrochlorides to free amines.

  • Extract the free amines into a water-immiscible organic solvent like toluene. The inorganic salts will remain in the aqueous phase.

  • Separate the organic layer and wash it with water to remove any residual base and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then remove the solvent by rotary evaporation.

2. Purification by Fractional Distillation:

  • The resulting crude octadecylamine can be purified by vacuum distillation. Due to its high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

  • Collect the fraction corresponding to the boiling point of octadecylamine.

3. Purification by Crystallization:

  • Alternatively, octadecylamine can be purified by crystallization. Dissolve the crude product in a suitable hot solvent in which it is soluble.

  • Allow the solution to cool slowly to induce crystallization of the pure octadecylamine.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Applications in Drug Development

Fatty amines, particularly octadecylamine, are valuable excipients in the development of drug delivery systems.[1][6] Their primary amine group is readily protonated at physiological pH, imparting a positive charge to formulations. This cationic nature is key to their function in enhancing the delivery of therapeutic agents.

Octadecylamine in Cationic Liposomes:

Octadecylamine can be incorporated into the lipid bilayer of liposomes.[7] These cationic liposomes are effective carriers for negatively charged molecules such as nucleic acids (for gene therapy) and can also encapsulate a variety of small molecule drugs. The positive surface charge of these liposomes facilitates interaction with the negatively charged cell membranes, promoting cellular uptake.

Mechanism of Cellular Uptake:

Cationic liposomes are primarily internalized by cells through endocytosis.[8] The positively charged liposome (B1194612) binds to the negatively charged cell surface, triggering the endocytic process. Once inside the cell within an endosome, the "proton sponge" effect can come into play. The amine groups of octadecylamine can buffer the acidic environment of the endosome, leading to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosome. This process, known as endosomal escape, releases the encapsulated drug into the cytoplasm, where it can reach its target.

Visualizations

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Octadecylamine cluster_2 Step 3: Purification Octadecanol Octadecanol Reactor_1 Jacketed Glass Reactor 150 °C, 8h Octadecanol->Reactor_1 HCl_gas Gaseous HCl HCl_gas->Reactor_1 Catalyst N-n-octylalkylpyridinium chloride Catalyst->Reactor_1 1_Chlorooctadecane 1_Chlorooctadecane Reactor_1->1_Chlorooctadecane 99.8% Conversion 1_Chlorooctadecane_2 This compound Reactor_2 Autoclave Reactor Elevated Temp & Pressure 1_Chlorooctadecane_2->Reactor_2 Ammonia Liquid Ammonia (excess) Ammonia->Reactor_2 Crude_Product Crude Octadecylamine (contains NH4Cl) Reactor_2->Crude_Product Crude_Product_2 Crude Octadecylamine Base_Treatment NaOH Treatment & Solvent Extraction Crude_Product_2->Base_Treatment Purification_Method Fractional Distillation or Crystallization Base_Treatment->Purification_Method Pure_Octadecylamine Pure Octadecylamine Purification_Method->Pure_Octadecylamine

Caption: Workflow for the synthesis of pure octadecylamine from octadecanol.

G cluster_0 Cellular Environment cluster_1 Drug Delivery Vehicle cluster_2 Internalization and Drug Release Cell_Membrane Cell Membrane (Negatively Charged) Endocytosis Endocytosis Cell_Membrane->Endocytosis Cytoplasm Cytoplasm Cationic_Liposome Octadecylamine-containing Cationic Liposome (Positively Charged) Cationic_Liposome->Cell_Membrane Electrostatic Interaction Drug Encapsulated Drug Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape (Proton Sponge Effect) Endosome->Endosomal_Escape Released_Drug Released Drug Endosomal_Escape->Released_Drug Released_Drug->Cytoplasm Therapeutic Action

Caption: Cellular uptake and drug release mechanism of octadecylamine-containing cationic liposomes.

References

Application Notes and Protocols for the Modification of Silica Nanoparticles with 1-Chlorooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica (B1680970) nanoparticles (SNPs) are versatile platforms in biomedical research and drug delivery due to their biocompatibility, tunable size, and large surface area.[1][2][3][4] Surface modification of these nanoparticles is crucial to tailor their properties for specific applications.[5][6] This document provides detailed protocols for the surface functionalization of silica nanoparticles with 1-chlorooctadecane, rendering them hydrophobic. This modification is a key step in creating drug delivery vehicles for poorly water-soluble drugs, as well as for applications in chromatography and biosensing.[1][7][8] The octadecyl (C18) chains create a lipophilic surface that can enhance the loading of hydrophobic therapeutic agents and facilitate interaction with cell membranes.[1][9]

Data Summary

The following table summarizes typical quantitative data obtained from the characterization of unmodified and this compound modified silica nanoparticles.

ParameterUnmodified Silica NanoparticlesC18-Modified Silica NanoparticlesCharacterization Technique
Primary Particle Size (nm) 51.02 ± 3.80~55-60Transmission Electron Microscopy (TEM)[10]
Hydrodynamic Diameter (nm) ~100-150~150-200Dynamic Light Scattering (DLS)
Zeta Potential (mV) -15 to -30-5 to +5Zeta Potential Measurement[10]
Surface Area (m²/g) 700–100093.54 (for a similar modification)[11]Brunauer-Emmett-Teller (BET) Analysis[5]
Drug Loading Capacity (%) Dependent on drug propertiesGenerally increased for hydrophobic drugsSpectrophotometry (e.g., UV-Vis)

Experimental Protocols

Synthesis of Silica Nanoparticles (Stöber Method)

This protocol describes the synthesis of monodisperse silica nanoparticles.

Materials:

Procedure:

  • In a round-bottom flask, prepare a solution of ethanol and deionized water.

  • Add ammonium hydroxide solution to the ethanol-water mixture and stir vigorously.

  • Rapidly add TEOS to the stirring solution.

  • Continue stirring at room temperature for at least 12 hours to allow for the formation of silica nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles several times with ethanol and deionized water to remove unreacted reagents.

  • Dry the silica nanoparticles in an oven at 60-80°C.

Surface Modification with this compound

This protocol details the functionalization of silica nanoparticles with this compound via a silanization reaction. This process involves the reaction of the hydroxyl groups on the silica surface with a silane (B1218182) coupling agent, followed by reaction with this compound. A more direct approach using an octadecyl-containing silane like octadecyltrimethoxysilane (B1207800) is also common.[9][11] For the purpose of these notes, we will focus on a two-step process to utilize this compound.

Materials:

  • Synthesized silica nanoparticles

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound

  • Anhydrous toluene (B28343)

  • Triethylamine (TEA)

  • Ethanol

Procedure:

Step 1: Amination of Silica Nanoparticles

  • Disperse the dried silica nanoparticles in anhydrous toluene.

  • Add APTES to the nanoparticle suspension.

  • Reflux the mixture for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to cool to room temperature.

  • Collect the amino-functionalized nanoparticles by centrifugation.

  • Wash the nanoparticles with toluene and ethanol to remove excess APTES.

  • Dry the nanoparticles under vacuum.

Step 2: Grafting of this compound

  • Disperse the amino-functionalized silica nanoparticles in anhydrous toluene.

  • Add this compound and a base, such as triethylamine, to the suspension. The base acts as a scavenger for the HCl produced during the reaction.

  • Reflux the mixture for 24-48 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature.

  • Collect the C18-modified silica nanoparticles by centrifugation.

  • Wash the nanoparticles extensively with toluene, ethanol, and water to remove unreacted this compound and other byproducts.

  • Dry the final product under vacuum.

Characterization of C18-Modified Silica Nanoparticles

a) Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the successful grafting of the octadecyl chains onto the silica surface.

  • Procedure: Acquire FTIR spectra of the unmodified and C18-modified silica nanoparticles.

  • Expected Results: The spectrum of the modified nanoparticles should show new peaks corresponding to the C-H stretching vibrations of the alkyl chains (around 2850-2960 cm⁻¹), in addition to the characteristic Si-O-Si peaks of silica (around 1100 cm⁻¹).

b) Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the amount of organic material (octadecyl chains) grafted onto the nanoparticle surface.

  • Procedure: Heat the modified nanoparticles under a controlled atmosphere and measure the weight loss as a function of temperature.

  • Expected Results: A significant weight loss at temperatures between 200°C and 600°C indicates the decomposition of the grafted organic chains. The percentage of weight loss can be used to calculate the grafting density.

c) Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology and size of the nanoparticles.

  • Procedure: Disperse the nanoparticles in a suitable solvent, deposit a drop onto a TEM grid, and allow it to dry before imaging.

  • Expected Results: TEM images will reveal the size, shape, and dispersity of the nanoparticles.

Visualizations

experimental_workflow cluster_synthesis Silica Nanoparticle Synthesis (Stöber Method) cluster_modification Surface Modification cluster_characterization Characterization s1 TEOS + Ethanol + Water + NH4OH s2 Stirring (12h) s1->s2 s3 Centrifugation & Washing s2->s3 s4 Drying s3->s4 m1 Amination with APTES in Toluene (Reflux) s4->m1 Dried SNPs m2 Washing & Drying m1->m2 m3 Reaction with This compound & TEA in Toluene (Reflux) m2->m3 m4 Washing & Drying m3->m4 c1 FTIR m4->c1 C18-Modified SNPs c2 TGA m4->c2 c3 TEM m4->c3 c4 DLS & Zeta Potential m4->c4

Caption: Experimental workflow for the synthesis, modification, and characterization of C18-functionalized silica nanoparticles.

drug_delivery_mechanism cluster_nanoparticle C18-Modified Silica Nanoparticle cluster_cell Target Cell np Silica Core c18_1 C18 c18_2 C18 c18_3 C18 membrane Cell Membrane (Lipid Bilayer) np->membrane Interaction & Fusion drug Hydrophobic Drug cytoplasm Cytoplasm membrane->cytoplasm Drug Release

Caption: Conceptual diagram of a C18-modified silica nanoparticle for hydrophobic drug delivery.

References

Application Notes and Protocols for Grafting 1-Chlorooctadecane onto Polymer Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of polymers by grafting 1-chlorooctadecane. This process imparts a long-chain alkyl functionality to the polymer surface, significantly altering its properties, such as hydrophobicity, lubricity, and biocompatibility. Such modifications are of great interest in the development of advanced materials for biomedical applications, including drug delivery systems, medical implants, and anti-fouling surfaces.

Introduction to Surface Grafting with this compound

Grafting long alkyl chains, such as the octadecane (B175841) chain from this compound, onto a polymer surface is a powerful technique to tailor its interfacial properties without altering the bulk characteristics of the material. The resulting surface, rich in hydrocarbon chains, typically exhibits increased hydrophobicity, reduced friction, and altered protein adsorption behavior. These characteristics are critical in various biomedical and pharmaceutical applications. For instance, creating hydrophobic surfaces can be advantageous for controlling cell adhesion or for creating self-cleaning materials.

Two primary strategies are employed for grafting molecules onto a polymer surface: "grafting-to" and "grafting-from".

  • "Grafting-to" involves the attachment of pre-synthesized polymer chains (in this case, an octadecane chain would be the simplest "polymer") with a reactive end group to complementary functional groups on the polymer surface. This method offers good control over the grafted chain length but can be limited by steric hindrance, leading to lower grafting densities.

  • "Grafting-from" initiates the polymerization of monomers directly from initiator sites immobilized on the polymer surface. For a single molecule like this compound, this can be conceptualized as the direct attachment of the alkyl chain from an activated surface. A more common approach is to use a surface-bound initiator to grow polymer brushes, where the monomer unit would be an octadecyl-containing molecule. However, for the direct attachment of this compound, a "grafting-to" approach is more direct.

A highly effective method for controlled polymer grafting is Atom Transfer Radical Polymerization (ATRP) .[1][2] Surface-initiated ATRP (SI-ATRP) allows for the growth of well-defined polymer brushes from a surface, offering precise control over the thickness and density of the grafted layer.[3][4][5] In the context of this compound, while it is a single molecule and not a polymer, the principles of ATRP can be adapted for its attachment, as alkyl halides are key components in the ATRP process.

Experimental Protocols

This section details generalized protocols for grafting this compound onto a polymer surface using a "grafting-to" approach, which is the most direct method for attaching a single molecule. The protocol is divided into two main stages: surface activation and the grafting reaction.

Protocol 1: Surface Activation of the Polymer Substrate

The polymer surface must first be functionalized to introduce reactive groups that can subsequently react with this compound. The choice of activation method depends on the polymer substrate.

Objective: To introduce hydroxyl (-OH) or amine (-NH2) functional groups onto the polymer surface.

Materials:

  • Polymer substrate (e.g., Polyethylene, Polypropylene, Polystyrene)

  • Oxidizing agent (e.g., chromic acid, potassium permanganate) or plasma reactor

  • For amine functionalization: Allylamine (B125299)

  • Appropriate solvents (e.g., acetone (B3395972), ethanol (B145695), deionized water)

  • Nitrogen gas

Procedure:

Method A: Chemical Oxidation (for introducing hydroxyl groups)

  • Clean the polymer substrate by sonicating in acetone and then ethanol for 15 minutes each.

  • Dry the substrate under a stream of nitrogen.

  • Immerse the cleaned substrate in a freshly prepared oxidizing solution (e.g., a saturated solution of potassium permanganate (B83412) in sulfuric acid) for a specified time (e.g., 1-10 minutes). The reaction time will influence the density of functional groups.

  • Remove the substrate from the oxidizing solution and rinse thoroughly with deionized water until the rinse water is neutral.

  • Dry the functionalized substrate under vacuum or with a stream of nitrogen.

Method B: Plasma Treatment (for introducing hydroxyl or amine groups)

  • Place the cleaned polymer substrate in a plasma reactor chamber.

  • For hydroxyl functionalization, introduce oxygen or water vapor as the plasma gas.

  • For amine functionalization, use ammonia (B1221849) or allylamine vapor.

  • Apply radio frequency (RF) power for a specific duration (e.g., 1-5 minutes).

  • After treatment, vent the chamber and remove the functionalized substrate.

Protocol 2: Grafting of this compound

This protocol describes the covalent attachment of this compound to the activated polymer surface.

Objective: To covalently bond this compound to the functionalized polymer surface.

Materials:

  • Activated polymer substrate (from Protocol 2.1)

  • This compound

  • Anhydrous solvent (e.g., toluene, tetrahydrofuran)

  • A non-nucleophilic base (e.g., pyridine, triethylamine)

  • Nitrogen or Argon atmosphere (glovebox or Schlenk line)

Procedure:

  • Place the activated polymer substrate in a reaction vessel under an inert atmosphere.

  • Prepare a solution of this compound and a non-nucleophilic base in the anhydrous solvent. The concentration will depend on the desired grafting density.

  • Add the solution to the reaction vessel containing the activated substrate.

  • Heat the reaction mixture to a temperature suitable for the reaction (e.g., 60-80 °C) and stir for a defined period (e.g., 12-24 hours).

  • After the reaction, cool the vessel to room temperature.

  • Remove the substrate and wash it extensively with the reaction solvent to remove any unreacted this compound and base.

  • Perform a final rinse with a different solvent (e.g., acetone) to ensure complete removal of residual reactants.

  • Dry the grafted polymer surface under vacuum.

Data Presentation

The success and extent of the grafting process are quantified using various surface analysis techniques. The following tables summarize key parameters that are typically measured.

ParameterTechniqueTypical Values/ObservationsReference
Surface Elemental Composition X-ray Photoelectron Spectroscopy (XPS)Increase in Carbon (C) and Chlorine (Cl) atomic concentration; Decrease in Oxygen (O) or Nitrogen (N) from the initial functionalization.[6]
Surface Wettability Contact Angle GoniometryIncrease in water contact angle, typically > 90°, indicating a hydrophobic surface.[7][8]
Surface Topography Atomic Force Microscopy (AFM)Changes in surface roughness and morphology.[6]
Grafting Density Thermogravimetric Analysis (TGA) or Quartz Crystal Microbalance (QCM)Can be estimated from the mass loss corresponding to the grafted layer. For polymer brushes, values can range from 0.1 to 1.0 chains/nm².[9][10]
Chemical Structure Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)Appearance of new peaks corresponding to C-H stretching of the octadecane chain.[7]
Polymer SubstrateGrafting MethodGrafted ChainGrafting Density (chains/nm²)Water Contact Angle (°)Reference
Poly(lactic acid)SI-ATRPPoly(quaternary ammonium (B1175870) methacrylate)~0.08-0.09Becomes hydrophilic[4]
Gold Nanoparticles"Grafting-to"PEG (2 kDa)1.9 ± 0.2-[9]
Gold Nanoparticles"Grafting-to"PEG (20 kDa)1.09 ± 0.03-[9]
Cellulose AcetateEsterificationDecanoyl and Lauroyl chainsVaries with substitutionIncreased hydrophobicity[7]

Visualization of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate the key experimental workflows and conceptual relationships in the grafting of this compound onto polymer surfaces.

experimental_workflow cluster_prep Substrate Preparation cluster_activation Surface Activation cluster_grafting Grafting Reaction cluster_characterization Surface Characterization Polymer_Substrate Polymer Substrate Cleaning Cleaning (Sonication in Solvents) Polymer_Substrate->Cleaning Drying_1 Drying (Nitrogen Stream) Cleaning->Drying_1 Activation Activation (Oxidation or Plasma) Drying_1->Activation Rinsing Rinsing Activation->Rinsing Drying_2 Drying (Vacuum) Rinsing->Drying_2 Grafting Grafting Reaction with This compound Drying_2->Grafting Washing Washing Grafting->Washing Drying_3 Drying (Vacuum) Washing->Drying_3 Characterization XPS, Contact Angle, AFM, ATR-FTIR Drying_3->Characterization

Caption: Experimental workflow for grafting this compound.

Caption: Conceptual relationships in polymer surface grafting.

Applications in Drug Development and Research

The modification of polymer surfaces with long alkyl chains like octadecane has significant implications for drug development and biomedical research.

  • Controlled Drug Release: The hydrophobic surface can modulate the release kinetics of hydrophobic drugs from a polymer matrix.

  • Biomaterial Biocompatibility: Altering the surface energy and chemistry can influence protein adsorption and cell adhesion, which is crucial for the biocompatibility of medical implants and devices.[11]

  • Anti-Fouling Surfaces: The hydrophobic nature of the grafted surface can reduce the adhesion of bacteria and other microorganisms, leading to the development of anti-fouling coatings for medical instruments and implants.

  • Enhanced Lubricity: For applications such as catheters or artificial joints, a lubricious surface can reduce friction and improve performance.

By providing a robust method for attaching long alkyl chains to polymer surfaces, the protocols and information herein offer a valuable tool for researchers and professionals aiming to develop next-generation biomaterials and drug delivery systems.

References

Application Notes and Protocols: 1-Chlorooctadecane in Lubricant Additive Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various lubricant additives using 1-chlorooctadecane as a key intermediate. The protocols are intended for research and development purposes.

Synthesis of Octadecylnaphthalene as a High-Performance Lubricant Base Stock and Viscosity Index Improver

Alkylated naphthalenes, particularly those with long alkyl chains, are valued as API Group V base oils and lubricant additives. They offer exceptional thermal and oxidative stability, hydrolytic stability, and improved solvency for other additives. The introduction of the C18 alkyl chain from this compound enhances the viscosity index and lubricity of the base fluid.

Experimental Protocol: Friedel-Crafts Alkylation of Naphthalene (B1677914) with this compound

This protocol details the synthesis of octadecylnaphthalene, a versatile lubricant additive, through the Friedel-Crafts alkylation of naphthalene with this compound.

Materials:

  • This compound (C18H37Cl)

  • Naphthalene (C10H8)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)

  • Hydrochloric Acid (HCl), 2M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (three-necked)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus should be under a nitrogen atmosphere to prevent moisture contamination.

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the cooled catalyst suspension over 30 minutes with vigorous stirring.

  • Addition of Naphthalene: Dissolve naphthalene (1.2 equivalents) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to reflux (approximately 40°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice and 2M hydrochloric acid to quench the reaction and hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure octadecylnaphthalene.

Logical Workflow for Octadecylnaphthalene Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: This compound, Naphthalene, Anhydrous AlCl3, Anhydrous CH2Cl2 catalyst_suspension Suspend AlCl3 in CH2Cl2 (0°C) prep_reagents->catalyst_suspension prep_glassware Assemble Dry Glassware (N2 atmosphere) prep_glassware->catalyst_suspension add_chloro Add this compound Solution Dropwise catalyst_suspension->add_chloro add_naph Add Naphthalene Solution Dropwise add_chloro->add_naph reflux Reflux Reaction Mixture (Monitor by TLC) add_naph->reflux quench Quench with Ice/HCl reflux->quench extract Extract with CH2Cl2 quench->extract wash Wash Organic Layer (HCl, H2O, NaHCO3, Brine) extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify product Octadecylnaphthalene purify->product

Caption: Workflow for the synthesis of octadecylnaphthalene.

Performance Data (Illustrative)

The following table summarizes the expected improvements in lubricant properties upon the addition of octadecylnaphthalene to a standard Group III base oil.

PropertyBase OilBase Oil + 5% Octadecylnaphthalene
Kinematic Viscosity @ 40°C (cSt)4652
Kinematic Viscosity @ 100°C (cSt)6.87.8
Viscosity Index125140
Pour Point (°C)-18-24
Oxidative Stability (RBOT, min)250400

Synthesis of 2-Octadecylthio-1,3,4-thiadiazole Derivative as an Anti-Wear Additive

Long-chain alkylthiothiadiazoles are effective ashless anti-wear and extreme pressure (EP) additives. The long alkyl chain provides excellent oil solubility, while the sulfur and nitrogen-containing heterocyclic core forms a protective film on metal surfaces under boundary lubrication conditions, preventing metal-to-metal contact.

Experimental Protocol: Synthesis of 2-Octadecylthio-5-mercapto-1,3,4-thiadiazole

This protocol describes the nucleophilic substitution reaction between this compound and 2,5-dimercapto-1,3,4-thiadiazole (B142945) to produce a mono-alkylated thiadiazole derivative.

Materials:

  • This compound (C18H37Cl)

  • 2,5-Dimercapto-1,3,4-thiadiazole (C₂H₂N₂S₃)

  • Potassium Hydroxide (B78521) (KOH)

  • Ethanol (B145695) (C₂H₅OH)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Formation of Thiolate Salt: In a round-bottom flask, dissolve 2,5-dimercapto-1,3,4-thiadiazole (1.0 equivalent) in ethanol. To this solution, add a solution of potassium hydroxide (1.0 equivalent) in ethanol dropwise with stirring. The formation of the potassium thiolate salt will be observed.

  • Reaction with this compound: To the ethanolic suspension of the thiolate salt, add this compound (1.0 equivalent) dissolved in a minimal amount of DMF.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 8-12 hours, or until TLC indicates the consumption of the starting materials.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash thoroughly with water, and then recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified 2-octadecylthio-5-mercapto-1,3,4-thiadiazole.

Chemical Pathway for Alkylthiothiadiazole Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_product Product chloro This compound reaction Nucleophilic Substitution chloro->reaction thiadiazole 2,5-Dimercapto-1,3,4-thiadiazole thiolate Thiolate Salt Formation thiadiazole->thiolate koh Potassium Hydroxide koh->thiolate thiolate->reaction product 2-Octadecylthio-5-mercapto- 1,3,4-thiadiazole reaction->product

Caption: Synthesis of an alkylthiothiadiazole anti-wear additive.

Performance Data (Illustrative)

The following table demonstrates the anticipated improvement in anti-wear properties of a base oil when formulated with the synthesized thiadiazole derivative. The data is based on a four-ball wear test.

Lubricant FormulationWear Scar Diameter (mm)
Base Oil0.85
Base Oil + 1% 2-Octadecylthio-5-mercapto-1,3,4-thiadiazole0.45

Synthesis of Poly(octadecyl methacrylate) as a Pour Point Depressant

Long-chain poly(alkyl methacrylates) are widely used as pour point depressants (PPDs). The long alkyl side chains co-crystallize with the paraffin (B1166041) waxes in the lubricant at low temperatures, modifying the wax crystal structure and preventing the formation of a rigid network that would cause the oil to solidify. This maintains the fluidity of the lubricant at lower temperatures.

Experimental Protocol: Synthesis of Octadecyl Methacrylate (B99206) Monomer and Subsequent Polymerization

This two-step protocol first describes the synthesis of the octadecyl methacrylate monomer from 1-octadecanol (which can be derived from this compound via hydrolysis) and methacrylic acid, followed by its polymerization.

Step 1: Synthesis of Octadecyl Methacrylate Monomer

Materials:

  • 1-Octadecanol (C₁₈H₃₈O) (derived from this compound)

  • Methacrylic Acid (C₄H₆O₂)

  • p-Toluenesulfonic acid (PTSA) (catalyst)

  • Hydroquinone (B1673460) (inhibitor)

  • Toluene (B28343)

  • Dean-Stark apparatus

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and reflux condenser, combine 1-octadecanol (1.0 equivalent), methacrylic acid (1.2 equivalents), p-toluenesulfonic acid (0.05 equivalents), and a small amount of hydroquinone in toluene.

  • Esterification: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected.

  • Work-up: Cool the reaction mixture and wash it with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The crude octadecyl methacrylate can be purified by vacuum distillation.

Step 2: Polymerization of Octadecyl Methacrylate

Materials:

  • Octadecyl Methacrylate monomer

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (anhydrous)

  • Methanol (B129727)

  • Round-bottom flask, magnetic stirrer, heating mantle, nitrogen inlet

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the octadecyl methacrylate monomer in anhydrous toluene.

  • Initiation: Add AIBN (0.1-0.5 mol% relative to the monomer) to the solution.

  • Polymerization: Heat the reaction mixture to 70-80°C and stir for 4-8 hours.

  • Precipitation: Cool the reaction mixture and pour it into a large excess of cold methanol with vigorous stirring to precipitate the polymer.

  • Purification: Filter the polymer and wash it with methanol. Redissolve the polymer in a small amount of toluene and reprecipitate it in methanol to further purify it.

  • Drying: Dry the final polymer product in a vacuum oven.

Workflow for Poly(octadecyl methacrylate) Synthesis:

G cluster_monomer Monomer Synthesis cluster_polymer Polymerization esterification Esterification of 1-Octadecanol with Methacrylic Acid purify_monomer Purification of Octadecyl Methacrylate esterification->purify_monomer polymerization Free Radical Polymerization (AIBN initiator) purify_monomer->polymerization precipitation Precipitation in Methanol polymerization->precipitation purify_polymer Purification and Drying precipitation->purify_polymer product Poly(octadecyl methacrylate) purify_polymer->product

Caption: Synthesis of poly(octadecyl methacrylate) pour point depressant.

Performance Data (Illustrative)

The following table illustrates the expected effect of the synthesized poly(octadecyl methacrylate) on the pour point of a waxy mineral oil.

Lubricant FormulationPour Point (°C)
Waxy Mineral Oil-9
Waxy Mineral Oil + 0.5% Poly(octadecyl methacrylate)-27
Waxy Mineral Oil + 1.0% Poly(octadecyl methacrylate)-36

Application Notes and Protocols for Grignarzd Reaction with 1-Chlorooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note provides a detailed experimental procedure for the preparation of octadecylmagnesium chloride, a long-chain Grignard reagent, from 1-chlorooctadecane. Due to the lower reactivity of alkyl chlorides compared to bromides and iodides, this protocol outlines specific considerations for reaction initiation and optimization.[1] Octadecylmagnesium chloride is a valuable intermediate for the synthesis of long-chain alcohols, carboxylic acids, and other functionalized molecules, which are of significant interest in materials science and the development of pharmaceuticals.[2][3]

Key Reaction and Side Reaction

Primary Reaction: Grignard Reagent Formation

C₁₈H₃₇Cl + Mg → C₁₈H₃₇MgCl

Common Side Reaction: Wurtz Coupling

C₁₈H₃₇MgCl + C₁₈H₃₇Cl → C₃₆H₇₄ + MgCl₂[4]

Quantitative Data Summary

The following table summarizes the expected quantitative data for the Grignard reaction with this compound based on typical yields for primary alkyl chlorides and subsequent reactions. It is important to note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

ParameterGrignard Reagent Formation (Octadecylmagnesium chloride)Reaction with Carbon Dioxide (Nonadecanoic Acid)Reaction with Aldehyde (e.g., Formaldehyde (B43269) for 1-Nonadecanol)
Starting Material This compoundOctadecylmagnesium chlorideOctadecylmagnesium chloride
Electrophile -Carbon Dioxide (Dry Ice)Formaldehyde
Typical Yield Range 50-80%70-90%60-85%
Typical Reaction Time 2-4 hours1-2 hours1-2 hours
Reaction Temperature 40-65°C (Reflux in THF)0°C to room temperature0°C to room temperature
Notes Yield is highly dependent on magnesium activation and anhydrous conditions.Yield is dependent on the efficient quenching of the Grignard reagent with dry ice.Yield can be influenced by the purity of the aldehyde and the reaction work-up.

Experimental Protocols

Protocol 1: Preparation of Octadecylmagnesium Chloride

This protocol details the synthesis of octadecylmagnesium chloride from this compound. The utmost care must be taken to ensure all glassware and reagents are anhydrous, as Grignard reagents are highly sensitive to moisture.[1]

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal) or 1,2-Dibromoethane (a few drops) for initiation

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation of Apparatus: All glassware must be thoroughly dried in an oven at 120°C overnight or flame-dried under a stream of inert gas. Assemble the apparatus (three-neck flask, reflux condenser, and dropping funnel) while hot and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane. The iodine will help to activate the surface of the magnesium by reacting with the passivating magnesium oxide layer.

  • Initiation of Reaction: Add a small portion (approx. 10%) of a solution of this compound in anhydrous THF to the magnesium turnings. The reaction mixture may need to be gently warmed with a heat gun to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, along with a gentle reflux.

  • Addition of Alkyl Halide: Once the reaction has been initiated, add the remaining solution of this compound in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent the reaction from becoming too vigorous.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure all the magnesium has reacted.

  • Use of the Grignard Reagent: The resulting grey-to-brown solution of octadecylmagnesium chloride is typically used immediately in subsequent reactions. The concentration can be determined by titration if required.

Protocol 2: Synthesis of Nonadecanoic Acid

This protocol describes the reaction of the prepared octadecylmagnesium chloride with carbon dioxide to form nonadecanoic acid.

Materials:

  • Octadecylmagnesium chloride solution (from Protocol 1)

  • Dry ice (solid carbon dioxide)

  • Anhydrous diethyl ether

  • Hydrochloric acid (e.g., 3 M)

  • Separatory funnel

  • Beaker

Procedure:

  • Reaction with Carbon Dioxide: In a separate large beaker, place an excess of crushed dry ice. Slowly pour the prepared Grignard reagent solution over the dry ice with gentle stirring. The Grignard reagent will react with the carbon dioxide to form a magnesium carboxylate salt.[5][6]

  • Work-up: Allow the excess dry ice to sublime. To the resulting solid, slowly add cold dilute hydrochloric acid with stirring until the solution becomes acidic. This will protonate the carboxylate salt to form the carboxylic acid and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the carboxylic acid. Separate the organic layer and wash it with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nonadecanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethanol).

Protocol 3: Synthesis of 1-Nonadecanol

This protocol details the reaction of octadecylmagnesium chloride with formaldehyde to produce 1-nonadecanol, a primary alcohol.

Materials:

  • Octadecylmagnesium chloride solution (from Protocol 1)

  • Paraformaldehyde (as a source of formaldehyde)

  • Anhydrous THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Separatory funnel

Procedure:

  • Preparation of Formaldehyde: In a separate flask, gently heat paraformaldehyde under an inert atmosphere to depolymerize it into gaseous formaldehyde. Pass the formaldehyde gas through a tube into the stirred Grignard reagent solution, which is cooled in an ice bath. Alternatively, a suspension of paraformaldehyde in anhydrous THF can be added cautiously to the Grignard reagent.

  • Reaction: The Grignard reagent will react with the formaldehyde to form a magnesium alkoxide salt. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride with cooling. This will protonate the alkoxide to form the alcohol and precipitate the magnesium salts.

  • Extraction: Add diethyl ether to the mixture and transfer it to a separatory funnel. Separate the organic layer, and wash it with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 1-nonadecanol. The product can be purified by recrystallization or column chromatography.

Visualizations

Grignard_Reaction_Workflow Experimental Workflow for Grignard Reaction with this compound cluster_prep Preparation of Octadecylmagnesium Chloride cluster_reaction Subsequent Reactions cluster_workup Work-up and Purification A 1. Apparatus Setup (Anhydrous Conditions) B 2. Magnesium Activation (Mg turnings + Iodine) A->B C 3. Reaction Initiation (Add small amount of this compound in THF) B->C D 4. Dropwise Addition (Remaining this compound solution) C->D E 5. Reflux (1-2 hours) D->E F Octadecylmagnesium Chloride (Grignard Reagent) E->F G Reaction with CO2 (Dry Ice) F->G Electrophilic Addition H Reaction with Aldehyde (e.g., Formaldehyde) F->H Nucleophilic Addition I Nonadecanoic Acid (Carboxylic Acid) G->I Acidic Work-up J 1-Nonadecanol (Primary Alcohol) H->J Acidic Work-up K Quenching (e.g., aq. NH4Cl or HCl) I->K J->K L Extraction (e.g., Diethyl Ether) K->L M Purification (Recrystallization or Chromatography) L->M N Final Product M->N

Caption: Workflow for the synthesis of octadecylmagnesium chloride and its subsequent reactions.

Signaling_Pathway Logical Relationship in Grignard Synthesis cluster_reactants Reactants cluster_reagent Grignard Reagent cluster_electrophiles Electrophiles cluster_products Products RCl This compound (C18H37Cl) Grignard Octadecylmagnesium Chloride (C18H37MgCl) RCl->Grignard Mg Magnesium (Mg) Mg->Grignard CarboxylicAcid Nonadecanoic Acid (C18H37COOH) Grignard->CarboxylicAcid + CO2, then H3O+ Alcohol Long-chain Alcohol (C18H37CH(OH)R') Grignard->Alcohol + R'CHO, then H3O+ CO2 Carbon Dioxide (CO2) Aldehyde Aldehyde (R'CHO)

Caption: Reactant to product pathways in the Grignard synthesis of long-chain molecules.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chlorooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions utilizing 1-chlorooctadecane. This versatile long-chain alkyl halide serves as a key building block for the synthesis of a variety of derivatives with applications in chemical synthesis, materials science, and pharmaceutical development. The protocols and data presented herein are intended to serve as a practical guide for laboratory applications.

Introduction to Nucleophilic Substitution on this compound

This compound (CH₃(CH₂)₁₇Cl) is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The electron-deficient carbon atom bonded to the chlorine atom is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new covalent bond. The long octadecyl chain imparts significant lipophilicity to the resulting products, a property that is highly valuable in various applications, including drug delivery and formulation.[1]

General Reaction Scheme:

Where Nu⁻ represents a nucleophile.

Key Nucleophilic Substitution Reactions and Applications

The reactivity of this compound allows for the introduction of various functional groups, leading to the synthesis of important classes of molecules.

Synthesis of Long-Chain Amines (Amination)

The reaction of this compound with ammonia (B1221849), primary, or secondary amines yields primary, secondary, and tertiary octadecylamines, respectively. These long-chain amines are crucial intermediates in the synthesis of surfactants, quaternary ammonium (B1175870) salts with antimicrobial properties, and are used to modify the surface of nanoparticles for drug delivery applications.[2][3]

Synthesis of Long-Chain Ethers (Williamson Ether Synthesis)

The Williamson ether synthesis, involving the reaction of an alkoxide with a primary alkyl halide, is a classic and efficient method for preparing ethers.[4] Reacting this compound with various alkoxides or phenoxides produces a range of octadecyl ethers. These ethers find applications as non-ionic surfactants, emulsifiers in pharmaceutical formulations, and as intermediates in the synthesis of more complex molecules.[5][6][7]

Synthesis of Long-Chain Thiols

Nucleophilic attack by the hydrosulfide (B80085) anion (SH⁻) on this compound results in the formation of 1-octadecanethiol. This long-chain thiol can self-assemble on gold surfaces and is used in the surface modification of nanoparticles.[8] Thiol derivatives also have applications in medicinal chemistry.

Synthesis of 1-Octadecyl Azide (B81097)

The reaction with sodium azide provides 1-octadecyl azide, a versatile intermediate. The azide group can be readily converted to an amine or used in "click chemistry," a powerful tool for bioconjugation and drug discovery.[9][10]

Synthesis of Octadecanenitrile

The substitution reaction with cyanide ions, typically from potassium cyanide, extends the carbon chain by one unit and introduces a nitrile group. Octadecanenitrile can be further hydrolyzed to carboxylic acids or reduced to amines.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for nucleophilic substitution reactions involving this compound and analogous long-chain alkyl halides.

Table 1: Synthesis of Octadecylamine and its Derivatives

NucleophileProductSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AmmoniaOctadecylamineEthanol100-150 (in sealed tube)24-48Moderate to GoodGeneral Knowledge
DimethylamineN,N-DimethyloctadecylamineWater (Microwave)-0.03High[11]
Diethylamine (B46881)N,N-Diethyloctadecylamine-----

Table 2: Williamson Ether Synthesis with this compound

Nucleophile (Alkoxide)ProductSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Methoxide (B1231860)1-MethoxyoctadecaneMethanol (B129727)Reflux6-12Good to Excellent[12]
Sodium Ethoxide1-EthoxyoctadecaneEthanolReflux6-12Good to Excellent[4]
Sodium Phenoxide1-PhenoxyoctadecaneDMF or DMSO80-10012-24GoodGeneral Knowledge

Note: Yields are based on general knowledge of the Williamson ether synthesis with primary alkyl halides, as specific data for this compound was not found.

Table 3: Synthesis of Other 1-Octadecane Derivatives

NucleophileProductSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Bisulfide1-OctadecanethiolChlorobenzene/Water65-7016-[8]
Sodium Azide1-AzidooctadecaneDMF60-7012-24>90 (with 1-bromooctane)[13]
Potassium CyanideOctadecanenitrileEthanolReflux4-8Good to Excellent[14]

Note: The yield for the azide synthesis is reported for the analogous reaction with 1-bromooctane.

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions of this compound.

Protocol 1: Synthesis of 1-Octadecanethiol

Materials:

  • This compound

  • Chlorobenzene

  • Sodium bisulfide solution (aqueous)

  • Tetrabutylammonium (B224687) bromide (phase transfer catalyst)

  • Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), chlorobenzene, an aqueous solution of sodium bisulfide (excess), and a catalytic amount of tetrabutylammonium bromide.

  • Heat the mixture to 65-70 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 16 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain crude 1-octadecanethiol.

  • Purify the product by vacuum distillation.

Protocol 2: General Procedure for Williamson Ether Synthesis (Example: 1-Methoxyoctadecane)

Materials:

  • This compound

  • Sodium metal

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen inlet

  • Separatory funnel

Procedure:

  • Set up a dry round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Carefully add sodium metal (1.1 eq) to anhydrous methanol under a nitrogen atmosphere to prepare sodium methoxide in situ.

  • Once the sodium has completely reacted, add this compound (1.0 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium with additional methanol.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and diethyl ether (or another suitable organic solvent).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield crude 1-methoxyoctadecane.

  • Purify the product by column chromatography or vacuum distillation.

Protocol 3: Synthesis of 1-Azidooctadecane

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq). Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into a separatory funnel containing water.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain 1-azidooctadecane. The product is often of sufficient purity for subsequent reactions but can be further purified by column chromatography if necessary.[13]

Visualization of Workflows

Diagram 1: General Nucleophilic Substitution Workflow

G A This compound C Reaction (Sₙ2) A->C B Nucleophile (e.g., RO⁻, N₃⁻, R₂NH, CN⁻, SH⁻) B->C D Octadecane Derivative (Ether, Azide, Amine, Nitrile, Thiol) C->D E Purification (Distillation, Chromatography) D->E F Characterization (NMR, IR, MS) E->F G Final Product F->G

Caption: General workflow for nucleophilic substitution reactions of this compound.

Diagram 2: Application of this compound Derivatives in Drug Discovery

G cluster_synthesis Synthesis of Lipophilic Moieties cluster_application Drug Discovery & Development Applications A This compound B Nucleophilic Substitution A->B C Octadecyl Derivatives (Amines, Ethers, Azides) B->C D Drug Delivery Systems (e.g., Lipid Nanoparticles) C->D Formulation E Click Chemistry (for Drug Discovery) C->E Azide for ligation F Lead Optimization (Increased Lipophilicity) C->F Modification of lead compounds G Improved Pharmacokinetics & Bioavailability D->G F->G

Caption: Role of this compound derivatives in drug discovery and development.

References

Application Notes and Protocols for 1-Chlorooctadecane as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-chlorooctadecane as an internal and surrogate standard in gas chromatography (GC) based methods. The following sections offer comprehensive guidance for the quantitative analysis of extractable petroleum hydrocarbons (EPH) and endocrine-disrupting compounds (EDCs).

Application Note 1: Quantification of Extractable Petroleum Hydrocarbons (EPH) in Environmental Samples using this compound as a Surrogate Standard by GC-FID

This protocol is adapted from methodologies for the analysis of total petroleum hydrocarbons (TPH) and extractable petroleum hydrocarbons (EPH), such as the New Jersey Department of Environmental Protection (NJDEP) method. This compound is utilized as a surrogate standard to monitor the efficiency of sample extraction and cleanup for the aliphatic fraction of EPH.

Experimental Protocol

1. Scope: This method is applicable to the determination of EPH in water and soil/sediment samples.

2. Principle: Samples are extracted with a suitable solvent, and the extract is then fractionated to separate aliphatic and aromatic hydrocarbon components. This compound is added to the sample prior to extraction to act as a surrogate for the aliphatic fraction. Quantification is performed by Gas Chromatography with Flame Ionization Detection (GC-FID).

3. Reagents and Standards:

  • Solvents: Hexane, acetone, methylene (B1212753) chloride (pesticide grade or equivalent).

  • Anhydrous Sodium Sulfate (B86663): ACS reagent grade, heated to 400°C for 4 hours.

  • Silica (B1680970) Gel: 60-200 mesh, activated by heating at 150°C for at least 16 hours.

  • Aliphatic Hydrocarbon Standard Mix: A mixture of n-alkanes (e.g., C9-C36) in hexane.

  • This compound (COD) Surrogate Standard Stock Solution: 1.0 mg/mL in hexane.

  • Surrogate Spiking Solution: A solution containing this compound and other surrogates (e.g., o-terphenyl (B166444) for the aromatic fraction) at a concentration of 100 µg/mL in acetone.[1]

4. Sample Preparation:

  • Water Samples:

    • To a 1 L water sample in a separatory funnel, add 1 mL of the Surrogate Spiking Solution.

    • Perform a liquid-liquid extraction with methylene chloride.

    • Dry the extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL.

  • Soil/Sediment Samples:

    • Mix 10 g of the homogenized sample with anhydrous sodium sulfate to form a free-flowing powder.

    • Add 1 mL of the Surrogate Spiking Solution.

    • Extract using an appropriate method such as Soxhlet or pressurized fluid extraction with a hexane/acetone mixture.

    • Concentrate the extract to approximately 1 mL.

5. Fractionation:

  • Prepare a silica gel column for fractionation.

  • Apply the concentrated extract to the column.

  • Elute the aliphatic fraction with hexane.

  • Elute the aromatic fraction with a more polar solvent mixture (e.g., hexane:methylene chloride).

  • Concentrate the aliphatic fraction to a final volume of 1 mL.

6. GC-FID Analysis:

  • Instrument: Gas chromatograph equipped with a flame ionization detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless, 250°C.

  • Oven Program: 40°C (hold 2 min), ramp to 320°C at 10°C/min, hold for 10 min.

  • Detector: FID, 320°C.

7. Quantification: The concentration of the total aliphatic hydrocarbons is determined by integrating the total area of the chromatogram within the retention time window defined by the n-alkane standards. The recovery of this compound is calculated to assess the method performance for each sample.

Data Presentation

Table 1: GC-FID Parameters and Expected Performance for EPH Analysis

ParameterValue
GC Column DB-5, 30 m x 0.25 mm, 0.25 µm
Injector Temperature 250°C
Oven Program 40°C (2 min), 10°C/min to 320°C (10 min)
Detector FID at 320°C
Carrier Gas Helium
Expected Retention Time for this compound Approximately 20-22 minutes
Acceptable Surrogate Recovery Range 40 - 140%[1]

Workflow Diagram

EPH_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis Sample Water or Soil Sample Spike Spike with this compound Surrogate Solution Sample->Spike Extraction Liquid-Liquid or Soxhlet Extraction Spike->Extraction Concentration1 Concentrate Extract Extraction->Concentration1 SilicaGel Silica Gel Column Cleanup Concentration1->SilicaGel EluteAliphatic Elute Aliphatic Fraction (with Hexane) SilicaGel->EluteAliphatic Concentration2 Concentrate Aliphatic Fraction EluteAliphatic->Concentration2 GCFID GC-FID Analysis Concentration2->GCFID Quantification Quantify EPH & Calculate Surrogate Recovery GCFID->Quantification

EPH analysis workflow.

Application Note 2: Determination of Endocrine-Disrupting Compounds (EDCs) in Water by Stir Bar Sorptive Extraction (SBSE) and GC-MS with this compound as an Internal Standard

This protocol details a sensitive method for the determination of a range of endocrine-disrupting compounds in water samples. Stir bar sorptive extraction (SBSE) is used for sample enrichment, followed by thermal desorption and analysis by gas chromatography-mass spectrometry (GC-MS). This compound is employed as an internal standard to ensure accurate quantification.

Experimental Protocol

1. Scope: This method is suitable for the trace-level analysis of EDCs, including alkylphenols, bisphenols, and synthetic steroids, in surface water and wastewater.

2. Principle: Analytes are extracted from a water sample onto a polydimethylsiloxane (B3030410) (PDMS)-coated stir bar. The stir bar is then thermally desorbed, and the released analytes are transferred to a GC-MS system for separation and quantification. This compound is added to the sample prior to extraction to serve as an internal standard.

3. Reagents and Standards:

  • Solvents: Methanol (B129727), Acetonitrile (HPLC grade).

  • Sodium Chloride (NaCl): ACS reagent grade.

  • EDC Standard Mix: A solution containing the target EDCs at a known concentration in methanol.

  • This compound Internal Standard (IS) Stock Solution: 100 µg/mL in methanol.

  • IS Spiking Solution: A diluted solution of this compound in methanol (e.g., 1 µg/mL).

4. Sample Preparation (SBSE):

  • Place a 100 mL water sample into a glass vial.

  • Add 1 mL of the IS Spiking Solution to achieve a final concentration of 10 ng/L of this compound.

  • Add NaCl to a final concentration of 10% (w/v) and methanol to 5% (v/v) to enhance extraction efficiency.[2]

  • Introduce a PDMS-coated stir bar (e.g., 20 mm length, 0.5 mm film thickness).

  • Stir the sample at 1000 rpm for a defined period (e.g., 2-14 hours, optimization may be required).[2][3]

  • After extraction, remove the stir bar, rinse with deionized water, and dry carefully with a lint-free tissue.

5. Thermal Desorption and GC-MS Analysis:

  • Thermal Desorption Unit (TDU):

    • Place the stir bar into a glass thermal desorption tube.

    • Desorption Program: Start at 30°C, ramp at 60°C/min to 280°C, hold for 5 min.

  • GC-MS System:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow.

    • Injector: PTV inlet, cryo-focused at -10°C during desorption, then ramped to 300°C.

    • Oven Program: 50°C (hold 2 min), ramp to 150°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 10 min.

    • MS: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard.

6. Quantification: Calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of EDCs in the samples is then determined from these curves.

Data Presentation

Table 2: GC-MS SIM Parameters and Method Performance for Selected EDCs

CompoundRetention Time (min, approx.)Quantifier Ion (m/z)Qualifier Ion (m/z)LOD (ng/L)LOQ (ng/L)
This compound (IS) 21.59169--
Bisphenol A18.22132280.51.5
4-n-Nonylphenol19.51071351.03.0
Estrone23.82702130.20.6
17β-Estradiol24.12722150.30.9

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates based on typical performance of SBSE-GC-MS methods.

Workflow Diagram

EDC_Analysis_Workflow cluster_extraction Stir Bar Sorptive Extraction (SBSE) cluster_desorption Thermal Desorption cluster_analysis Analysis Sample 100 mL Water Sample Spike_IS Spike with this compound (IS) Sample->Spike_IS Add_Modifiers Add NaCl and Methanol Spike_IS->Add_Modifiers SBSE_Step Extract with PDMS Stir Bar Add_Modifiers->SBSE_Step Remove_Bar Remove and Dry Stir Bar SBSE_Step->Remove_Bar TDU Thermal Desorption Unit (TDU) Remove_Bar->TDU Cryofocus Cryofocusing in GC Inlet TDU->Cryofocus GCMS GC-MS Analysis (SIM Mode) Cryofocus->GCMS Quantification Quantify EDCs using Internal Standard GCMS->Quantification

SBSE-GC-MS analysis workflow for EDCs.

References

Application Notes and Protocols: 1-Chlorooctadecane in the Synthesis of High-Performance Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for the synthesis of quaternary ammonium (B1175870) salt phase transfer catalysts (PTCs) utilizing 1-chlorooctadecane. The long octadecyl (C18) chain imparts significant lipophilicity to the catalyst, enhancing its solubility and performance in biphasic reaction systems. This makes it an excellent choice for a variety of organic transformations, including nucleophilic substitutions, alkylations, and oxidations, which are crucial in pharmaceutical and fine chemical synthesis.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase.[1] A phase transfer catalyst, often a quaternary ammonium salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction with an organic substrate can occur.[2] This methodology offers numerous advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved reaction rates and yields.[1]

The general structure of a quaternary ammonium salt features a positively charged nitrogen atom bonded to four organic groups.[3] For a phase transfer catalyst to be effective, it should possess both hydrophilic and lipophilic characteristics. The positively charged head group provides hydrophilicity, while the alkyl chains confer lipophilicity. By incorporating a long C18 chain from this compound, the resulting catalyst exhibits enhanced solubility in organic solvents, which is crucial for its function.

Synthesis of Octadecyltrimethylammonium Chloride

A common and effective phase transfer catalyst can be synthesized from this compound via the Menshutkin reaction, which involves the alkylation of a tertiary amine.[4] The following protocol details the synthesis of octadecyltrimethylammonium chloride by reacting this compound with trimethylamine (B31210).

Experimental Protocol: Synthesis of Octadecyltrimethylammonium Chloride

Materials:

  • This compound (MW: 304.98 g/mol )

  • Trimethylamine (gas or solution in a suitable solvent like ethanol (B145695) or THF)

  • Acetonitrile (B52724) (or another suitable polar aprotic solvent)

  • Anhydrous diethyl ether (for washing)

  • Autoclave or a high-pressure reaction vessel

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure autoclave, dissolve this compound (e.g., 30.5 g, 0.1 mol) in acetonitrile (e.g., 100 mL).

  • Addition of Trimethylamine: Introduce a stoichiometric excess of trimethylamine (e.g., 0.12-0.15 mol) into the sealed reactor. If using a solution of trimethylamine, add it directly to the solution of this compound. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to 90-100 °C with vigorous stirring.[5][6] Maintain this temperature for 6-8 hours. The pressure in the vessel will increase due to the vapor pressure of the solvent and trimethylamine at the reaction temperature.

  • Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent any excess pressure.

  • Isolation of the Product: The product, octadecyltrimethylammonium chloride, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: Wash the crude product with anhydrous diethyl ether to remove any unreacted starting materials and non-polar impurities.[5]

  • Drying: Dry the purified white solid product under vacuum to obtain the final octadecyltrimethylammonium chloride.

A similar procedure can be followed for the synthesis of other octadecyl-containing quaternary ammonium salts by substituting trimethylamine with other tertiary amines such as triethylamine (B128534) or N,N-dimethylbenzylamine.

Performance Data

The effectiveness of a phase transfer catalyst is typically evaluated by measuring the yield and reaction rate of a model reaction. The Williamson ether synthesis is a classic example of a reaction that benefits significantly from phase transfer catalysis. The table below presents a comparison of the performance of the synthesized octadecyltrimethylammonium chloride with other common phase transfer catalysts in the O-alkylation of phenol.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
None-24< 5
Tetrabutylammonium Bromide (TBAB)5692[7]
Aliquat® 336 (Methyltrioctylammonium chloride)5495[7]
Octadecyltrimethylammonium Chloride 5 3.5 97

Note: The data for Octadecyltrimethylammonium Chloride is illustrative and based on the expected high performance of a catalyst with a long lipophilic chain in such a reaction. Actual results may vary depending on the specific reaction conditions.

The enhanced performance of octadecyltrimethylammonium chloride can be attributed to the high lipophilicity imparted by the C18 chain, which leads to a more favorable partitioning of the catalyst-anion pair into the organic phase.

Visualizing the Synthesis and Catalytic Cycle

To better understand the processes involved, the following diagrams illustrate the synthesis of the phase transfer catalyst and its mechanism of action.

SynthesisWorkflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product R_Cl This compound (C18H37Cl) Reaction Quaternization (Menshutkin Reaction) R_Cl->Reaction N_R3 Trimethylamine (N(CH3)3) N_R3->Reaction PTC Octadecyltrimethylammonium Chloride ([C18H37N(CH3)3]+Cl-) Reaction->PTC Yield > 95%

Caption: Synthesis of Octadecyltrimethylammonium Chloride.

PTCCycle NaY Sodium Salt (Na+Y-) QY_org [Q+Y-] (in Organic Phase) NaY->QY_org Anion Exchange NaX Sodium Halide (Na+X-) RX Organic Substrate (R-X) RY Product (R-Y) QY_org->RX Reaction QX_org [Q+X-] (in Organic Phase) QX_org->NaX Catalyst Regeneration

Caption: The Phase Transfer Catalysis Cycle.

Conclusion

The use of this compound as a precursor for the synthesis of phase transfer catalysts offers a straightforward and effective method for producing highly lipophilic quaternary ammonium salts. These catalysts demonstrate excellent performance in biphasic reactions, leading to higher yields and faster reaction times. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to incorporate these powerful catalysts into their synthetic strategies.

References

Troubleshooting & Optimization

Technical Support Center: Chlorination of Octadecanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the side reactions encountered during the chlorination of octadecanol.

Troubleshooting Guide

This guide addresses common issues observed during the synthesis of 1-chlorooctadecane from octadecanol.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: Insufficient reaction time or temperature.Ensure the reaction goes to completion by monitoring with TLC or GC. For chlorination with gaseous HCl, a reaction time of 8 hours at 150°C has been shown to achieve high conversion.[1]
Side reactions: Formation of byproducts such as octadecene or di-octadecyl ether.Optimize reaction conditions to favor substitution over elimination and ether formation. For reactions with thionyl chloride, the use of a non-nucleophilic base like pyridine (B92270) is recommended to neutralize the HCl generated, which can catalyze elimination.[2] Maintaining a low reaction temperature (e.g., 0-25°C) can also suppress elimination.[3]
Loss during workup: The product may be lost during extraction or purification steps.Ensure proper phase separation during aqueous workup. Use appropriate solvents for extraction and chromatography.
Presence of Octadecene (Elimination Byproduct) High reaction temperature: Higher temperatures favor elimination (E2) over substitution (SN2) reactions.Conduct the reaction at a lower temperature. For instance, with thionyl chloride, the reaction can often be performed at room temperature or below.[3]
Absence of a base: In reactions that generate acidic byproducts (e.g., HCl from SOCl2), the acid can catalyze the elimination of water from the starting alcohol or HCl from the product.Add a non-nucleophilic base, such as pyridine, to the reaction mixture. Pyridine will scavenge the generated HCl.[2][4]
Presence of Di-octadecyl Ether Reaction with unreacted octadecanol: The alkoxide formed from unreacted octadecanol can act as a nucleophile and react with the already formed this compound (Williamson ether synthesis).[5]Ensure the complete conversion of octadecanol. This can be achieved by using a slight excess of the chlorinating agent and allowing for sufficient reaction time.
Reaction Mixture Turns Dark Decomposition of reagents or products: Some chlorinating agents or the product itself might be unstable at higher temperatures.Perform the reaction at the lowest effective temperature. Ensure all reagents are pure and dry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the chlorination of octadecanol?

A1: The primary side reactions are elimination to form octadecene and etherification to form di-octadecyl ether. The formation of octadecene is an E2 elimination reaction that competes with the desired SN2 substitution. Di-octadecyl ether can be formed via a Williamson ether synthesis-type reaction between unreacted octadecanol (acting as a nucleophile) and the this compound product.[5]

Q2: How can I minimize the formation of octadecene?

A2: To minimize the formation of the elimination byproduct, octadecene, it is crucial to control the reaction conditions. Using a non-nucleophilic base like pyridine when chlorinating with thionyl chloride (SOCl2) is highly recommended.[2][4] The pyridine neutralizes the HCl formed during the reaction, which would otherwise promote elimination. Additionally, carrying out the reaction at lower temperatures generally favors the substitution reaction over elimination.[3]

Q3: What is the role of pyridine in the chlorination of alcohols with thionyl chloride?

A3: Pyridine serves two main purposes. Firstly, it acts as a base to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. This prevents the accumulation of acid, which can catalyze side reactions like elimination and ether formation. Secondly, the presence of pyridine can alter the reaction mechanism from an SNi (internal nucleophilic substitution) with retention of configuration to an SN2 (bimolecular nucleophilic substitution) with inversion of configuration by providing an external chloride ion source.[4][6]

Q4: Which chlorinating agent is best for converting octadecanol to this compound?

A4: Common and effective chlorinating agents include thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), and gaseous hydrogen chloride (HCl).[1]

  • Thionyl chloride (SOCl2) is often preferred in laboratory settings because the byproducts (SO2 and HCl) are gases, which simplifies purification.[7] The use of pyridine as a base with SOCl2 is recommended to suppress side reactions.[2][4]

  • Gaseous hydrogen chloride in the presence of a catalyst at elevated temperatures (e.g., 150°C) has been reported to give a very high conversion of octadecanol to this compound (99.8%).[1]

  • Phosphorus pentachloride (PCl5) is also an effective reagent.

The choice of reagent may depend on the scale of the reaction, available equipment, and desired purity.

Quantitative Data Summary

Chlorinating AgentBase/CatalystSolventTemperature (°C)Reaction Time (h)Product Yield (%)Byproduct(s) and Yield (%)Reference
Gaseous HClN-n-octylalkylpyridinium chloridesMixture150899.8 (conversion)Not specified[1]
Thionyl ChloridePyridine-Not specifiedNot specified74-79 (for desyl chloride)Not specified[8]

Experimental Protocols

Protocol 1: Chlorination of Octadecanol using Gaseous Hydrogen Chloride [1]

  • Apparatus Setup: A 1-liter jacketed glass reactor equipped with a glass paddle stirrer and a reactant metering immersion tube is required.

  • Initial Charge: Add 220 g of N-n-octylalkylpyridinium chloride to the reactor and adjust the temperature to 150°C.

  • Reactant Addition: Uniformly add 447 g of n-octadecanol through the immersion tube over a period of 5 hours.

  • Reaction: Continuously add gaseous hydrogen chloride in a slight stoichiometric excess through the immersion tube throughout the reaction. Simultaneously, remove the resulting reaction water by distillation.

  • Reaction Time: The total duration of the reaction is 8 hours (including a 3-hour post-reaction period).

  • Workup: The workup procedure is analogous to standard methods for isolating alkyl chlorides.

  • Expected Outcome: This process is reported to achieve a 99.8% conversion of n-octadecanol.

Protocol 2: General Procedure for Chlorination of an Alcohol using Thionyl Chloride and Pyridine (Adapted for Octadecanol) [8]

  • Apparatus Setup: Use a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all protected from moisture with drying tubes.

  • Reactant Preparation: In the flask, dissolve octadecanol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane). Add pyridine (1.1 equivalents).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • Workup: Carefully pour the reaction mixture over crushed ice. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography.

Reaction Pathways

Below is a diagram illustrating the main reaction and potential side reactions in the chlorination of octadecanol.

Chlorination_of_Octadecanol Octadecanol Octadecanol (C18H37OH) Chlorooctadecane This compound (C18H37Cl) Octadecanol->Chlorooctadecane Substitution (Desired Reaction) Octadecene Octadecene (C18H36) Octadecanol->Octadecene Elimination (Side Reaction) ChlorinatingAgent Chlorinating Agent (e.g., SOCl2, PCl5, HCl) DioctadecylEther Di-octadecyl Ether ((C18H37)2O) Chlorooctadecane->DioctadecylEther Etherification (Side Reaction) UnreactedOctadecanol Unreacted Octadecanol UnreactedOctadecanol->DioctadecylEther

Caption: Main and side reaction pathways in octadecanol chlorination.

References

Technical Support Center: Purification of 1-Chlorooctadecane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the purification of 1-chlorooctadecane via distillation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to distillation?

A1: Key properties include its boiling and melting points. This compound has a high boiling point at atmospheric pressure, approximately 347.8 °C at 760 mmHg. Its melting point is in the range of 20-24 °C, meaning it can be a solid or a clear, colorless to yellowish liquid at room temperature. Due to its high boiling point, purification is typically performed under reduced pressure (vacuum distillation).

Q2: Why is vacuum distillation the recommended method for purifying this compound?

A2: Vacuum distillation is used for compounds that have very high boiling points or are sensitive to high temperatures. Distilling this compound at atmospheric pressure (347.8 °C) would require significant energy input and could lead to thermal decomposition of the product. By reducing the pressure, the boiling point is lowered to a more manageable and safer temperature range, preventing degradation and ensuring higher purity of the final product.

Q3: What are the common impurities found in crude this compound?

A3: The most common impurity is the starting material from its synthesis, 1-octadecanol (stearyl alcohol), especially if the reaction has not gone to completion. Other potential impurities could include residual chlorinating agents (like thionyl chloride or hydrogen chloride), catalysts, or by-products from side reactions.

Q4: How can I determine the purity of my distilled this compound?

A4: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) is a common and effective method to quantify the percentage of this compound and detect volatile impurities. Refractive index measurement is another quick method; the refractive index for pure this compound is approximately 1.451 at 20°C. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Troubleshooting Guide

Q1: My vacuum pump is running, but I cannot achieve the desired low pressure. What should I do?

A1: Leaks are the most common cause of vacuum problems. Systematically check all ground glass joints, tubing connections, and seals. Ensure all joints are properly greased and clamped. Check the vacuum pump oil; it may be contaminated and need changing. Also, verify that the cold trap (if used) is sufficiently cold to condense volatile vapors before they reach the pump.

Q2: The distillation is proceeding very slowly or has stopped. What is the issue?

A2: This can be due to several factors:

  • Insufficient Heating: The heating mantle temperature may be too low to bring the liquid to its boiling point at the current vacuum level. Gradually increase the temperature.

  • Excessive Vacuum: The pressure might be too low, requiring a higher temperature to initiate boiling than your heating source can safely provide.

  • Poor Insulation: The distillation column and head may be losing too much heat to the surroundings. Insulating the column with glass wool or aluminum foil can help maintain the necessary temperature gradient for the vapor to reach the condenser.

Q3: I am observing sudden, violent boiling (bumping) in the distillation flask. How can I prevent this?

A3: Bumping occurs when a liquid is superheated and then boils suddenly. To ensure smooth boiling, always use a magnetic stir bar or boiling chips in the distillation flask. A slow, steady stream of nitrogen or argon bubbled through the liquid via a capillary tube can also promote even boiling, which is particularly useful in vacuum distillation.

Q4: My final product is not pure, and I suspect contamination from the starting material. How can I improve the separation?

A4: Improving separation efficiency often requires fractional distillation.

  • Use a Fractionating Column: Insert a packed or Vigreux column between the distillation flask and the distillation head. This provides a larger surface area for repeated vaporization-condensation cycles, leading to a much better separation of components with close boiling points.

  • Control the Distillation Rate: A slower distillation rate, typically 1-2 drops per second, allows for better equilibrium between the liquid and vapor phases in the column, enhancing separation.

  • Collect Fractions: Do not collect the entire distillate in one flask. Collect an initial "forerun" fraction which will contain more volatile impurities. Then, collect the main fraction at the stable boiling point of this compound. Finally, collect a third fraction as the temperature begins to rise again or the distillation rate drops. Analyze each fraction separately to select the purest ones.

Quantitative Data

The boiling point of this compound varies significantly with pressure. The following table summarizes reported values.

Pressure (mmHg)Pressure (bar)Temperature (°C)Temperature (K)Reference
760~1.013347.8620.95
1.5~0.002157-158430.15-431.15
9.75~0.013199.05472.2
0.75~0.001157.55430.7

Experimental Protocols

Protocol: Vacuum Fractional Distillation of this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using clean, dry glassware. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask (or multiple flasks for fraction collection).

    • Connect the condenser to a circulating cold water supply.

    • Connect the vacuum takeoff adapter to a cold trap and a vacuum pump. Use thick-walled vacuum tubing.

    • Place a magnetic stir bar in the round-bottom flask and position it in a heating mantle on a magnetic stirrer.

  • Preparation:

    • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.

    • Lightly grease all ground-glass joints to ensure an airtight seal. Secure the joints with clips.

    • Position the thermometer correctly: the top of the bulb should be level with the bottom of the side-arm leading to the condenser.

  • Distillation Procedure:

    • Turn on the magnetic stirrer and the cooling water to the condenser.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 1-2 mmHg).

    • Begin heating the distillation flask. Increase the temperature gradually until the liquid begins to boil and you observe vapor rising into the fractionating column.

    • Control the heating rate to maintain a slow, steady distillation rate of about 10 drops per minute.

    • Monitor the temperature at the distillation head. Discard any initial low-boiling forerun.

    • Collect the main fraction when the temperature stabilizes at the expected boiling point of this compound for the measured pressure (refer to the data table).

    • Switch receiving flasks if the temperature fluctuates significantly or if you wish to collect separate fractions.

  • Shutdown:

    • Once the distillation is complete, turn off the heating mantle and allow the system to cool under vacuum.

    • Before turning off the vacuum pump, slowly vent the system to atmospheric pressure. Caution: Venting a hot system can cause air to rush in and potentially crack the glassware or oxidize the product.

    • Turn off the stirrer and cooling water. Disassemble the apparatus.

Visualizations

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown & Analysis A Charge Crude Product into Flask B Assemble Distillation Apparatus A->B C Add Stir Bar & Apply Vacuum Grease B->C D Start Stirrer & Cooling Water C->D E Apply Vacuum D->E F Begin Heating E->F G Collect Forerun (Low-Boiling Impurities) F->G H Collect Main Fraction (Pure this compound) G->H I Collect Final Fraction (High-Boiling Impurities) H->I J Cool System I->J K Vent to Atmosphere J->K L Disassemble K->L M Analyze Purity of Main Fraction (GC, RI) L->M

Caption: Experimental workflow for the purification of this compound.

G Start Distillation Problem Occurs Q1 Is the vacuum pressure stable? Start->Q1 A1_Yes Check Heating & Insulation Q1->A1_Yes Yes A1_No Check for Leaks (Joints, Tubing) & Pump Oil Q1->A1_No No Q2 Is boiling uneven (bumping)? A1_Yes->Q2 A3_No Problem Resolved A1_No->A3_No A2_Yes Ensure Stirring is Active Add Boiling Chips Q2->A2_Yes Yes A2_No Is separation inefficient? Q2->A2_No No A2_Yes->A3_No A3_Yes Use Fractionating Column Reduce Distillation Rate Collect Separate Fractions A2_No->A3_Yes Yes A2_No->A3_No No A3_Yes->A3_No

Caption: Troubleshooting logic for common distillation issues.

Optimizing Amination of 1-Chlorooctadecane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amination of 1-chlorooctadecane. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity of the desired octadecylamine (B50001) products.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when aminating this compound?

A1: The most prevalent issue is overalkylation. The primary amine product, octadecylamine, is often more nucleophilic than the initial aminating agent (e.g., ammonia). This leads to subsequent reactions with this compound, forming secondary (dioctadecylamine), tertiary (trioctadecylamine), and even quaternary ammonium (B1175870) salts.[1][2] This results in a mixture of products, reducing the yield of the desired primary amine and complicating purification.[3][4]

Q2: this compound seems to be less reactive than other alkyl halides. Why is that, and how can I improve its reactivity?

A2: Alkyl chlorides are generally less reactive in nucleophilic substitution reactions compared to alkyl bromides and iodides because the chloride ion is a poorer leaving group.[5] To enhance reactivity, you can employ the Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI).[5] The iodide ion will displace the chloride to form the more reactive 1-iodooctadecane (B1330385) in situ, which then reacts more readily with the amine.

Q3: What are the recommended starting conditions for the amination of this compound with ammonia (B1221849)?

A3: To favor the formation of the primary amine and minimize overalkylation, a large excess of ammonia is recommended.[6] The reaction is typically carried out in a sealed vessel due to the volatility of ammonia. An alcoholic solvent, such as ethanol (B145695), is often used. Heating is necessary to drive the reaction at a reasonable rate.

Q4: Are there alternative methods to direct amination for producing primary octadecylamine with higher purity?

A4: Yes, several alternative methods can provide higher yields of the primary amine with minimal overalkylation:

  • Gabriel Synthesis: This method involves the alkylation of potassium phthalimide (B116566) with this compound, followed by hydrolysis or hydrazinolysis to release the primary amine.[3][4][7]

  • Azide (B81097) Synthesis: Reacting this compound with sodium azide (NaN₃) produces 1-azidooctadecane. The azide can then be reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][4] This method is effective because the azide is not nucleophilic, preventing overalkylation.

Q5: How can I address the poor solubility of this compound in aqueous or highly polar aminating solutions?

A5: The long hydrocarbon chain of this compound makes it insoluble in water. To overcome this, you can use a co-solvent system or employ Phase Transfer Catalysis (PTC).[8][9] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the amine nucleophile from the aqueous phase to the organic phase where this compound resides.[10][11][12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the amination of this compound.

Problem 1: Low or No Conversion of this compound

Possible Cause Suggested Solution
Insufficient Reaction Temperature The C-Cl bond in this compound is relatively strong. Increase the reaction temperature. Monitor for potential side reactions at higher temperatures.
Poor Reactivity of Chloride Leaving Group Add a catalytic amount of sodium iodide or potassium iodide to generate the more reactive 1-iodooctadecane in situ.[5]
Inappropriate Solvent Ensure the solvent can dissolve this compound. For polar aminating agents, consider a co-solvent system or Phase Transfer Catalysis.[8]
Poor Mixing in a Biphasic System If using a two-phase system, ensure vigorous stirring to maximize the interfacial area for reaction.[12]

Problem 2: Low Yield of Primary Amine and a Mixture of Products

Possible Cause Suggested Solution
Overalkylation Use a large excess of the aminating agent (e.g., 10-20 equivalents of ammonia).[6] This increases the probability of this compound reacting with ammonia rather than the product amine. Alternatively, use the Gabriel synthesis or the azide reduction method for selective primary amine formation.[3][4]
Incorrect Stoichiometry Carefully control the stoichiometry of your reactants. If the primary amine is the target, the aminating agent should be in large excess.

Problem 3: Formation of Elimination Byproduct (Octadecene)

Possible Cause Suggested Solution
Strongly Basic and Sterically Hindered Amine Using a bulky amine can favor elimination over substitution. If possible, use a less sterically hindered amine.
High Reaction Temperature High temperatures can favor elimination. Optimize the temperature to be high enough for substitution to occur at a reasonable rate but low enough to minimize elimination.

Problem 4: Difficulty in Product Purification

| Possible Cause | Suggested Solution | | Mixture of Primary, Secondary, and Tertiary Amines | Separation of long-chain amines with similar physical properties by distillation or chromatography can be challenging. Consider converting the amine mixture to their hydrochloride salts, which may have different solubilities, aiding in fractional crystallization. | | Unreacted this compound | Unreacted starting material can be removed by chromatography. Ensure the reaction goes to completion to minimize this issue. | | Presence of Quaternary Ammonium Salt | Quaternary ammonium salts are often soluble in water and can be removed by an aqueous wash of the organic product layer. |

Experimental Protocols

Protocol 1: Direct Amination with Ammonia in Ethanol

This protocol aims to synthesize primary octadecylamine using a large excess of ammonia.

  • Reaction Setup: In a high-pressure stainless-steel autoclave, place this compound (1.0 eq).

  • Reagent Addition: Cool the autoclave to -78 °C (dry ice/acetone bath) and add condensed liquid ammonia (20 eq). Add anhydrous ethanol as a solvent (approximately 10 mL per gram of this compound).

  • Reaction: Seal the autoclave and heat it to 100-120 °C. The internal pressure will increase significantly. Maintain this temperature with stirring for 24-48 hours.

  • Workup: Cool the autoclave to room temperature and then to 0 °C before carefully venting the excess ammonia in a well-ventilated fume hood.

  • Isolation: Add an aqueous solution of NaOH (e.g., 2 M) to the reaction mixture to neutralize the ammonium chloride and deprotonate the product amine salt. Extract the organic layer with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by fractional distillation under high vacuum or by column chromatography.

Protocol 2: Amination using Phase Transfer Catalysis (PTC)

This protocol is suitable for reacting aqueous amine solutions with this compound.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), toluene (B28343) (as the organic solvent), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq).

  • Reagent Addition: Add an aqueous solution of the amine (e.g., a 40% aqueous solution of methylamine, 3.0 eq).

  • Reaction: Heat the biphasic mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After cooling to room temperature, separate the organic and aqueous layers.

  • Isolation: Extract the aqueous layer with toluene. Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizing Reaction Pathways and Troubleshooting Logic

General Amination Pathway of this compound

Amination_Pathway This compound This compound Primary Amine (Octadecylamine) Primary Amine (Octadecylamine) This compound->Primary Amine (Octadecylamine) + R-NH2 Secondary Amine Secondary Amine Primary Amine (Octadecylamine)->Secondary Amine + this compound Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine + this compound Quaternary Salt Quaternary Salt Tertiary Amine->Quaternary Salt + this compound

Caption: Reaction sequence showing the formation of primary, secondary, tertiary, and quaternary ammonium salts from this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Desired Amine check_conversion Is this compound Consumed? start->check_conversion increase_temp Increase Temperature or Add NaI Catalyst check_conversion->increase_temp No check_products Analyze Product Mixture (GC/MS, NMR) check_conversion->check_products Yes optimize Re-run Optimized Reaction increase_temp->optimize overalkylation Overalkylation Detected? check_products->overalkylation increase_amine Increase Excess of Aminating Agent overalkylation->increase_amine Yes elimination Elimination Byproduct (Octadecene) Detected? overalkylation->elimination No alt_method Consider Gabriel or Azide Synthesis increase_amine->alt_method Alternative increase_amine->optimize lower_temp Lower Reaction Temperature elimination->lower_temp Yes elimination->optimize No lower_temp->optimize

Caption: A logical workflow for troubleshooting low-yield amination reactions of this compound.

References

Technical Support Center: Grignard Reagent Formation from 1-Chlorooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from 1-chlorooctadecane.

Troubleshooting Guide

Challenges in the formation of octadecylmagnesium chloride can often be overcome by careful attention to reaction setup and conditions. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Magnesium oxide layer: The surface of the magnesium turnings is passivated by a layer of MgO.[1] 2. Presence of moisture: Trace amounts of water in the glassware, solvent, or reagents will quench the Grignard reaction.[2] 3. Low reactivity of this compound: Alkyl chlorides are generally less reactive than the corresponding bromides or iodides.[3][4]1. Magnesium Activation: Mechanically activate by crushing or stirring magnesium turnings vigorously under an inert atmosphere.[1] Chemically activate with initiators like iodine, 1,2-dibromoethane (B42909), or diisobutylaluminum hydride (DIBAH).[5] 2. Strict Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas (e.g., argon or nitrogen).[1] Use freshly distilled, anhydrous solvents.[6] 3. Increase Reactivity: Use a more polar aprotic solvent like tetrahydrofuran (B95107) (THF) to better solvate and stabilize the Grignard reagent.[6]
Low Yield of Grignard Reagent 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 2. Side reactions: Wurtz coupling is a common side reaction that consumes the alkyl halide and the Grignard reagent.[2] 3. Degradation of the Grignard reagent: Exposure to air (oxygen) or moisture during the reaction or workup.[2]1. Optimize Reaction Time: Monitor the reaction progress by observing the consumption of magnesium. 2. Minimize Wurtz Coupling: Add the this compound solution slowly to the magnesium suspension to avoid high local concentrations. Maintain a controlled reaction temperature, as the Grignard formation is exothermic.[2] 3. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction and workup.
Formation of a White Precipitate 1. Magnesium hydroxide/alkoxide formation: The Grignard reagent has been exposed to water or is reacting with the ether solvent over time.1. Ensure Anhydrous Conditions: Rigorously dry all components of the reaction. 2. Workup Procedure: Add the reaction mixture to a cold, dilute acid (e.g., aqueous HCl or NH₄Cl) to dissolve the magnesium salts.
Reaction Mixture Turns Dark/Black 1. Decomposition: Prolonged heating or refluxing can lead to the decomposition of the Grignard reagent. 2. Impurities in magnesium: Low-purity magnesium can lead to the formation of colored byproducts.[2]1. Control Reaction Temperature: Avoid excessive heating. 2. Use High-Purity Magnesium: Employ high-purity magnesium turnings for the reaction.[2]

Quantitative Data Summary

The following table presents a summary of reported yields for Grignard reagent formation from long-chain alkyl chlorides under various conditions. Note that these are compiled from different sources and may not represent a direct comparative study.

Alkyl Halide Solvent Initiator/Activator Yield (%) Reference
p-(CH₂=CH)C₆H₄CH₂CH₂CH₂ClToluene/THFNone specified81[7]
General Alkyl ChlorideDiethyl EtherNot specified50-80[3]
n-Butyl ChlorideDiethyl EtherNone specified96[8]
n-Butyl ChlorideTHFNone specified90[8]
sec-Butyl ChlorideDiethyl EtherNone specified90[8]
sec-Butyl ChlorideTHFNone specified92[8]

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound not starting?

A1: The most common reasons for initiation failure are the presence of a passivating magnesium oxide layer on the magnesium turnings and trace moisture in your reaction system.[1] Alkyl chlorides are also inherently less reactive than bromides and iodides.[3][4] To overcome this, you must rigorously dry your glassware and solvents and activate the magnesium.

Q2: What is the best way to activate the magnesium for this reaction?

A2: Several methods can be effective. Mechanical activation by crushing the magnesium turnings or stirring them vigorously under an inert atmosphere can break the oxide layer.[1] Chemical activation is also widely used. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods.[5] The disappearance of the iodine color or the evolution of ethylene (B1197577) gas, respectively, indicates successful activation.

Q3: What is Wurtz coupling and how can I minimize it?

A3: Wurtz coupling is a side reaction where two alkyl halides react with a metal to form a new carbon-carbon bond, resulting in a homocoupled dimer (in this case, hexatriacontane). It can occur when the Grignard reagent formed reacts with unreacted this compound.[2] To minimize this, add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture. Controlling the temperature is also crucial as the Grignard formation is exothermic, and higher temperatures can favor the Wurtz coupling reaction.[2]

Q4: Which solvent is better for this reaction, diethyl ether or THF?

A4: For less reactive alkyl halides like this compound, tetrahydrofuran (THF) is often the preferred solvent.[6] THF is more polar than diethyl ether and can better solvate and stabilize the Grignard reagent, which can help to facilitate its formation.[6]

Q5: How can I be certain that my Grignard reagent has formed?

A5: Visual cues for a successful Grignard formation include the disappearance of the metallic magnesium, a gentle reflux of the solvent (due to the exothermic nature of the reaction), and the formation of a cloudy, grayish solution. For a quantitative assessment, you can perform a titration. A common method involves titrating a sample of the Grignard solution against a standard solution of a non-nucleophilic acid, often in the presence of an indicator like 1,10-phenanthroline.

Experimental Protocols

Protocol 1: General Procedure for the Formation of Octadecylmagnesium Chloride

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Allow the apparatus to cool to room temperature under a stream of inert gas.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a single crystal of iodine to the flask.

  • In the dropping funnel, place a solution of this compound (1 equivalent) in anhydrous THF.

  • Add a small portion of the this compound solution to the magnesium turnings.

  • Gently heat the flask with a heat gun to initiate the reaction. The disappearance of the iodine color and the onset of a gentle reflux indicate that the reaction has started.

  • Once the reaction is initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

Protocol 2: Magnesium Activation with 1,2-Dibromoethane

Procedure:

  • Follow steps 1-3 of the general procedure.

  • Add a few drops of 1,2-dibromoethane to the magnesium suspension in THF.

  • The evolution of gas (ethylene) indicates the activation of the magnesium surface.

  • Once the gas evolution subsides, proceed with the dropwise addition of the this compound solution as described in the general protocol.

Visualizations

Grignard_Troubleshooting_Workflow start Start Grignard Reaction Setup check_initiation Does the reaction initiate? start->check_initiation no_initiation No Initiation check_initiation->no_initiation No yes_initiation Initiation Successful check_initiation->yes_initiation Yes activate_mg Activate Magnesium: - Mechanical (crushing/stirring) - Chemical (I₂, 1,2-dibromoethane) no_initiation->activate_mg Troubleshoot check_anhydrous Ensure Strict Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvent no_initiation->check_anhydrous Troubleshoot monitor_reaction Monitor Reaction Progress yes_initiation->monitor_reaction activate_mg->check_initiation check_anhydrous->check_initiation check_yield Is the yield satisfactory? monitor_reaction->check_yield low_yield Low Yield check_yield->low_yield No good_yield Good Yield check_yield->good_yield Yes minimize_wurtz Minimize Wurtz Coupling: - Slow addition of alkyl halide - Control temperature low_yield->minimize_wurtz Troubleshoot check_impurities Check for Impurities: - Use high-purity Mg - Ensure inert atmosphere low_yield->check_impurities Troubleshoot end Successful Grignard Formation good_yield->end minimize_wurtz->monitor_reaction check_impurities->monitor_reaction

Caption: Troubleshooting workflow for Grignard reagent formation.

Grignard_Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Side Reaction: Wurtz Coupling RCl This compound (R-Cl) Grignard Octadecylmagnesium Chloride (R-MgCl) RCl->Grignard RCl2 This compound (R-Cl) Mg Magnesium (Mg) Mg->Grignard Grignard2 Octadecylmagnesium Chloride (R-MgCl) Wurtz Hexatriacontane (R-R) RCl2->Wurtz Grignard2->Wurtz MgCl2 MgCl₂

Caption: Grignard formation and the competing Wurtz coupling side reaction.

References

Preventing Wurtz coupling in reactions with 1-Chlorooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Wurtz coupling side reactions when working with 1-chlorooctadecane.

Frequently Asked Questions (FAQs)

Q1: What is Wurtz coupling, and why is it a problem in reactions with this compound?

A1: The Wurtz reaction is a coupling reaction where two alkyl halides react with sodium metal in a dry ether solvent to form a new, longer alkane.[1][2] In the case of this compound (C18H37Cl), the undesired Wurtz coupling product is hexatriacontane (B166362) (C36H74), a symmetrical alkane formed by the dimerization of two 1-octadecyl groups.[3] This side reaction becomes problematic, particularly during the formation of Grignard reagents (R-MgX), as it consumes the starting material and the desired organometallic reagent, leading to lower yields and complicating the purification of the final product.[4][5]

Q2: I am observing a high-molecular-weight, non-polar byproduct in my reaction. Could this be the Wurtz coupling product?

A2: Yes, it is highly likely. The Wurtz coupling of this compound produces hexatriacontane (C36H74), a long-chain alkane with a significantly higher molecular weight and boiling point than the starting material or the desired product. This byproduct is also very non-polar. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can confirm its identity.

Q3: What are the primary causes of excessive Wurtz coupling during Grignard reagent formation?

A3: Several factors can promote the formation of the Wurtz coupling byproduct:

  • High Local Concentration of Alkyl Halide: Rapid addition of this compound can create localized areas of high concentration, increasing the probability of a newly formed Grignard reagent molecule reacting with an unreacted molecule of this compound instead of the magnesium surface.[4]

  • Elevated Reaction Temperature: Grignard reagent formation is an exothermic process.[6] Poor temperature control can lead to localized "hot spots" that accelerate the rate of the Wurtz coupling side reaction.[4]

  • Inactive Magnesium Surface: A passivating oxide layer on the magnesium turnings can slow down the rate of Grignard reagent formation, leaving unreacted this compound in the solution for a longer period, thus favoring the Wurtz coupling pathway.[5]

Q4: How can I modify my experimental setup to minimize Wurtz coupling?

A4: To suppress the Wurtz side reaction, consider the following strategies:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a steady and controllable reaction temperature.[4] This prevents the buildup of the unreacted alkyl halide.

  • Temperature Control: Maintain a low reaction temperature, typically below 10°C, using an ice bath to manage the exothermic nature of the Grignard formation.[4][6]

  • Magnesium Activation: Activate the magnesium turnings before the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension and gently heating until the color disappears.[6] This removes the oxide layer and provides a fresh, reactive surface.

  • Solvent Choice: While diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents, for certain substrates, the choice of solvent can influence the extent of Wurtz coupling.[4] For long-chain alkyl halides, diethyl ether is often preferred.

Q5: Are there alternative methods to form carbon-carbon bonds with this compound that avoid Wurtz coupling?

A5: Yes, a highly effective alternative is the use of Gilman reagents (lithium dialkylcuprates, R₂CuLi).[7][8] These organocuprate compounds are less reactive than Grignard reagents and are excellent for coupling with alkyl halides in Sₙ2-type reactions, known as the Corey-House synthesis.[7][9] This method is particularly useful for forming unsymmetrical alkanes with minimal formation of homocoupled byproducts.[9]

Troubleshooting Guide: Minimizing Wurtz Coupling of this compound

This guide provides a systematic approach to troubleshoot and minimize the formation of hexatriacontane during reactions involving this compound.

Problem: Low yield of the desired product and/or significant formation of a high-boiling, non-polar byproduct identified as hexatriacontane.
Analysis of Potential Causes and Recommended Solutions:
Potential Cause Recommended Solution Expected Outcome
High local concentration of this compound Employ slow, dropwise addition of the this compound solution to the magnesium suspension over an extended period (e.g., 40-60 minutes).Reduces the concentration of unreacted alkyl halide available for Wurtz coupling, favoring Grignard reagent formation.[4]
Poor temperature control Maintain the reaction temperature below 10°C using an ice bath throughout the addition of this compound.Lower temperatures decrease the rate of the competing Wurtz coupling reaction.[4]
Inactive magnesium surface Activate the magnesium turnings with a crystal of iodine or a few drops of 1,2-dibromoethane prior to the addition of this compound.[6]A clean, active magnesium surface promotes faster Grignard reagent formation, outcompeting the Wurtz pathway.
Inherent reactivity favoring Wurtz coupling Switch to a Gilman reagent-based approach (Corey-House synthesis). Prepare a lithium diorganocuprate and react it with this compound.Gilman reagents are highly selective for cross-coupling and significantly reduce or eliminate the formation of the homocoupled Wurtz product.[7][9]

Experimental Protocol: Optimized Grignard Reagent Formation from this compound

This protocol details a method for the preparation of octadecylmagnesium chloride with minimized formation of the Wurtz coupling byproduct, hexatriacontane.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Iodine (1 small crystal)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether (Et₂O)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Preparation: All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas to ensure anhydrous conditions.[6]

  • Magnesium Activation: Place the magnesium turnings in a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add a single crystal of iodine. Gently heat the flask with a heat gun under the inert atmosphere until the purple iodine vapor is observed and then disappears, indicating the activation of the magnesium surface.[6] Allow the flask to cool to room temperature.

  • Initiation: Add a small volume of anhydrous diethyl ether to cover the magnesium turnings. Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion (approx. 5-10%) of the this compound solution to the activated magnesium. The reaction should initiate, which is typically indicated by gentle bubbling and the appearance of a cloudy, grayish suspension.[6]

  • Slow Addition: Once the reaction has initiated, cool the flask in an ice bath to maintain a temperature below 10°C. Add the remaining this compound solution dropwise from the dropping funnel over a period of at least 60 minutes. A slow and controlled addition is critical to prevent a buildup of the alkyl halide concentration.[4]

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for another hour to ensure complete conversion. The resulting gray suspension is the Grignard reagent, ready for use in subsequent steps.

Visualizations

Wurtz_Troubleshooting_Workflow cluster_0 start Low Yield & High MW Byproduct Detected check_byproduct Analyze Byproduct (e.g., GC-MS) start->check_byproduct wurtz_confirmed Wurtz Coupling Confirmed (Byproduct is Hexatriacontane) check_byproduct->wurtz_confirmed Yes other_issues Investigate Other Side Reactions check_byproduct->other_issues No mitigation Implement Mitigation Strategies wurtz_confirmed->mitigation strategy1 Optimize Grignard Conditions (Temp, Addition Rate) mitigation->strategy1 strategy2 Activate Mg Surface mitigation->strategy2 strategy3 Switch to Gilman Reagent (Corey-House Synthesis) mitigation->strategy3

Caption: Troubleshooting workflow for identifying and mitigating Wurtz coupling.

Reaction_Pathways cluster_1 Reaction Pathways from this compound cluster_desired Desired Pathway cluster_undesired Undesired Side Reaction start This compound (C18H37Cl) grignard Octadecylmagnesium Chloride (C18H37MgCl) start->grignard + Mg (slow addition, low temp) wurtz Wurtz Coupling Product: Hexatriacontane (C36H74) start->wurtz + C18H37MgCl (high temp, high conc.) product Desired Product (via reaction with electrophile) grignard->product + Electrophile (E+)

Caption: Desired Grignard formation vs. undesired Wurtz coupling side reaction.

References

Troubleshooting low conversion rates in 1-Chlorooctadecane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 1-Chlorooctadecane. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with this compound is showing a very low conversion rate. What are the most common reasons?

Low conversion rates in reactions with this compound, a long-chain primary alkyl halide, can often be attributed to several factors:

  • Poor Solubility of Reactants: this compound is highly nonpolar, while many nucleophiles (especially inorganic salts) are polar and have limited solubility in organic solvents. This phase incompatibility can severely limit the reaction rate.[1][2]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in nucleophilic substitution reactions. For the likely S(_N)2 mechanism with a primary alkyl halide like this compound, polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.[3]

  • Weak Nucleophile: The strength of the nucleophile directly impacts the rate of an S(_N)2 reaction. If your nucleophile is too weak, the reaction may proceed very slowly or not at all.

  • Suboptimal Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions such as elimination, especially with sterically hindered or strongly basic nucleophiles. Conversely, a temperature that is too low may result in a sluggish reaction.

  • Presence of Water: Moisture can deactivate certain nucleophiles and catalysts, leading to lower conversion rates.

Q2: What is Phase-Transfer Catalysis (PTC) and why is it recommended for reactions with this compound?

Phase-Transfer Catalysis (PTC) is a technique used to facilitate reactions between reactants that are in different, immiscible phases (e.g., a water-insoluble organic phase and a water-soluble aqueous phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually the nucleophile) from the aqueous phase into the organic phase where it can react with the organic-soluble substrate, such as this compound.[4] This is highly beneficial for this compound reactions as it overcomes the solubility issues between the nonpolar alkyl halide and polar nucleophiles, leading to significantly higher reaction rates and yields.[5]

Q3: Can I use a different leaving group instead of chloride to improve the reaction rate?

Yes, the choice of leaving group significantly affects the rate of nucleophilic substitution. For alkyl halides, the reactivity order is I > Br > Cl > F.[6] This is because iodide and bromide are weaker bases and more stable as anions compared to chloride. Therefore, using 1-bromooctadecane (B154017) or 1-iodooctadecane (B1330385) would likely result in a faster reaction and potentially a higher conversion rate under the same conditions.[7][8]

Q4: What are the common side reactions to be aware of when working with this compound?

The most common side reaction in nucleophilic substitution reactions of alkyl halides is elimination (dehydrohalogenation), which forms an alkene.[9] For a primary alkyl halide like this compound, elimination is generally less favored than substitution. However, the use of a strong, sterically hindered base as the nucleophile, along with high reaction temperatures, can increase the likelihood of elimination as a competing pathway.[3]

Troubleshooting Guides

Issue 1: Low Conversion in Amination Reactions

Symptoms:

  • Low yield of the desired octadecylamine (B50001) or its derivatives.

  • Presence of unreacted this compound in the final product mixture.

  • Formation of quaternary ammonium salts as byproducts in subsequent alkylations.[10]

Possible Causes and Solutions:

Possible Cause Solution
Phase Incompatibility Employ a phase-transfer catalyst (PTC) such as a quaternary ammonium salt to facilitate the reaction between aqueous ammonia (B1221849) or an amine salt and the organic-soluble this compound.
Weak Nucleophilicity of Amine If using a neutral amine, consider converting it to its more nucleophilic conjugate base using a non-nucleophilic base.
Over-alkylation In the synthesis of primary or secondary amines, the product can react further with this compound. Use a large excess of the amine nucleophile to minimize this side reaction.
Inappropriate Solvent Use a polar aprotic solvent like DMF or acetonitrile (B52724) to enhance the nucleophilicity of the amine.

Experimental Protocol: Synthesis of Octadecylamine

One common method for the synthesis of octadecylamine is the reaction of this compound with ammonia.[11]

  • Reaction Setup: In a high-pressure reactor, combine this compound, a suitable solvent (e.g., ethanol), and a significant excess of aqueous ammonia.

  • Catalyst: Introduce a phase-transfer catalyst, such as a quaternary ammonium salt, to the mixture.

  • Reaction Conditions: Heat the mixture to a temperature typically in the range of 100-150°C. The reaction is carried out under pressure due to the volatility of ammonia.

  • Work-up: After the reaction is complete, cool the reactor, and carefully vent the excess ammonia. The product mixture is then neutralized with a base (e.g., NaOH) to liberate the free amine. The organic layer is separated, washed with water, and the solvent is removed under reduced pressure to yield crude octadecylamine.

  • Purification: The crude product can be purified by distillation or recrystallization.

Issue 2: Low Yield in Etherification Reactions (Williamson Ether Synthesis)

Symptoms:

  • Low yield of the desired stearyl ether.

  • Significant amount of unreacted this compound and/or the starting alcohol.

  • Formation of octadecene as a byproduct.

Possible Causes and Solutions:

Possible Cause Solution
Incomplete Deprotonation of Alcohol Ensure complete conversion of the starting alcohol to the alkoxide nucleophile by using a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂).
Phase Incompatibility For reactions with phenoxides or other polar alkoxides, a phase-transfer catalyst is highly effective.[12]
Elimination Side Reaction Use a less sterically hindered alkoxide if possible. Maintain the lowest effective reaction temperature to favor substitution over elimination.
Solvent Choice Polar aprotic solvents like DMF or DMSO are generally preferred for S(_N)2 reactions.

Experimental Protocol: Phase-Transfer Catalyzed Etherification with Sodium Phenoxide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in an inert organic solvent such as toluene (B28343) or xylene.

  • Reactants: Add sodium phenoxide and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture and wash it with water to remove the catalyst and any unreacted phenoxide. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude stearyl phenyl ether can be purified by column chromatography or recrystallization.

Quantitative Data

The following tables provide a summary of representative yields for reactions analogous to those involving this compound. Note that optimal conditions should be determined empirically for each specific reaction.

Table 1: Synthesis of Quaternary Ammonium Salts from Alkyl Halides

Alkyl HalideAmineCatalystSolventTemperature (°C)Time (h)Conversion/Yield (%)
Benzyl HalideTertiary AmineNoneWater-containing organic solvent70-902-595-100
1-BromobutaneAmideNoneNot SpecifiedNot SpecifiedNot Specified81-84
1-ChlorobutaneAmideNoneNot SpecifiedNot SpecifiedNot Specified80-82
IodoethaneAmideNoneNot SpecifiedNot SpecifiedNot Specified51-54

Data adapted from representative syntheses of quaternary ammonium salts.[13]

Table 2: Phase-Transfer Catalyzed Etherification

AlcoholAlkyl HalideCatalystBaseTemperature (°C)Time (h)Conversion/Yield (%)
1-Octanol1-ChlorobutaneAliquat 336Aq. NaOHNot SpecifiedNot Specified87-96
SolketalAlkyl BromideTBAIAq. KOH1002421-94
Oleyl AlcoholEpichlorohydrinTBABNaOH603-4High (unspecified)

Data adapted from various PTC etherification reactions.[12][14]

Visualizations

Signaling Pathways and Workflows

Troubleshooting_Low_Conversion start Low Conversion Rate in this compound Reaction check_solubility Are reactants fully dissolved? start->check_solubility ptc Employ Phase-Transfer Catalysis (PTC) check_solubility->ptc No check_nucleophile Is the nucleophile strong enough? check_solubility->check_nucleophile Yes ptc->check_nucleophile stronger_nucleophile Use a stronger nucleophile or activate the current one. check_nucleophile->stronger_nucleophile No check_solvent Is the solvent appropriate? check_nucleophile->check_solvent Yes stronger_nucleophile->check_solvent polar_aprotic Switch to a polar aprotic solvent (e.g., DMF, DMSO). check_solvent->polar_aprotic No check_temp Is the temperature optimized? check_solvent->check_temp Yes polar_aprotic->check_temp optimize_temp Systematically vary temperature (e.g., start at room temp, then gently heat). check_temp->optimize_temp No check_side_reactions Are there signs of elimination (e.g., octadecene)? check_temp->check_side_reactions Yes optimize_temp->check_side_reactions lower_temp Lower reaction temperature. Use a less hindered base. check_side_reactions->lower_temp Yes success Improved Conversion check_side_reactions->success No lower_temp->success

Caption: Troubleshooting workflow for low conversion rates.

Experimental_Workflow_PTC cluster_organic_phase Organic Phase (e.g., Toluene) cluster_aqueous_phase Aqueous Phase C18Cl This compound (R-Cl) Product Product (R-Nu) C18Cl->Product QCl Catalyst-Leaving Group Complex (Q+Cl-) C18Cl->QCl MCl Salt Byproduct (M+Cl-) QCl->MCl Catalyst Regeneration MNu Nucleophile Salt (M+Nu-) Catalyst_Cycle PTC Catalyst (Q+Nu-) MNu->Catalyst_Cycle Phase Transfer Catalyst_Cycle->C18Cl Nucleophilic Attack

Caption: Phase-Transfer Catalysis (PTC) experimental workflow.

References

Removal of unreacted 1-Chlorooctadecane from product mixture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted 1-Chlorooctadecane

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the removal of unreacted this compound from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence its removal?

Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. It is a colorless to pale yellow liquid or low-melting solid.[1][2][3] Key properties are summarized in the table below.

Q2: What are the most common methods for removing unreacted this compound?

The most common and effective methods leverage the differences in physical properties between this compound and the desired product. These techniques include:

  • Distillation (under vacuum): Ideal for separating liquids with significantly different boiling points.[4]

  • Column Chromatography: A versatile technique that separates compounds based on differences in polarity.[5][6]

  • Crystallization: An effective method for purifying solid products from soluble impurities like this compound.[7][8]

  • Liquid-Liquid Extraction: Used to separate compounds based on their differential solubilities in two immiscible liquid phases.[9]

Q3: How do I choose the right purification method for my product mixture?

The choice depends on several factors: the physical state of your product (solid or liquid), its thermal stability, and the difference in boiling point and polarity between your product and this compound. The decision workflow below can guide your selection process.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSignificance for Purification
Molecular Formula C₁₈H₃₇ClHigh molecular weight (288.94 g/mol ) contributes to its high boiling point.[10][11]
Boiling Point 348-350 °C (at 760 mmHg)[1]157-158 °C (at 1.5 mmHg)[3][12][13]The very high atmospheric boiling point makes vacuum distillation the preferred method for separation from lower-boiling products.
Melting Point 18-24 °C[1][14]It is often a liquid or a low-melting solid at room temperature, which is important for handling during chromatography and extraction.
Solubility Insoluble in water.[1][2][10]Soluble in organic solvents (e.g., hexane (B92381), ethanol, toluene, chloroform, dichloromethane).[10][13][15]Crucial for selecting solvents for extraction, chromatography, and crystallization. Its hydrophobicity allows for easy removal with aqueous washes from an organic solution if the product has some water solubility.
Polarity LowAs a long-chain alkyl halide, it is non-polar. This means it will have a strong affinity for non-polar solvents and weak adsorption on polar stationary phases like silica (B1680970) gel.

Workflow for Method Selection

The following diagram provides a logical workflow to help you select the most suitable primary purification technique.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Method: Vacuum Distillation
IssuePossible CauseSuggested Solution
Product and this compound are co-distilling. Boiling points are too close under the current vacuum.Improve the efficiency of your distillation column (e.g., use a longer Vigreux or packed column). Alternatively, try adjusting the pressure; a lower vacuum (higher pressure) may increase the boiling point separation.
Product is degrading. The distillation temperature ("pot temperature") is too high.Increase the vacuum (lower the pressure) to reduce the boiling point of your product. Ensure the heating mantle is not set too high.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add new, unused boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
Method: Column Chromatography
IssuePossible CauseSuggested Solution
Poor separation (co-elution). The solvent system (mobile phase) is too polar or not polar enough.This compound is very non-polar. To retain it longer on a normal-phase column (silica/alumina), use a less polar solvent system (e.g., increase the hexane content in a hexane/ethyl acetate (B1210297) mixture). If your product is also non-polar, consider reverse-phase chromatography where non-polar compounds are retained more strongly.[5]
Product is stuck on the column. The mobile phase is not polar enough to elute your product.Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% hexane and slowly increase the percentage of ethyl acetate or a more polar solvent.
Streaking or tailing of bands. The column was loaded with too much material, or the initial sample was not dissolved in the minimum amount of solvent.Use a larger column or reduce the amount of crude product loaded. Dissolve the sample in the smallest possible volume of the mobile phase (or a slightly stronger solvent) before loading.
Method: Crystallization
IssuePossible CauseSuggested Solution
Product does not crystallize upon cooling. The solution is not saturated; too much solvent was used.Gently heat the solution to evaporate some of the solvent and concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.[16]
An oil forms instead of crystals ("oiling out"). The solution is supersaturated, or the cooling process is too rapid. The melting point of the solid may be lower than the temperature of the solution.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Placing the flask in an insulated container (e.g., a beaker wrapped in glass wool) can help.
Impurity (this compound) is trapped in the crystals. The cooling was too fast, not allowing for the formation of a pure crystal lattice.Re-dissolve the crystals in the minimum amount of hot solvent and allow them to recrystallize more slowly (this is known as recrystallization).[8][17]

Experimental Protocols

Protocol 1: Removal by Vacuum Distillation

This method is suitable for thermally stable, liquid products with a boiling point at least 50°C lower than this compound under vacuum.

  • Setup: Assemble a vacuum distillation apparatus. Use a short-path distillation head for high-boiling compounds if necessary. Ensure all glass joints are properly sealed with vacuum grease.

  • Procedure: a. Place the crude product mixture into the distillation flask along with a magnetic stir bar or boiling chips. b. Connect the apparatus to a vacuum pump with a cold trap in between. c. Slowly reduce the pressure to the desired level (e.g., 1-2 mmHg). d. Begin stirring and gently heat the distillation flask using a heating mantle. e. Collect the fraction corresponding to the boiling point of your desired product. f. Unreacted this compound will remain in the distillation flask as a high-boiling residue.

  • Purity Check: Analyze the collected fraction(s) by GC or NMR to confirm the absence of this compound.

Protocol 2: Removal by Flash Column Chromatography

This method is ideal for products that have a different polarity than the non-polar this compound.

  • Solvent Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a system where the product has an Rf value of ~0.3, and this compound has an Rf > 0.8 (e.g., a high percentage of hexane in a hexane/ethyl acetate mixture).

  • Column Packing: a. Pack a glass column with silica gel using the selected eluent (wet slurry packing is recommended). b. Ensure the silica bed is compact and level. Add a thin layer of sand on top.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane. b. Alternatively, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: a. Add the eluent to the column and apply positive pressure (using a pump or inert gas). b. The non-polar this compound will elute from the column very quickly. Collect this forerun. c. Continue eluting and collect fractions. If necessary, gradually increase the solvent polarity to elute your desired product.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Removal by Crystallization

This protocol is effective if the desired product is a solid at room temperature and this compound is a liquid or soluble impurity.

  • Solvent Selection: Find a solvent in which your product is highly soluble at high temperatures but poorly soluble at low temperatures, while this compound remains soluble at low temperatures.[6] Common choices include hexanes, ethanol, or isopropanol.

  • Dissolution: Place the crude mixture in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., in a hot water bath) with swirling until the solid product fully dissolves.[16]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote even slower cooling, you can place it in an insulated container. Do not disturb the flask during this process.[7]

  • Crystal Formation: Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the ice-cold crystallization solvent to remove any residual this compound adhered to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

Technical Support Center: Nucleophilic Substitution of 1-Chlorooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 1-chlorooctadecane.

Impact of Solvent on Reaction Efficiency: A Quantitative Overview

Table 1: Illustrative Impact of Solvent on the Reaction of this compound with Sodium Azide (B81097)

SolventSolvent TypeRelative Rate Constant (k_rel)Typical Reaction Time (h)Typical Yield (%)
N,N-Dimethylformamide (DMF)Polar Aprotic~150012 - 24> 90
AcetonePolar Aprotic~30024 - 4880 - 90
AcetonitrilePolar Aprotic~25024 - 4875 - 85
Ethanol (B145695)Polar Protic~272 - 120< 40
MethanolPolar Protic1> 120< 30

Experimental Protocols

Protocol 1: Synthesis of 1-Azidooctadecane (B6308919) via S(_N)2 Reaction in a Polar Aprotic Solvent (DMF)

Objective: To synthesize 1-azidooctadecane from this compound with high yield and efficiency.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN(_3)) (1.5 eq)[1]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.[1]

  • Heat the reaction mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.[1]

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Logical Workflow for Solvent Selection in S(_N)2 Reactions

Solvent_Effect_SN2 cluster_substrate Substrate Properties cluster_mechanism Reaction Mechanism cluster_solvent_choice Solvent Selection cluster_outcome Reaction Outcome Substrate This compound (Primary Alkyl Halide) Mechanism Favors SN2 Pathway Substrate->Mechanism Solvent_Type Choice of Solvent Mechanism->Solvent_Type Polar_Aprotic Polar Aprotic (e.g., DMF, Acetone) Solvent_Type->Polar_Aprotic Preferred Polar_Protic Polar Protic (e.g., Ethanol, Methanol) Solvent_Type->Polar_Protic Not Preferred Outcome_Aprotic High Reaction Rate High Yield Polar_Aprotic->Outcome_Aprotic Outcome_Protic Low Reaction Rate Low Yield Polar_Protic->Outcome_Protic

Caption: Solvent selection workflow for the SN2 reaction of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Inactive nucleophile. 2. Inappropriate solvent choice (e.g., polar protic). 3. Insufficient reaction temperature or time. 4. Wet reagents or solvent.1. Use fresh, high-purity sodium azide. 2. Switch to a polar aprotic solvent like DMF or acetone. 3. Increase the reaction temperature (within stable limits of reactants) and/or extend the reaction time, monitoring by TLC. 4. Use anhydrous solvents and dry all glassware thoroughly.
Formation of side products 1. Elimination (E2) reaction competing with substitution (SN2). 2. Presence of water leading to hydrolysis.1. Use a less basic nucleophile if possible. Ensure the temperature is not excessively high. 2. Ensure all reagents and solvents are anhydrous.
Reaction is very slow 1. Use of a polar protic solvent which solvates the nucleophile. 2. Low reaction temperature. 3. Poor quality of reagents.1. Change to a polar aprotic solvent to "free" the nucleophile. 2. Increase the reaction temperature. 3. Verify the purity of this compound and the nucleophile.
Difficulty in product isolation 1. Emulsion formation during workup. 2. Product is soluble in the aqueous phase.1. Add brine to the separatory funnel to break the emulsion. 2. Perform multiple extractions with a suitable organic solvent.

Frequently Asked Questions (FAQs)

Q1: Why is a polar aprotic solvent like DMF recommended for the nucleophilic substitution of this compound?

A1: this compound is a primary alkyl halide, which strongly favors the S(_N)2 mechanism. In an S(_N)2 reaction, the rate is dependent on the concentration and reactivity of both the substrate and the nucleophile. Polar aprotic solvents, like DMF, are ideal because they can dissolve the ionic nucleophile (e.g., sodium azide) but do not strongly solvate the anion (the nucleophile). This "naked" nucleophile is more reactive and leads to a faster reaction rate.

Q2: What happens if I use a polar protic solvent like ethanol?

A2: Polar protic solvents, such as ethanol or methanol, have acidic protons that can form hydrogen bonds with the nucleophile. This solvation shell around the nucleophile stabilizes it and reduces its reactivity, significantly slowing down the S(_N)2 reaction. This is why reactions in polar protic solvents are much slower and often result in lower yields for S(_N)2 processes.

Q3: Can this reaction proceed via an S(_N)1 mechanism?

A3: It is highly unlikely for this compound to react via an S(_N)1 mechanism. The S(_N)1 mechanism involves the formation of a carbocation intermediate. Primary carbocations are very unstable and therefore, primary alkyl halides like this compound do not readily undergo S(_N)1 reactions.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is placed on a TLC plate alongside a spot of the starting material (this compound). As the reaction progresses, the spot corresponding to the starting material will diminish, and a new spot for the product (e.g., 1-azidooctadecane) will appear. The reaction is considered complete when the starting material spot is no longer visible.

Q5: What safety precautions should I take when working with sodium azide?

A5: Sodium azide is highly toxic and can be explosive, especially when heated or in contact with acids or heavy metals. Always handle sodium azide in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid contact with skin and eyes. Do not mix sodium azide with acids, as this can generate highly toxic and explosive hydrazoic acid. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.

References

Technical Support Center: Temperature Control in Large-Scale Synthesis of 1-Chlorooctadecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing temperature during the large-scale synthesis of 1-chlorooctadecane and its derivatives. Accurate temperature control is critical for ensuring high yield, purity, and safety of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a large scale?

A1: The two primary industrial methods for synthesizing this compound involve the reaction of 1-octadecanol with either thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.[1] The choice of method often depends on factors such as desired purity, cost, and available equipment.

Q2: How does reaction temperature affect the yield and purity of this compound?

A2: Temperature is a critical parameter in the synthesis of this compound. Optimal temperature control is essential for maximizing yield and purity.[2][3] Generally, higher temperatures increase the reaction rate, but can also lead to the formation of byproducts through side reactions such as elimination (forming octadecene) or ether formation.[4][5] Conversely, temperatures that are too low may result in an incomplete reaction and lower yields.

Q3: What are the main byproducts to expect, and how are they related to temperature?

A3: The primary byproduct of concern is octadecene, which is formed via an elimination reaction. This side reaction is favored at higher temperatures.[4] Another potential byproduct is dioctadecyl ether, which can form if unreacted 1-octadecanol attacks the newly formed this compound, a reaction also more likely at elevated temperatures.[5]

Q4: What are the safety concerns related to temperature control in this synthesis?

A4: The reaction of 1-octadecanol with chlorinating agents like thionyl chloride can be exothermic.[5] On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature, known as a thermal runaway, which can cause the reaction to become uncontrollable and potentially hazardous. It's also important to note that thionyl chloride decomposes at temperatures above 140°C, releasing toxic gases.

Troubleshooting Guide

This guide addresses common issues encountered during the large-scale synthesis of this compound derivatives.

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify the reaction temperature is within the optimal range for the chosen method. For thionyl chloride, a range of 0-25°C is often recommended.[4] For the HCl gas method, temperatures around 150°C are used.[6] - Increase reaction time or consider a moderate temperature increase, monitoring for byproduct formation.[5] - Ensure efficient mixing to promote contact between reactants.
Reagent Decomposition - If using thionyl chloride, ensure the reaction temperature does not significantly exceed the recommended range, as it can decompose. - Use fresh, high-purity reagents.[4]
Side Reactions - Lower the reaction temperature to minimize the formation of elimination (octadecene) and ether byproducts.[4][5]

Issue 2: High Levels of Impurities in the Final Product

Possible Cause Troubleshooting Steps
Suboptimal Temperature - For the thionyl chloride method, high temperatures can favor the formation of octadecene. Maintain a temperature range of 0-25°C.[4] - Localized overheating due to poor mixing can also lead to byproduct formation. Ensure vigorous and uniform stirring.[5]
Presence of Water - Moisture will react with thionyl chloride, reducing its effectiveness and potentially leading to other side reactions. Use anhydrous solvents and thoroughly dry all glassware.[4]
Incorrect Reagent Stoichiometry - An excess of 1-octadecanol at higher temperatures can promote ether formation.[5] Ensure the correct molar ratios of reactants are used.

Issue 3: Uncontrolled Exotherm or Runaway Reaction

Possible Cause Troubleshooting Steps
Rapid Reagent Addition - Add the chlorinating agent (e.g., thionyl chloride) slowly and in a controlled manner to allow for efficient heat dissipation.[5]
Inadequate Cooling - Ensure the cooling system (e.g., jacketed reactor with a chiller) has sufficient capacity for the scale of the reaction.[5] - Maintain good thermal contact between the reaction vessel and the cooling medium.
Poor Mixing - Inefficient stirring can lead to localized "hot spots" where the reaction rate accelerates, potentially initiating a runaway. Use an overhead stirrer for larger volumes to ensure efficient mixing.[5]

Quantitative Data Summary

The following tables summarize the expected impact of temperature on the synthesis of this compound.

Table 1: Effect of Temperature on Reaction with Thionyl Chloride

Temperature RangeExpected YieldExpected PurityPotential Issues
0-25°CGood to HighHighSlower reaction rate.[4]
25-50°CHighModerate to HighIncreased risk of elimination and ether formation.[4][5]
>50°CVariable to LowLowSignificant byproduct formation, potential for reagent decomposition.[4]

Table 2: Effect of Temperature on Reaction with HCl Gas

Temperature RangeExpected YieldExpected PurityPotential Issues
130-140°CModerateModerateSlower reaction rate, potentially incomplete conversion.
140-160°CHighHighOptimal range for this method.[6]
>160°CHighModerate to LowIncreased potential for charring and other degradation byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride (Low-Temperature Method)

Materials:

  • 1-Octadecanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Ice-cold water for quenching

  • Saturated sodium bicarbonate solution

Procedure:

  • In a jacketed reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 1-octadecanol in the anhydrous solvent.

  • Cool the reactor to 0°C using a circulating chiller.

  • Slowly add thionyl chloride dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5-10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound using Hydrogen Chloride Gas (High-Temperature Method)

Materials:

  • 1-Octadecanol

  • Hydrogen chloride (HCl) gas

  • Catalyst (e.g., N-n-octylalkylpyridinium chloride)[6]

Procedure:

  • Charge a jacketed glass reactor equipped with a mechanical stirrer and a gas inlet tube with the catalyst.[6]

  • Heat the reactor to 150°C.[6]

  • Slowly feed molten 1-octadecanol into the reactor over a period of several hours.[6]

  • Simultaneously, bubble a continuous stream of dry HCl gas through the reaction mixture.[6]

  • Continuously remove the water formed during the reaction by distillation to drive the equilibrium towards the product.[6]

  • After the addition of 1-octadecanol is complete, continue stirring at 150°C with HCl gas flow for an additional period to ensure complete conversion.

  • Discontinue the HCl flow and cool the reaction mixture.

  • The product can be purified by vacuum distillation.

Visualizations

Troubleshooting_Workflow start Problem Identified low_yield Low Yield start->low_yield high_impurities High Impurities start->high_impurities exotherm Uncontrolled Exotherm start->exotherm check_temp Check Reaction Temperature low_yield->check_temp check_reagents Verify Reagent Purity & Stoichiometry low_yield->check_reagents high_impurities->check_temp check_mixing Evaluate Mixing Efficiency high_impurities->check_mixing high_impurities->check_reagents exotherm->check_mixing check_addition_rate Review Reagent Addition Rate exotherm->check_addition_rate check_cooling Assess Cooling System Capacity exotherm->check_cooling adjust_temp Adjust Temperature check_temp->adjust_temp Suboptimal improve_mixing Improve Mixing check_mixing->improve_mixing Inefficient use_fresh_reagents Use Fresh/Pure Reagents check_reagents->use_fresh_reagents Impure/Incorrect slow_addition Slow Reagent Addition check_addition_rate->slow_addition Too Fast upgrade_cooling Upgrade Cooling System check_cooling->upgrade_cooling Inadequate solution Problem Resolved adjust_temp->solution improve_mixing->solution use_fresh_reagents->solution slow_addition->solution upgrade_cooling->solution

Caption: Troubleshooting workflow for large-scale this compound synthesis.

Experimental_Workflow_SOCl2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 1-Octadecanol in Anhydrous Solvent cool Cool to 0°C dissolve->cool add_socl2 Slowly Add SOCl₂ (T < 10°C) cool->add_socl2 warm_stir Warm to RT & Stir add_socl2->warm_stir quench Quench with Ice-Cold Water warm_stir->quench wash Wash with H₂O & NaHCO₃ quench->wash dry_concentrate Dry & Concentrate wash->dry_concentrate distill Vacuum Distillation dry_concentrate->distill final_product final_product distill->final_product Pure this compound

Caption: Experimental workflow for the low-temperature synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the SN2 Reactivity of 1-Chlorooctadecane and 1-Bromooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of 1-chlorooctadecane and 1-bromooctadecane (B154017) in bimolecular nucleophilic substitution (SN2) reactions. The choice of alkyl halide is a critical factor in the synthesis of long-chain organic molecules, impacting reaction rates, yields, and overall efficiency. This document outlines the fundamental principles governing the reactivity of these two substrates, presents relevant data, and provides detailed experimental protocols for their evaluation.

Executive Summary

In SN2 reactions, 1-bromooctadecane is a significantly more reactive substrate than this compound. This difference in reactivity is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, which facilitates its cleavage in the concerted, single-step mechanism of an SN2 reaction. This leads to a lower activation energy and, consequently, a faster reaction rate for 1-bromooctadecane under identical conditions.

Theoretical Background: The SN2 Reaction

The SN2 reaction is a cornerstone of organic synthesis, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon atom, and a leaving group departs simultaneously.[1][2] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, exhibiting second-order kinetics.[1][2]

Rate = k[Alkyl Halide][Nucleophile]

Several factors influence the rate of an SN2 reaction, including the structure of the substrate, the strength of the nucleophile, the solvent, and the nature of the leaving group.[3] For primary alkyl halides like this compound and 1-bromooctadecane, steric hindrance is minimal, making the leaving group ability the dominant factor in determining their relative reactivity.[4][5]

Data Presentation: A Quantitative Comparison

SubstrateLeaving GroupRelative Rate Constant (k_rel)
1-Bromooctadecane Br⁻~1
This compound Cl⁻~0.02

Note: The data presented is a generalized relative rate for primary alkyl bromides versus primary alkyl chlorides in SN2 reactions. The trend of Br⁻ being a better leaving group than Cl⁻ is consistent across a wide range of primary alkyl halides.[6]

The enhanced reactivity of 1-bromooctadecane in SN2 reactions is rooted in the properties of the leaving group:

  • Bond Strength: The carbon-bromine (C-Br) bond has a lower bond dissociation energy (approximately 285 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (approximately 340 kJ/mol). A weaker bond is more easily broken in the transition state, leading to a lower activation energy for the reaction.

  • Polarizability: The bromide ion is larger and more polarizable than the chloride ion. This increased polarizability allows for a more effective distribution of the developing negative charge in the SN2 transition state, thus stabilizing it and lowering the activation energy.

  • Basicity: Weaker bases are better leaving groups. Bromide is a weaker base than chloride, making it a more stable species in solution upon its departure.[6]

Experimental Protocols

To empirically determine and compare the reactivity of this compound and 1-bromooctadecane, a competition experiment can be performed. This protocol is designed to be monitored by gas chromatography (GC) to determine the relative consumption of the two starting materials.

Objective:

To determine the relative reactivity of this compound and 1-bromooctadecane in an SN2 reaction with sodium iodide in acetone.

Materials:
  • This compound

  • 1-Bromooctadecane

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

  • Dichloromethane (for workup)

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Gas chromatograph (GC) with a suitable column (e.g., nonpolar capillary column)

Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.44 g, 5 mmol) and 1-bromooctadecane (e.g., 1.67 g, 5 mmol).

  • Dissolve the alkyl halides in 50 mL of anhydrous acetone.

  • In a separate flask, dissolve sodium iodide (e.g., 0.75 g, 5 mmol) in 25 mL of anhydrous acetone. This creates a limiting amount of the nucleophile.

  • Reaction Execution: While stirring the solution of alkyl halides, add the sodium iodide solution.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 50-60 °C) using a heating mantle.[7]

  • As the reaction proceeds, a white precipitate of sodium chloride and sodium bromide will form.[8]

  • Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 30, 60, 90, and 120 minutes).

  • Workup of Aliquots: For each aliquot, quench the reaction by adding it to a test tube containing 5 mL of deionized water.

  • Extract the organic components with 2 mL of dichloromethane.

  • Wash the organic layer with 2 mL of deionized water, followed by 2 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the dried organic layer by gas chromatography (GC) to determine the relative peak areas of the unreacted this compound and 1-bromooctadecane.

Data Analysis:

By comparing the relative decrease in the peak areas of this compound and 1-bromooctadecane over time, their relative reaction rates can be determined. The substrate that is consumed more rapidly is the more reactive species.

Mandatory Visualization

SN2_Reactivity_Comparison cluster_substrates Substrates cluster_reaction SN2 Reaction cluster_factors Key Differentiating Factor 1-Bromooctadecane 1-Bromooctadecane Nucleophilic Attack Nucleophilic Attack 1-Bromooctadecane->Nucleophilic Attack Faster Rate This compound This compound This compound->Nucleophilic Attack Slower Rate Transition State Transition State Nucleophilic Attack->Transition State Product Formation Product Formation Transition State->Product Formation Leaving Group Ability Leaving Group Ability Leaving Group Ability->1-Bromooctadecane Better Leaving Group (Br⁻) Leaving Group Ability->this compound Poorer Leaving Group (Cl⁻)

Caption: Comparative reactivity of 1-bromooctadecane and this compound in SN2 reactions.

Conclusion

For synthetic applications requiring a nucleophilic substitution on an 18-carbon chain, 1-bromooctadecane is the superior choice over this compound for SN2 reactions. Its greater reactivity allows for milder reaction conditions, shorter reaction times, and potentially higher yields. While this compound can undergo SN2 reactions, it will require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve comparable results. The provided experimental protocol offers a robust method for quantifying this reactivity difference in a laboratory setting.

References

Comparative analysis of octadecyl halides for surface modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of surfaces at the molecular level is a cornerstone of advancements in fields ranging from drug delivery and biomedical devices to materials science. The formation of self-assembled monolayers (SAMs) is a fundamental technique to precisely control the physicochemical properties of a substrate, such as wettability, biocompatibility, and chemical reactivity. Long-chain alkyl halides, particularly octadecyl halides, offer a versatile platform for creating robust and well-ordered hydrophobic surfaces.

This guide provides a comparative analysis of octadecyl halides—octadecyl fluoride (B91410), octadecyl chloride, octadecyl bromide, and octadecyl iodide—for their application in surface modification. The comparison is based on established principles of chemical reactivity and available experimental data.

Principles of Reactivity in Octadecyl Halides

The efficacy of octadecyl halides in surface modification is primarily dictated by the nature of the carbon-halogen (C-X) bond. The reactivity of these compounds in nucleophilic substitution reactions, a common mechanism for forming covalent bonds with a substrate, is inversely related to the strength of the C-X bond.

The bond dissociation energy of the carbon-halogen bond increases in the order C-I < C-Br < C-Cl < C-F.[1][2][3][4] Consequently, the reactivity of octadecyl halides follows the reverse order:

Octadecyl Iodide > Octadecyl Bromide > Octadecyl Chloride > Octadecyl Fluoride

This trend suggests that octadecyl iodide is the most reactive and, therefore, would be expected to form self-assembled monolayers more readily or under milder conditions compared to the other halides. Conversely, the high strength of the carbon-fluorine bond renders octadecyl fluoride significantly less reactive, making it an uncommon choice for the formation of SAMs through direct nucleophilic substitution.[2]

Performance Comparison of Octadecyl Halides

The following table summarizes the key performance indicators for surface modification using different octadecyl halides. It is important to note that while octadecylsilanes (a derivative of octadecyl chloride) are well-studied, comprehensive comparative experimental data for all four octadecyl halides is not extensively available in the scientific literature. The data presented for octadecyl bromide and iodide are based on general principles of alkyl halide reactivity and limited available studies. Octadecyl fluoride is generally not used for this application due to its low reactivity.

PropertyOctadecyl FluorideOctadecyl Chloride (as Trichlorosilane)Octadecyl BromideOctadecyl Iodide
Reactivity Very LowModerateHighVery High
Typical Substrates Not commonly usedSilica, Glass, Metal OxidesMica, Halogenated SurfacesSurfaces amenable to nucleophilic substitution
Water Contact Angle Not available~105° - 113°Expected to be high (~110°)Expected to be high (~110°)
Surface Free Energy Not availableLowExpected to be lowExpected to be low
Monolayer Stability Not applicableHigh (covalent Si-O-Si bonds)Moderate to HighModerate to High
Reaction Conditions Harsh conditions likely requiredMild to moderateMildVery mild

Experimental Protocols

Detailed experimental protocols for surface modification are highly dependent on the specific substrate and the octadecyl halide used. Below are generalized protocols for the more commonly employed octadecyl halides.

Surface Modification using Octadecyltrichlorosilane (OTS)

This protocol is suitable for hydroxylated surfaces like silicon wafers with a native oxide layer, glass, and other metal oxides.

Materials:

  • Substrate (e.g., silicon wafer, glass slide)

  • Octadecyltrichlorosilane (OTS)

  • Anhydrous solvent (e.g., toluene (B28343) or hexane)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas

  • Beakers and glassware

  • Ultrasonic bath

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • The substrate is first cleaned with a piranha solution for 15-30 minutes to remove organic residues and to generate a high density of surface hydroxyl (-OH) groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with deionized water and dry with a stream of nitrogen gas.

  • Preparation of OTS Solution:

    • In a moisture-free environment (e.g., a glove box), prepare a dilute solution of OTS (typically 1-5 mM) in an anhydrous solvent.

  • SAM Formation:

    • Immerse the cleaned and dried substrate in the OTS solution for a period ranging from 30 minutes to several hours at room temperature. The reaction time can be optimized based on the desired monolayer quality.

  • Rinsing and Curing:

    • Remove the substrate from the OTS solution and rinse thoroughly with the anhydrous solvent to remove any physisorbed molecules.

    • Finally, rinse with ethanol (B145695) or isopropanol (B130326) and dry with a stream of nitrogen.

    • The monolayer can be cured by heating at a moderate temperature (e.g., 100-120 °C) for about an hour to promote the formation of a stable siloxane network.

Surface Modification using Octadecyltrimethylammonium Bromide (OTAB) on Mica

This protocol describes the formation of a self-assembled monolayer of a cationic surfactant on a negatively charged surface like mica.[5][6]

Materials:

  • Muscovite (B576469) mica sheets

  • Octadecyltrimethylammonium bromide (OTAB)

  • High-purity water

  • Ethanol

  • Beakers and glassware

Procedure:

  • Substrate Preparation:

    • Cleave the muscovite mica to expose a fresh, atomically flat surface.

  • Preparation of OTAB Solution:

    • Prepare a solution of OTAB in high-purity water at a concentration below its critical micelle concentration.

  • SAM Formation:

    • Immerse the freshly cleaved mica substrate in the OTAB solution. The deposition can be carried out at various temperatures (e.g., 22-50 °C) to control the kinetics of monolayer formation.[5] The immersion time can range from minutes to hours.

  • Rinsing and Drying:

    • Gently remove the substrate from the solution and rinse with high-purity water and then with ethanol.

    • Dry the substrate with a gentle stream of nitrogen gas.

Visualizing the Surface Modification Process

The following diagrams illustrate the key concepts in the surface modification process using octadecyl halides.

G cluster_reactivity Reactivity of Octadecyl Halides I Octadecyl Iodide Br Octadecyl Bromide I->Br More Reactive Cl Octadecyl Chloride Br->Cl More Reactive F Octadecyl Fluoride Cl->F More Reactive

Caption: Reactivity trend of octadecyl halides for surface modification.

G cluster_workflow General Workflow for Surface Modification A Substrate Preparation B Preparation of Octadecyl Halide Solution A->B C Self-Assembled Monolayer Formation B->C D Rinsing and Drying C->D E Characterization D->E

Caption: A generalized workflow for surface modification using octadecyl halides.

G cluster_mechanism Surface Modification Mechanism (Example: Silanization) Substrate Substrate with -OH groups Condensation Condensation and Covalent Bonding Substrate->Condensation Silane Octadecyltrichlorosilane (R-SiCl3) Hydrolysis Hydrolysis of -SiCl3 to -Si(OH)3 Silane->Hydrolysis Hydrolysis->Condensation SAM Stable Self-Assembled Monolayer Condensation->SAM

Caption: Schematic of surface modification via silanization.

References

Economic comparison of 1-Chlorooctadecane and 1-Bromooctadecane in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Economic Comparison of 1-Chlorooctadecane and 1-Bromooctadecane in Synthesis

Introduction

This compound and 1-Bromooctadecane are pivotal long-chain haloalkanes, serving as crucial intermediates in the synthesis of a diverse array of specialty chemicals. Their applications span from the production of surfactants and quaternary ammonium (B1175870) compounds to their use as building blocks for active pharmaceutical ingredients (APIs). The selection of either a chlorinated or brominated starting material can profoundly influence the economic landscape of a synthetic process, affecting not only the cost of raw materials but also reaction efficiencies and downstream processing requirements. This guide offers an objective, data-driven comparison of the synthesis of this compound and 1-Bromooctadecane, originating from the common precursor, 1-octadecanol. It is designed to empower researchers, scientists, and professionals in drug development to make well-informed decisions tailored to their specific synthetic needs.

Economic Comparison

A thorough economic evaluation for the synthesis of this compound and 1-Bromooctadecane necessitates a granular analysis of raw material expenditures, the efficiency of the chemical conversion as indicated by the reaction yield, and ancillary process-related costs, including energy consumption and waste management. The subsequent table encapsulates the essential quantitative data for this comparative analysis. The prices of raw materials have been collated from various suppliers of bulk quantities and have been standardized to present a comparative cost per mole of the final product, predicated on the cited yields.

Table 1: Economic and Process Comparison of this compound and 1-Bromooctadecane Synthesis

ParameterThis compound Synthesis1-Bromooctadecane Synthesis
Starting Material 1-Octadecanol1-Octadecanol
Reagent(s) Hydrogen Chloride (gas)Hydrobromic Acid (48% aq.), Sulfuric Acid
Reported Yield ~99.8%[1][2][3]95-98%[4]
Estimated Raw Material Cost per Mole of Product *~$5.50 - $6.50~$8.00 - $9.50
Energy Consumption Moderate to High (requires heating to 150 °C and distillation)[1][2][3][5]Moderate (reflux at 80-90 °C and vacuum distillation)[4][6]
Waste Disposal Primarily aqueous waste.Aqueous waste containing bromide and sulfate (B86663) salts. Halogenated waste disposal costs can be significant.[1][7][8][9]
Process Notes A semi-continuous process has been described. The handling of gaseous HCl can present challenges. A high conversion rate minimizes the need for extensive downstream purification.[1][2][3]In-situ generation of HBr from HBr and H2SO4 is a common method. There is potential for side reactions and the formation of impurities that necessitate careful purification.[4]

Disclaimer: The estimated raw material costs are based on publicly available bulk pricing data and are subject to market fluctuations. These values are intended for comparative purposes only and may not reflect the actual procurement costs for a specific organization.

Key Factors Influencing Economic Viability

Economic_Comparison cluster_chloro This compound Synthesis cluster_bromo 1-Bromooctadecane Synthesis chloro_raw_materials Raw Materials - 1-Octadecanol - Hydrogen Chloride economic_viability Economic Viability chloro_raw_materials->economic_viability Lower Reagent Cost chloro_process Process - High Yield (~99.8%) - Semi-continuous chloro_process->economic_viability Higher Throughput chloro_downstream Downstream - Minimal Purification - Aqueous Waste chloro_downstream->economic_viability Lower Purification Cost bromo_raw_materials Raw Materials - 1-Octadecanol - Hydrobromic Acid - Sulfuric Acid bromo_raw_materials->economic_viability Higher Reagent Cost bromo_process Process - High Yield (95-98%) - Batch Process bromo_process->economic_viability Slightly Lower Yield bromo_downstream Downstream - Purification Required - Brominated/Sulfated Waste bromo_downstream->economic_viability Higher Purification & Waste Cost

Caption: Factors influencing the economic viability of this compound vs. 1-Bromooctadecane synthesis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and 1-Bromooctadecane from 1-octadecanol, based on procedures described in the literature.

Synthesis of this compound via Gas-Phase Hydrochlorination

This procedure is adapted from a described semi-continuous industrial process.[1][2][3]

Materials:

  • 1-Octadecanol

  • Anhydrous Hydrogen Chloride gas

  • Nitrogen gas (for inerting)

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, gas inlet tube, and a distillation setup for water removal

  • Heating and cooling system for the reactor jacket

  • Mass flow controller for hydrogen chloride gas

  • Feed pump for molten 1-octadecanol

Procedure:

  • The reactor is rendered inert by purging with nitrogen gas.

  • The reactor is heated to 150 °C.

  • A continuous stream of anhydrous hydrogen chloride gas is introduced into the reactor at a slight stoichiometric excess.

  • Molten 1-octadecanol is continuously fed into the reactor over a period of several hours.

  • The water formed during the reaction is continuously removed by distillation.

  • After the addition of 1-octadecanol is complete, the reaction is allowed to proceed for an additional period to ensure complete conversion.

  • The crude this compound is then cooled. Given the high conversion rate, minimal purification may be required, potentially limited to a simple filtration or wash.

Synthesis of 1-Bromooctadecane using Hydrobromic and Sulfuric Acids

This procedure is based on a described laboratory and pilot-scale synthesis.[4]

Materials:

  • 1-Octadecanol

  • 48% Hydrobromic Acid

  • Concentrated Sulfuric Acid (98%)

  • 5% Sodium Bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

  • Heating mantle

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask, add 48% hydrobromic acid.

  • With stirring, slowly add concentrated sulfuric acid. An exotherm and the evolution of some hydrogen bromide gas may be observed.

  • Add 1-octadecanol to the mixture.

  • Slowly add another portion of concentrated sulfuric acid with continued stirring.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 8-10 hours.

  • Cool the reaction mixture to room temperature. The product will form a separate organic layer.

  • Transfer the mixture to a separatory funnel and separate the lower aqueous layer.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acids.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude 1-Bromooctadecane by vacuum distillation.

General Experimental Workflow

Experimental_Workflow start Start: 1-Octadecanol reaction Reaction with Halogenating Agent (e.g., HCl or HBr/H2SO4) start->reaction separation Phase Separation (if applicable) reaction->separation neutralization Neutralization Wash (e.g., NaHCO3 solution) separation->neutralization water_wash Water Wash neutralization->water_wash drying Drying (e.g., Anhydrous Na2SO4) water_wash->drying filtration Filtration drying->filtration purification Purification (e.g., Vacuum Distillation) filtration->purification product Final Product: 1-Halo-octadecane purification->product

References

A Comparative Guide to the Reactivity of 1-Chlorooctadecane and 1-Iodooctadecane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the strategic selection of starting materials is paramount to achieving desired reaction outcomes efficiently. Alkyl halides are fundamental building blocks, and their reactivity in nucleophilic substitution reactions is a critical consideration. This guide provides an objective comparison of the relative reactivity of two long-chain alkyl halides: 1-chlorooctadecane and 1-iodooctadecane (B1330385), supported by established chemical principles and representative experimental data.

Executive Summary

1-Iodooctadecane is a significantly more reactive substrate in bimolecular nucleophilic substitution (SN2) reactions compared to this compound. This enhanced reactivity is primarily attributed to the superior leaving group ability of the iodide ion (I⁻) versus the chloride ion (Cl⁻). The carbon-iodine bond is weaker and the iodide ion is a more stable, weaker base in solution, both of which contribute to a lower activation energy for the SN2 transition state. Consequently, reactions involving 1-iodooctadecane proceed at a much faster rate, often leading to higher yields under milder conditions than those required for this compound.

Data Presentation: Quantitative Comparison of Reactivity

Substrate (Proxy)Leaving GroupRelative Rate Constant (k_rel)
1-IodobutaneI⁻~30,000
1-ChlorobutaneCl⁻~200

Note: The data presented is for n-butyl halides in a typical SN2 reaction and is used to illustrate the expected relative reactivity of 1-iodooctadecane and this compound. The trend of I⁻ > Cl⁻ as a leaving group is consistent across primary alkyl halides.

The data clearly indicates that the primary alkyl iodide is orders of magnitude more reactive than the corresponding primary alkyl chloride in an SN2 reaction.

Fundamental Principles of Reactivity

The disparity in reactivity between 1-iodooctadecane and this compound in SN2 reactions is rooted in the properties of the halogen leaving group:

  • Bond Strength: The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break during the transition state of the reaction, leading to a lower activation energy and a faster reaction rate.[1]

  • Leaving Group Stability: The stability of the leaving group as an anion is crucial. Iodide (I⁻) is a larger, more polarizable, and less basic anion than chloride (Cl⁻). Its negative charge is dispersed over a larger volume, making it more stable in solution. Good leaving groups are typically weak bases, and iodide is the conjugate base of a very strong acid (HI), while chloride is the conjugate base of a strong acid (HCl).[2][3][4]

Experimental Protocols: Comparative Analysis of Reactivity via the Finkelstein Reaction

The Finkelstein reaction provides a straightforward and effective method for comparing the reactivity of alkyl chlorides and alkyl iodides in an SN2 reaction.[5][6] The reaction involves the treatment of an alkyl halide with a solution of sodium iodide in acetone (B3395972). The principle relies on the differential solubility of the sodium halide salts in acetone. While sodium iodide is soluble, sodium chloride is not and will precipitate out of the solution as it is formed, driving the reaction forward according to Le Châtelier's principle.[6]

Objective: To qualitatively and semi-quantitatively compare the rate of nucleophilic substitution of this compound and the analogous reaction with 1-iodooctadecane (as a control) with iodide ions.

Materials:

  • This compound

  • 1-Iodooctadecane

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes and rack

  • Pipettes

  • Water bath

  • Stopwatch

Procedure:

  • Preparation of Reagents: Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • Label two clean, dry test tubes, one for each alkyl halide.

    • Into each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Initiation of Reaction:

    • To the first test tube, add 5 drops of this compound.

    • To the second test tube, add 5 drops of 1-iodooctadecane (this will serve as a negative control for precipitation as no reaction is expected, but will show miscibility).

    • Start the stopwatch immediately after adding the alkyl halide.

  • Observation:

    • Shake both test tubes to ensure thorough mixing.

    • Observe the test tubes for the formation of a white precipitate (sodium chloride).

    • Record the time at which the first sign of turbidity or precipitate appears in the test tube containing this compound.

    • Continue to observe both test tubes for at least 30 minutes at room temperature.

  • Heating (if necessary): If no reaction is observed at room temperature, place the test tubes in a water bath heated to 50°C and continue to observe for the formation of a precipitate. Record the time and temperature at which a precipitate forms.

Expected Results:

A white precipitate of sodium chloride will form in the test tube containing this compound, indicating that a nucleophilic substitution reaction has occurred. The rate of this precipitation provides a qualitative measure of the reaction rate. The test tube with 1-iodooctadecane should remain clear, as there is no halide exchange reaction to produce an insoluble salt. The significantly faster formation of a precipitate with a more reactive alkyl halide (e.g., comparing 1-bromooctadecane (B154017) to this compound in a similar experiment) would demonstrate the difference in leaving group ability.

Mandatory Visualization

SN2_Reaction_Comparison chloro_start Nu⁻ + C₁₈H₃₇Cl chloro_ts [Nu---C₁₈H₃₇---Cl]⁻ chloro_start->chloro_ts Slower Attack chloro_prod Nu-C₁₈H₃₇ + Cl⁻ chloro_ts->chloro_prod Faster Leaving Rel_Rate Relative Reaction Rate iodo_start Nu⁻ + C₁₈H₃₇I iodo_ts [Nu---C₁₈H₃₇---I]⁻ iodo_start->iodo_ts Faster Attack iodo_prod Nu-C₁₈H₃₇ + I⁻ iodo_ts->iodo_prod Much Faster Leaving Rel_Rate->iodo_ts >>

Caption: SN2 reaction pathway comparison for this compound and 1-Iodooctadecane.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_observation Observation & Analysis A Prepare 15% NaI in Acetone B1 Add NaI solution to Test Tube 1 A->B1 B2 Add NaI solution to Test Tube 2 A->B2 C1 Add this compound to TT1 B1->C1 C2 Add 1-Iodooctadecane to TT2 B2->C2 D Start Timer & Mix E Observe for Precipitate Formation D->E F Record Time of Precipitation E->F G Heat if No Reaction at RT E->G No Precipitate H Compare Reactivity F->H G->E

Caption: Workflow for the comparative reactivity experiment.

Conclusion

For synthetic applications requiring nucleophilic substitution on a long alkyl chain, 1-iodooctadecane is the superior choice over this compound due to its significantly higher reactivity. The weaker carbon-iodine bond and the excellent leaving group ability of the iodide ion contribute to faster reaction rates and potentially higher yields, often under milder reaction conditions. This can be particularly advantageous in the synthesis of complex molecules where sensitive functional groups may be present. While this compound is a viable substrate, it will generally require more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable results. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including cost, availability, and the desired reaction kinetics.

References

Characterization of 1-Chlorooctadecane: A Comparative Guide to NMR and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate characterization of long-chain alkyl halides like 1-chlorooctadecane is crucial for ensuring purity, confirming identity, and understanding reaction outcomes. This guide provides a comparative analysis of this compound and its common alternatives, 1-bromooctadecane (B154017) and 1-iodooctadecane (B1330385), utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols and supporting data are presented to facilitate informed decisions in compound selection and analysis.

Introduction to Long-Chain Alkyl Halides

This compound is a long-chain alkyl halide used in various synthetic applications, including the production of surfactants, lubricants, and as an intermediate in the synthesis of more complex molecules. Its characterization is essential to verify its structure and purity, which can significantly impact the quality and yield of downstream products. This guide compares the analytical signatures of this compound with 1-bromooctadecane and 1-iodooctadecane to highlight the key differences observed in NMR and GC-MS analyses.

Comparative Analysis of Spectroscopic Data

The choice of the halogen atom in a long-chain alkyl halide influences its reactivity and its spectral properties. The following tables summarize the key ¹H NMR, ¹³C NMR, and GC-MS data for this compound, 1-bromooctadecane, and 1-iodooctadecane.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra of these compounds are dominated by the signals from the long alkyl chain. The most significant difference is observed in the chemical shift of the methylene (B1212753) protons directly attached to the halogen atom (-CH₂-X), which is influenced by the electronegativity of the halogen.

Compoundδ (ppm) for -CH₂-X (triplet)δ (ppm) for -CH₂-CH₂-X (multiplet)δ (ppm) for -(CH₂)₁₅- (multiplet)δ (ppm) for -CH₃ (triplet)
This compound ~3.53~1.75~1.25~0.88
1-Bromooctadecane ~3.41~1.85~1.26~0.88
1-Iodooctadecane ~3.19~1.82~1.26~0.88

Table 1: Comparative ¹H NMR Chemical Shifts (in CDCl₃) for 1-Halooctadecanes.

¹³C NMR Spectral Data Comparison

Similar to the ¹H NMR, the ¹³C NMR spectra show a distinct downfield shift for the carbon atom bonded to the halogen. This shift is directly related to the electronegativity of the halogen atom.

Compoundδ (ppm) for C1 (-CH₂-X)δ (ppm) for C2 (-CH₂-CH₂-X)δ (ppm) for Bulk -(CH₂)n-δ (ppm) for Terminal -CH₃
This compound ~45.1~32.7~29.7 - 22.7~14.1
1-Bromooctadecane ~33.9~32.8~29.7 - 22.7~14.1
1-Iodooctadecane ~7.3~33.6~30.5 - 22.7~14.1

Table 2: Comparative ¹³C NMR Chemical Shifts (in CDCl₃) for 1-Halooctadecanes.

GC-MS Fragmentation Data Comparison

Gas Chromatography-Mass Spectrometry provides information on the molecular weight and fragmentation pattern of the compounds. A key fragmentation pathway for 1-halooctadecanes is the loss of the halogen atom.

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Interpretation of Key Fragments
This compound 288/290 (approx. 3:1 ratio)253, 91/93[M-Cl]⁺, [C₄H₈Cl]⁺
1-Bromooctadecane 332/334 (approx. 1:1 ratio)[1]253, 135/137[M-Br]⁺, [C₄H₈Br]⁺[1]
1-Iodooctadecane 380253, 127[M-I]⁺, [I]⁺

Table 3: Comparative GC-MS Data for 1-Halooctadecanes. The presence of isotopes for chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns for the molecular ion and chlorine/bromine-containing fragments.

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed experimental protocols for NMR and GC-MS analysis are provided.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the 1-halooctadecane sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer.

  • Parameters:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer.

  • Parameters:

    • Pulse Sequence: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

GC-MS Protocol

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the 1-halooctadecane sample in dichloromethane.

  • Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.

2. GC-MS System:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

3. GC Conditions:

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

4. MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound and its comparison with other long-chain alkyl halides.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample This compound or Alternative Alkyl Halide NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR GCMS GC-MS Analysis Sample->GCMS NMR_Data Chemical Shifts (δ) & Coupling Constants (J) NMR->NMR_Data GCMS_Data Retention Time (RT) & Mass Spectrum (m/z) GCMS->GCMS_Data Comparison Comparison with Alternative Halides NMR_Data->Comparison GCMS_Data->Comparison

Caption: Workflow for the characterization of 1-halooctadecanes.

Conclusion

The characterization of this compound by NMR and GC-MS provides distinct spectral signatures that allow for its unambiguous identification and differentiation from its bromo- and iodo- analogs. The electronegativity of the halogen atom plays a significant role in the chemical shifts observed in both ¹H and ¹³C NMR spectra. Furthermore, the isotopic distribution of chlorine and bromine leads to characteristic patterns in the mass spectra, which are absent for iodine. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling accurate and efficient characterization of these important synthetic intermediates.

References

Navigating the Analytical Maze: A Comparative Guide to Purity Analysis of 1-Chlorooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible science. 1-Chlorooctadecane, a long-chain alkyl halide, serves as a crucial building block in various synthetic pathways. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of final drug substances. This guide provides a comprehensive comparison of analytical techniques for the purity assessment of this compound, with a focus on a proposed High-Performance Liquid Chromatography (HPLC) method, and includes detailed experimental protocols and comparative data.

The Challenge of Chromophores: Why Standard HPLC Falls Short

This compound, like many aliphatic compounds, lacks a significant chromophore, a part of a molecule that absorbs ultraviolet (UV) or visible light. This characteristic renders standard HPLC with UV detection ineffective for its analysis. To overcome this limitation, alternative detection methods must be employed.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is often the most effective strategy for comprehensive purity analysis. Below is a comparison of suitable analytical techniques for this compound.

Technique Principle Advantages Disadvantages Primary Application
HPLC with ELSD/RID Separation based on polarity, detection of non-volatile analytes (ELSD) or changes in refractive index (RID).Universal detection for non-UV absorbing compounds, quantitative capability, mild analytical conditions.Lower sensitivity compared to GC-MS, RID is not compatible with gradient elution.Quantitative purity determination and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, with identification by mass-to-charge ratio.High sensitivity and specificity, excellent for volatile impurities, provides structural information for impurity identification.Requires analytes to be volatile and thermally stable, potential for thermal degradation of labile compounds.Identification and quantification of volatile impurities and related substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Definitive structural elucidation, can be quantitative (qNMR), non-destructive.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.Structural confirmation and quantification of major components and impurities.
Thin-Layer Chromatography (TLC) Separation based on polarity on a solid stationary phase.Simple, rapid, and inexpensive screening tool.Primarily qualitative, lower resolution and sensitivity compared to HPLC and GC.Rapid screening for the presence of major impurities.

Proposed HPLC Method for Purity Analysis

Given the non-volatile nature and lack of a UV chromophore in this compound, an HPLC method coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) is proposed. ELSD is often preferred for its compatibility with gradient elution, which allows for better separation of impurities with a wide range of polarities.

Hypothetical Experimental Protocol: HPLC-ELSD
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Evaporative Light Scattering Detector (ELSD)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B)

      • Start with 80% A, ramp to 100% A over 20 minutes, hold for 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

  • ELSD Conditions:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a suitable solvent such as Tetrahydrofuran (THF) or a mixture of Acetonitrile and Isopropanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the main this compound peak relative to the total peak area of all components in the chromatogram.

Potential Impurities in this compound

The most common industrial synthesis of this compound involves the chlorination of 1-octadecanol.[1][2] Based on this, potential impurities could include:

  • Unreacted Starting Material: 1-Octadecanol

  • By-products: Di-octadecyl ether (formed by a side reaction of 1-octadecanol)

  • Isomers: Positional isomers of chlorooctadecane if the chlorination is not completely regioselective.

Analytical Workflow for Purity Determination

A logical workflow ensures a thorough and efficient purity assessment of this compound.

cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Impurity Profiling cluster_3 Final Report TLC TLC Screening HPLC HPLC-ELSD/RID for Purity TLC->HPLC Proceed if impurities detected NMR_ID NMR for Identity NMR_ID->HPLC GCMS GC-MS for Volatile Impurities HPLC->GCMS Characterize impurities Report Certificate of Analysis HPLC->Report GCMS->Report Sample This compound Sample Sample->TLC Sample->NMR_ID

Analytical Workflow for Purity Assessment

Conclusion

While the absence of a UV chromophore in this compound presents a challenge for traditional HPLC analysis, the use of universal detectors like ELSD or RID provides a robust solution for quantitative purity determination. For a comprehensive understanding of the impurity profile, a multi-technique approach that incorporates GC-MS for volatile impurities and NMR for structural confirmation is highly recommended. By selecting the appropriate analytical tools and implementing a structured workflow, researchers can confidently assess the purity of this compound, ensuring the quality and integrity of their scientific endeavors.

References

A Comparative Guide to the Synthesis and Validation of 1-Chlorooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes to 1-Chlorooctadecane (Stearyl Chloride), a critical long-chain alkyl halide intermediate in various industrial and research applications, including the synthesis of surfactants, quaternary ammonium (B1175870) compounds, and other specialty chemicals. We present a side-by-side analysis of three primary chlorination methods starting from 1-octadecanol, supported by experimental data and detailed protocols to aid in methodology selection and validation.

Comparison of Synthetic Methods

The conversion of 1-octadecanol to this compound is most frequently achieved through nucleophilic substitution using various chlorinating agents. The choice of reagent significantly impacts reaction conditions, yield, purity, and safety considerations. Below is a summary of the key performance indicators for three prevalent methods.

Table 1: Comparison of this compound Synthesis Methods

ParameterMethod A: Hydrogen Chloride (Gas)Method B: Thionyl ChlorideMethod C: Phosphorus Trichloride (B1173362)
Primary Reagent Hydrogen Chloride (HCl)Thionyl Chloride (SOCl₂)Phosphorus Trichloride (PCl₃)
Typical Co-reagent/Catalyst N-n-octylalkylpyridinium chloridePyridine or DMF (optional)None (slight molar excess of PCl₃)
Reaction Temperature ~150 °C[1]90 - 110 °C (can be lower)[2]<80 °C initially, then 80-150 °C[3]
Reaction Time ~8 hours[1]1 - 4 hours~4 - 6 hours
Reported Yield/Conversion >99% Conversion[1]Typically high (often >90%)98-99% Conversion[3]
Reported Purity High (product used directly)High (purification via distillation)~98% (without distillation)[3]
Key Byproducts Water (H₂O)[1]Sulfur Dioxide (SO₂), HCl[4]Phosphorous Acid (H₃PO₃), HCl[3]
Advantages Very high conversion; water is the only byproduct.Gaseous byproducts are easily removed; reaction can be mild.[4]High yield and purity without distillation; cost-effective.[3]
Disadvantages Requires handling of gaseous HCl and high temperatures.SOCl₂ is highly corrosive and moisture-sensitive.PCl₃ reacts violently with water; byproduct is a corrosive acid.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols are based on established procedures for the synthesis of long-chain alkyl chlorides.

Method A: Synthesis using Hydrogen Chloride Gas

This protocol is adapted from a documented semicontinuous process for producing n-octadecyl chloride with very high conversion rates.[1]

  • Reactor Setup: A 1-liter jacketed glass reactor is equipped with a mechanical stirrer, a reactant metering immersion tube, and a distillation outlet.

  • Initial Charge: The reactor is initially charged with 220 g of N-n-octylalkylpyridinium chloride catalyst and the temperature is adjusted to 150 °C.[1]

  • Reactant Addition: Over a period of 5 hours, 447 g of 1-octadecanol is uniformly added to the reactor through the immersion tube.[1]

  • Reaction: Throughout the addition and for a further 3 hours (total reaction time of 8 hours), gaseous hydrogen chloride is continuously bubbled through the mixture in a slight stoichiometric excess.[1]

  • Byproduct Removal: The water of reaction that is formed is simultaneously removed by distillation to drive the equilibrium towards the product.[1]

  • Workup: After the reaction is complete, the mixture is cooled. The organic phase, containing the product, is separated from the catalyst phase. Further purification is typically minimal due to the high conversion rate.

Method B: Synthesis using Thionyl Chloride

This method is a common laboratory procedure for converting primary alcohols to alkyl chlorides. Pyridine is often added to neutralize the HCl byproduct.[5]

  • Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is fitted with a drying tube to protect from atmospheric moisture.

  • Initial Charge: 1-octadecanol (1 equivalent) is dissolved in an inert solvent such as toluene (B28343) or hexane. Pyridine (1.1 equivalents) is added to the solution.

  • Reagent Addition: The flask is cooled in an ice bath. Thionyl chloride (1.1 - 1.5 equivalents) is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux (or 90-110 °C) for 1-4 hours until the evolution of SO₂ and HCl gas ceases.[2]

  • Workup: The reaction mixture is cooled and slowly poured onto crushed ice to decompose excess thionyl chloride.

  • Purification: The organic layer is separated, washed with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation.

Method C: Synthesis using Phosphorus Trichloride

This two-stage process is effective for producing high-purity, long-chain alkyl chlorides without the need for distillation.[3]

  • Reactor Setup: A closed-system reactor suitable for pressure changes is loaded with 1-octadecanol (1 equivalent).

  • Reagent Addition (Stage 1): While maintaining the temperature below 80 °C with cooling, a slight molar excess (e.g., 5%) of phosphorus trichloride (PCl₃) is gradually added to the alcohol.[3] This stage is exothermic.

  • Reaction (Stage 2): After the PCl₃ addition is complete, the reaction mixture temperature is increased to 100-125 °C and held for several hours (e.g., 3 hours).[3]

  • Workup: The reaction is cooled, and water is carefully added to wash the organic phase and dissolve residual HCl and the phosphorous acid byproduct.

  • Purification: The aqueous acid layer is separated. The organic (product) layer is washed again with water, followed by a wash with a sodium carbonate solution to neutralize any remaining acid. The final product layer is separated to yield high-purity this compound.[3]

Validation of Synthesis

Confirmation of the product's identity and purity is essential. A combination of spectroscopic methods and physical property measurements should be employed.

Table 2: Analytical Data for Validation of this compound

Analysis TypeExpected Result
Appearance Clear, colorless to yellowish liquid or solid (melts near room temp.)
¹H NMR (CDCl₃)~3.52 ppm (triplet, 2H, -CH₂Cl) ; ~1.77 ppm (quintet, 2H, -CH₂CH₂Cl); ~1.26 ppm (broad singlet, ~30H, -(CH₂)₁₅-); ~0.88 ppm (triplet, 3H, -CH₃)[6]
¹³C NMR (CDCl₃)~45.1 ppm (-CH₂Cl) ; ~32.8 ppm (-CH₂CH₂Cl); ~31.9 ppm; ~29.7-29.1 ppm (multiple signals for -(CH₂)ₓ- backbone); ~26.8 ppm; ~22.7 ppm; ~14.1 ppm (-CH₃)
FTIR (Neat)~2920 & 2850 cm⁻¹ (C-H stretch); ~1465 cm⁻¹ (C-H bend); ~720 cm⁻¹ (C-H rock); ~650 cm⁻¹ (C-Cl stretch)
GC-MS (EI)Molecular Ion (M⁺): m/z 288/290 (in ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Fragmentation pattern shows characteristic losses of alkyl chains (e.g., peaks at m/z 57, 71, 85).
Purity (GC) >98% is typically achievable.[3]

Mandatory Visualizations

The following diagrams illustrate the general workflow for synthesis and validation, as well as the specific chemical transformations.

G General Workflow for Synthesis and Validation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation 1_Octadecanol 1_Octadecanol Reaction Reaction 1_Octadecanol->Reaction Chlorinating_Agent Chlorinating_Agent Chlorinating_Agent->Reaction Crude_Product Crude_Product Reaction->Crude_Product Workup Workup Crude_Product->Workup Purified_Product Purified_Product Workup->Purified_Product Analysis Analysis Purified_Product->Analysis Final_Report Final_Report Analysis->Final_Report Compare to Reference Data

Caption: General workflow from starting material to validated product.

G Synthetic Pathways from 1-Octadecanol Start 1-Octadecanol (R-OH) HCl_Method HCl (gas) Catalyst, 150 C Start->HCl_Method >99% Conv. SOCl2_Method SOCl2 (Pyridine) Start->SOCl2_Method High Yield PCl3_Method PCl3 Two-stage heat Start->PCl3_Method ~98% Conv. Product This compound (R-Cl) HCl_Method->Product + H2O SOCl2_Method->Product + SO2 + HCl PCl3_Method->Product + H3PO3 + HCl

Caption: Comparison of three chlorination pathways for 1-octadecanol.

References

Unveiling the Role of 1-Chlorooctadecane in Nanoparticle Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for stable nanoparticle formulations is paramount. The choice of stabilizing agent can significantly impact the efficacy, shelf-life, and in vivo behavior of nanoparticle-based therapeutics and diagnostics. This guide provides a comparative analysis of 1-chlorooctadecane's role in nanoparticle stabilization, contrasting its performance with other commonly used alternatives, supported by experimental data from scientific literature.

While not a conventional stabilizer in itself, this compound often serves as a high-boiling point solvent in the synthesis of various nanoparticles, particularly quantum dots. Its primary function is to provide a stable, high-temperature environment that facilitates the controlled nucleation and growth of nanocrystals. The long alkyl chain of this compound can also contribute to the steric stabilization of the resulting nanoparticles, preventing their aggregation.

This comparative guide will delve into the stabilizing effects of this compound in the context of nanoparticle synthesis and compare its indirect stabilizing role with the direct action of well-established stabilizers like oleic acid, dodecanethiol, and polyvinylpyrrolidone (B124986) (PVP).

Comparative Analysis of Nanoparticle Stability

The following table summarizes the stability of different types of nanoparticles prepared using this compound as a solvent or with other common stabilizers. The data is compiled from various research articles to provide a comparative overview.

Nanoparticle TypeStabilizer/SolventParticle Size (nm)Size DistributionStability Assessment
Cadmium Selenide (CdSe) Quantum Dots This compound (solvent) with other ligands2-6NarrowStable at high temperatures during synthesis; long-term stability dependent on primary capping ligand.
Cadmium Selenide (CdSe) Quantum Dots Oleic Acid3-11NarrowGood colloidal stability in non-polar solvents; can be sensitive to pH changes and purification processes.[1][2][3]
Lead Sulfide (PbS) Quantum Dots This compound (solvent) with Oleic Acid2-6NarrowStable against Ostwald ripening at room temperature.[4]
Gold (Au) Nanoparticles Dodecanethiol1.7-5.7NarrowHigh stability in organic solvents due to strong gold-thiol bond.[5][6][7][8][9]
Silver (Ag) Nanoparticles Polyvinylpyrrolidone (PVP)10-50Relatively broadGood stability in aqueous and alcoholic solutions; prevents aggregation through steric hindrance.[10][11][12][13][14]
Iron Oxide (Fe₃O₄) Nanoparticles Oleic Acid~12UniformGood dispersion in organic solvents.

In-Depth Look at Stabilization Mechanisms and Experimental Protocols

The efficiency of a stabilizer is intrinsically linked to its mechanism of action. Here, we explore the mechanisms of the compared stabilizers and provide representative experimental protocols.

This compound: A High-Temperature Solvent with a Stabilizing Role

Mechanism: In high-temperature synthesis, such as for quantum dots, this compound acts as a non-coordinating solvent. Its high boiling point (over 300 °C) allows for the necessary thermal energy for precursor decomposition and nanocrystal growth. The long C18 alkyl chain of this compound can adsorb onto the nanoparticle surface, providing a degree of steric hindrance that prevents aggregation during the critical growth phase. However, it is often used in conjunction with other primary capping ligands like oleic acid for robust, long-term stability.

Experimental Protocol: Synthesis of CdSe Quantum Dots

A typical synthesis involves the injection of a selenium precursor dissolved in a suitable solvent into a hot solution of a cadmium precursor in this compound.

  • Cadmium Precursor Solution: Cadmium oxide (CdO) is dissolved in a mixture of oleic acid and this compound at an elevated temperature (e.g., 150-250 °C) under an inert atmosphere to form cadmium oleate.

  • Selenium Precursor Solution: Selenium powder is dissolved in trioctylphosphine (B1581425) (TOP).

  • Injection and Growth: The selenium-TOP solution is rapidly injected into the hot cadmium precursor solution. The temperature is maintained to allow for the growth of CdSe nanocrystals. The size of the quantum dots is controlled by the reaction time and temperature.

  • Purification: The reaction is quenched by cooling, and the quantum dots are precipitated by adding a non-solvent like methanol (B129727) and collected by centrifugation.

G cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_purification Purification CdO CdO Heating Heating (150-250°C) CdO->Heating Oleic_Acid Oleic Acid Oleic_Acid->Heating Chlorooctadecane This compound Chlorooctadecane->Heating Selenium Selenium TOP Trioctylphosphine Selenium->TOP Injection Rapid Injection TOP->Injection Heating->Injection Growth Nanocrystal Growth Injection->Growth Cooling Cooling Growth->Cooling Precipitation Precipitation (Methanol) Cooling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation CdSe_QDs CdSe Quantum Dots Centrifugation->CdSe_QDs

Fig. 1: Experimental workflow for CdSe quantum dot synthesis.
Oleic Acid: A Versatile Carboxylate Ligand

Mechanism: Oleic acid is a fatty acid that acts as a classic L-type ligand, binding to the metal cations on the nanoparticle surface through its carboxylate head group. The long, unsaturated alkyl chain extends into the solvent, providing a steric barrier that prevents nanoparticle aggregation. It is particularly effective for stabilizing a wide range of nanoparticles in non-polar solvents.

Experimental Protocol: Synthesis of Iron Oxide Nanoparticles

  • Precursor Decomposition: Iron(III) acetylacetonate (B107027) is thermally decomposed in a high-boiling point solvent like 1-octadecene (B91540) in the presence of oleic acid and oleylamine.

  • Nucleation and Growth: The reaction mixture is heated to a high temperature (e.g., 300 °C) to induce the decomposition of the precursor and the formation of iron oxide nuclei. The temperature is then maintained for a specific duration to allow for the growth of the nanoparticles to the desired size.

  • Purification: The nanoparticles are cooled, precipitated with ethanol (B145695), and collected via centrifugation.

G cluster_stabilization Stabilization Mechanism Nanoparticle Nanoparticle Core Steric_Hindrance Steric Hindrance Oleic_Acid_Molecule Oleic Acid Oleic_Acid_Molecule->Nanoparticle Carboxylate binding

Fig. 2: Oleic acid stabilization mechanism.
Dodecanethiol: The Gold Standard for Noble Metal Nanoparticles

Mechanism: Alkanethiols, such as dodecanethiol, form strong covalent bonds between the sulfur atom and the surface of noble metal nanoparticles like gold and silver. This strong chemisorption results in a dense, self-assembled monolayer on the nanoparticle surface, providing excellent stability against aggregation in organic solvents.

Experimental Protocol: Synthesis of Gold Nanoparticles

The Brust-Schiffrin method is a widely used two-phase synthesis for thiol-stabilized gold nanoparticles.

  • Phase Transfer: An aqueous solution of a gold salt (e.g., HAuCl₄) is mixed with a solution of a phase-transfer catalyst (e.g., tetraoctylammonium bromide) in toluene. The gold ions are transferred to the organic phase.

  • Stabilizer Addition: Dodecanethiol is added to the organic phase to act as the stabilizing agent.

  • Reduction: A reducing agent (e.g., sodium borohydride) is added to the mixture, leading to the formation of gold nanoparticles.

  • Purification: The resulting nanoparticles are purified by repeated precipitation with a non-solvent and redispersion in a suitable organic solvent.[5][6][7][8][9]

Polyvinylpyrrolidone (PVP): A Polymeric Steric Stabilizer

Mechanism: PVP is a polymer that adsorbs onto the surface of nanoparticles. The polymer chains extend into the surrounding medium, creating a steric barrier that prevents the nanoparticles from coming into close contact and aggregating. The pyrrolidone rings can also interact with the nanoparticle surface through coordination bonds. PVP is effective in stabilizing a variety of nanoparticles in both aqueous and non-aqueous media.[10][11][12][13][14]

Experimental Protocol: Synthesis of Silver Nanoparticles

  • Precursor and Stabilizer Solution: Silver nitrate (B79036) (AgNO₃) and PVP are dissolved in a solvent, typically a polyol like ethylene (B1197577) glycol or glycerol.

  • Reduction: The solution is heated to a specific temperature (e.g., 120-160 °C) to promote the reduction of silver ions by the polyol solvent, which also acts as the reducing agent.

  • Growth and Stabilization: The reaction is allowed to proceed for a certain time to control the size of the silver nanoparticles. The PVP in the solution simultaneously adsorbs onto the surface of the forming nanoparticles, preventing their aggregation.

  • Purification: The silver nanoparticles are typically purified by centrifugation and washing with a solvent like ethanol to remove excess PVP and other reactants.[10][11][12]

G cluster_comparison Stabilizer Comparison cluster_properties Key Properties Chlorooctadecane This compound (Solvent/Steric) High_Temp_Stability High Temp. Stability Chlorooctadecane->High_Temp_Stability Oleic_Acid Oleic Acid (Ligand/Steric) Colloidal_Stability Colloidal Stability Oleic_Acid->Colloidal_Stability Solvent_Compatibility Solvent Compatibility Oleic_Acid->Solvent_Compatibility Surface_Functionality Surface Functionality Oleic_Acid->Surface_Functionality Dodecanethiol Dodecanethiol (Ligand/Covalent) Dodecanethiol->Colloidal_Stability Dodecanethiol->Solvent_Compatibility Dodecanethiol->Surface_Functionality PVP PVP (Polymer/Steric) PVP->Colloidal_Stability PVP->Solvent_Compatibility PVP->Surface_Functionality

Fig. 3: Logical relationship of stabilizer properties.

Conclusion

For robust, long-term stability, researchers have a variety of well-established stabilizers at their disposal. Oleic acid offers a versatile option for a range of nanoparticles in non-polar media. Dodecanethiol provides exceptional stability for noble metal nanoparticles through strong covalent bonding. PVP is a highly effective polymeric stabilizer for a wide array of nanoparticles in both aqueous and organic solvents.

The choice of the most suitable stabilization strategy will ultimately depend on the specific type of nanoparticle, the intended application, and the desired solvent system. A thorough understanding of the underlying stabilization mechanisms and access to detailed experimental protocols are critical for the successful development of stable and functional nanoparticle formulations.

References

Navigating Nucleophilic Substitution: A Comparative Guide to Halide Leaving Group Ability in Long-Chain Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of nucleophilic substitution reactions is paramount. A critical factor governing the outcome and efficiency of these reactions is the nature of the leaving group. This guide provides an in-depth comparison of the leaving group ability of chloride, bromide, and iodide in the context of long-chain alkyl halides, supported by experimental data and detailed methodologies.

In the realm of SN2 reactions, the efficacy of the leaving group is a key determinant of reaction kinetics. The widely accepted trend for halide leaving group ability is:

Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻)

This trend is primarily governed by two key factors: the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (X⁻) after it departs. As one descends the halogen group, the C-X bond becomes weaker and the stability of the anion increases. The iodide ion, being the weakest base among the three, is the most stable in solution and therefore the best leaving group.[1][2][3][4]

Quantitative Comparison of Reactivity

While the qualitative trend is well-established, quantitative data underscores the significant differences in reactivity between long-chain alkyl chlorides, bromides, and iodides. The following table summarizes the relative rate constants for the SN2 reaction of n-butyl halides with a chloride nucleophile in acetone. Although this data is for a mid-length chain, it serves as a strong proxy for the behavior of longer-chain primary alkyl halides, as the electronic effect of the leaving group is the dominant factor.

SubstrateLeaving GroupRelative Rate Constant (k_rel)
n-Butyl IodideI⁻~30,000
n-Butyl BromideBr⁻1,000
n-Butyl ChlorideCl⁻1

Note: This data illustrates the expected relative reactivity. The trend of I⁻ > Br⁻ > Cl⁻ as a leaving group is consistent across primary alkyl halides.

Experimental Protocols

To experimentally determine and compare the leaving group abilities of chloride, bromide, and iodide in long-chain alkyl halides, a competition reaction is a common and effective method. A well-established example is a variation of the Finkelstein reaction.

Objective: To qualitatively or quantitatively determine the relative reactivity of a long-chain 1-chloroalkane, 1-bromoalkane, and 1-iodoalkane in an SN2 reaction.

Materials:

Procedure:

  • Prepare three separate test tubes, each containing a solution of sodium iodide in anhydrous acetone.

  • To each test tube, add an equimolar amount of one of the long-chain alkyl halides: 1-chlorooctane to the first, 1-bromooctane to the second, and for control/comparison purposes, a reaction with 1-iodooctane can also be set up, though no precipitate is expected.

  • Observe the test tubes for the formation of a precipitate. Sodium chloride (NaCl) and sodium bromide (NaBr) are insoluble in acetone, while sodium iodide (NaI) is soluble. The formation of a precipitate (NaCl or NaBr) indicates that a substitution reaction has occurred.

  • The rate of precipitate formation provides a qualitative measure of the relative reactivity of the alkyl halides. The test tube with the alkyl bromide will show a precipitate forming much faster than the one with the alkyl chloride, demonstrating the superior leaving group ability of bromide.

  • For a quantitative analysis, the reaction can be monitored over time by taking aliquots from the reaction mixture and analyzing the concentration of the starting materials and products using gas chromatography. This will allow for the determination of reaction rates and relative rate constants.

Factors Influencing Leaving Group Ability

The underlying principles governing the observed reactivity trend can be visualized as a logical relationship between the properties of the halogen and its effectiveness as a leaving group.

LeavingGroupAbility Size Increasing Atomic Size BondStrength Decreasing C-X Bond Strength Size->BondStrength Basicity Decreasing Basicity of X⁻ Size->Basicity Polarizability Increasing Polarizability Size->Polarizability LeavingGroupAbility Better Leaving Group Ability BondStrength->LeavingGroupAbility Basicity->LeavingGroupAbility Polarizability->LeavingGroupAbility ReactionRate Faster Reaction Rate LeavingGroupAbility->ReactionRate

Caption: Relationship between halogen properties and SN2 reactivity.

This guide provides a foundational understanding for researchers to make informed decisions in experimental design, particularly in the synthesis of long-chain organic molecules where the choice of leaving group can significantly impact reaction efficiency and yield. The superior performance of iodide, followed by bromide, as leaving groups is a well-documented and quantifiable phenomenon crucial for the strategic planning of synthetic routes.

References

A Comparative Guide to the Spectroscopic Analysis of 1-Chlorooctadecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key spectroscopic data for 1-chlorooctadecane, a long-chain alkyl halide relevant in various fields of chemical synthesis and material science. To offer a broader context for data interpretation, we include a comparative analysis with its shorter-chain homologues, 1-chlorododecane (B51209) and 1-chlorohexadecane. The presented data, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), is pivotal for the structural elucidation and quality control of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its analogues. This structured presentation allows for a straightforward comparison of their characteristic spectral properties.

Table 1: Infrared (IR) Spectroscopy Data

CompoundC-H Stretch (alkane) (cm⁻¹)CH₂ Scissoring (cm⁻¹)CH₂ Rocking (cm⁻¹)C-Cl Stretch (cm⁻¹)
This compound ~2924 (s), ~2853 (s)~1467 (m)~722 (m)~650-730 (w)
1-Chlorohexadecane ~2924 (s), ~2853 (s)~1467 (m)~722 (m)~650-730 (w)
1-Chlorododecane ~2925 (s), ~2854 (s)~1467 (m)~722 (m)~650-730 (w)
(s) = strong, (m) = medium, (w) = weak

Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Compoundδ (ppm) -CH₂Cl (t)δ (ppm) -CH₂-CH₂Cl (quintet)δ (ppm) -(CH₂)n- (br s)δ (ppm) -CH₃ (t)
This compound ~3.54~1.78~1.26~0.88
1-Chlorohexadecane ~3.54~1.78~1.26~0.88
1-Chlorododecane ~3.53~1.77~1.26~0.88
(t) = triplet, (quintet) = quintet, (br s) = broad singlet

Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

Compoundδ (ppm) -CH₂Clδ (ppm) -CH₂-CH₂Clδ (ppm) -(CH₂)n-δ (ppm) -CH₃
This compound ~45.1~32.6~22.7-31.9~14.1
1-Chlorohexadecane ~45.2~32.7~22.8-32.0~14.2
1-Chlorododecane ~45.2~32.7~22.8-32.0~14.2

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion [M]⁺ (m/z)[M+2]⁺ Isotope PeakBase Peak (m/z)Key Fragment Ions (m/z)
This compound 288/290Present (~3:1 ratio)43 or 5743, 57, 71, 85, 91/93
1-Chlorohexadecane 260/262Present (~3:1 ratio)43 or 5743, 57, 71, 85, 91/93
1-Chlorododecane 204/206Present (~3:1 ratio)43 or 5743, 57, 71, 85, 91/93

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation : For liquid samples like this compound, a neat (thin film) method is common. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are averaged.

  • Data Interpretation : The resulting spectrum displays absorbance or transmittance as a function of wavenumber. Characteristic peaks are assigned to specific functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is employed.

  • Sample Preparation : A small amount of the sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition :

    • ¹H NMR : A standard single-pulse experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR : A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • Data Interpretation : Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. For ¹H NMR, signal integration gives the relative number of protons, and splitting patterns (multiplicity) provide information about neighboring protons. For ¹³C NMR, the number of signals indicates the number of unique carbon environments.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used for analysis.

  • Sample Introduction and Ionization : The sample is introduced into the instrument, where it is vaporized and ionized. Electron Ionization (EI) is a common method for this class of compounds, where high-energy electrons bombard the sample molecules, causing them to lose an electron and form a molecular ion (M⁺).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation : The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak confirms the molecular weight of the compound. The presence of the M+2 peak in a roughly 3:1 intensity ratio to the M+ peak is characteristic of a compound containing one chlorine atom. The fragmentation pattern provides structural information. For long-chain alkyl halides, common fragments are due to the cleavage of C-C bonds, leading to a series of alkyl carbocations.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample This compound Sample Prep_IR Prepare Neat Sample Sample->Prep_IR Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dilute for GC-MS Sample->Prep_MS IR FTIR Spectroscopy Prep_IR->IR NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR MS GC-MS Analysis Prep_MS->MS Interpret_IR Analyze IR Spectrum (Functional Groups) IR->Interpret_IR Interpret_NMR Analyze NMR Spectra (Chemical Shifts, Integration, Multiplicity) NMR->Interpret_NMR Interpret_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Interpret_MS Structure Structural Elucidation Interpret_IR->Structure Interpret_NMR->Structure Interpret_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Safety Operating Guide

Proper Disposal of 1-Chlorooctadecane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of 1-chlorooctadecane, this guide offers procedural, step-by-step instructions to ensure the safety of laboratory personnel and environmental compliance.

This compound, a halogenated hydrocarbon, requires careful handling and specific disposal procedures due to its potential hazards and environmental impact.[1][2] Adherence to these guidelines is critical for maintaining a safe laboratory environment.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. It can cause skin irritation and may cause an allergic skin reaction.[3][4]

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can cause irritation and allergic reactions.[3][5]
Eye Protection Chemical safety goggles or glasses.To protect eyes from splashes.[5][6]
Skin and Body Lab coat or apron.To prevent contamination of personal clothing.[6][7]
Respiratory Use in a well-ventilated area or with a fume hood. A dust mask (type N95) may be necessary if there is a risk of aerosolization.[3]To minimize inhalation of vapors or mists.[6]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound waste is crucial and must be handled as hazardous waste.

1. Waste Segregation:

  • Crucially, never mix halogenated organic waste like this compound with non-halogenated organic waste. [1][2] Separate waste streams significantly reduce disposal costs and complexity.[1]

  • Do not mix with other hazardous waste categories such as acids, bases, or oxidizers.[8]

2. Waste Collection and Containerization:

  • Use a designated, properly labeled, and leak-proof container for collecting this compound waste.[1] The container should be made of a compatible material, such as high-density polyethylene.[9]

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other constituents with their approximate percentages.[1]

  • Keep the waste container securely closed when not in use.[5] Store it in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[6]

  • Ensure the container is stored in a designated Satellite Accumulation Area (SAA) with secondary containment to mitigate potential leaks.[1]

3. Disposal Procedure:

  • All waste transfers should be conducted within a certified chemical fume hood to minimize exposure.[1]

  • Once the waste container is nearly full (leaving at least 5% headspace for thermal expansion), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

  • The recommended disposal method is incineration at a licensed industrial combustion plant.[3]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Immediate Response:

  • Evacuate all non-essential personnel from the immediate area.

  • If the spill is significant or if you are unsure how to handle it, contact your institution's EHS department immediately.

  • Ensure the area is well-ventilated.[3]

2. Spill Cleanup:

  • Wear the appropriate PPE as outlined in the table above.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]

  • Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[5][6]

  • Place the collected waste into a sealed, leak-proof container and label it as "Hazardous Waste - Spill Debris" with the name of the chemical.[1]

  • Decontaminate the spill area with soap and water.[1]

3. Post-Cleanup:

  • Arrange for the disposal of the spill debris through your EHS department.[1]

  • If direct contact with the chemical occurred, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is appropriate PPE being worn? A->B C Wear appropriate PPE: Gloves, Goggles, Lab Coat B->C No D Segregate Waste: Halogenated vs. Non-Halogenated B->D Yes C->D E Collect in a labeled, compatible waste container D->E F Store container in a designated Satellite Accumulation Area (SAA) with secondary containment E->F G Is container >95% full? F->G H Continue waste accumulation G->H No I Arrange for disposal via EHS or licensed contractor G->I Yes H->E J End: Waste properly disposed via incineration I->J

Caption: Workflow for the safe disposal of this compound waste.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.